1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol
描述
属性
IUPAC Name |
[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,27-28,30,54H,4-15,17-18,20-24,26,29,31-53H2,1-3H3/b19-16-,28-25-,30-27- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGSOZKJBWHOEG-VBOJLMESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOSG), a mixed-acid triacylglycerol of significant interest in lipid research, drug development, and nutritional science. This document delves into the nuanced structural details of LOSG, its physicochemical characteristics, analytical methodologies for its characterization, and its metabolic fate.
Introduction to Triacylglycerols and LOSG
Triacylglycerols (TAGs), the primary components of fats and oils, are esters derived from a glycerol backbone and three fatty acids.[1][2] The specific fatty acids and their positional distribution on the glycerol molecule dictate the physical and biological properties of the TAG.[2] this compound is a specific mixed-acid triacylglycerol where the glycerol backbone is esterified with linoleic acid at the sn-1 position, oleic acid at the sn-2 position, and stearic acid at the sn-3 position.[3] The designation "rac-" signifies that it is a racemic mixture of the two possible enantiomers.[4][5] This specific arrangement of a polyunsaturated, a monounsaturated, and a saturated fatty acid gives LOSG unique properties and makes it a valuable model compound for studying lipid metabolism.[6]
The Intricacies of LOSG Structure
The structure of LOSG is defined by its constituent fatty acids and their precise arrangement on the glycerol backbone. Understanding this structure requires a grasp of stereochemical nomenclature and the concept of isomerism in triacylglycerols.
Fatty Acid Composition
-
Linoleic Acid (18:2 n-6): An 18-carbon polyunsaturated fatty acid with two cis-double bonds.
-
Oleic Acid (18:1 n-9): An 18-carbon monounsaturated fatty acid with one cis-double bond.
-
Stearic Acid (18:0): A saturated 18-carbon fatty acid.
Stereoisomerism: Enantiomers and the rac- designation
The "rac-" in the name indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In the case of LOSG, the chirality arises from the different fatty acid substituents at the sn-1 and sn-3 positions of the glycerol backbone.
The two enantiomers of LOSG are:
-
1-Linoleoyl-2-oleoyl-3-stearoyl-sn-glycerol: In this enantiomer, linoleic acid is at the sn-1 position, oleic acid is at the sn-2 position, and stearic acid is at the sn-3 position.
-
1-Stearoyl-2-oleoyl-3-linoleoyl-sn-glycerol: This is the mirror image, with stearic acid at the sn-1 position and linoleic acid at the sn-3 position.
The sn (stereospecific numbering) system is used to unambiguously define the stereochemistry of glycerol derivatives.
Enantiomers of LOSG
Physicochemical Properties
The physical and chemical properties of LOSG are influenced by its molecular weight and the nature of its constituent fatty acids.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₅₇H₁₀₄O₆ | [2] |
| Molecular Weight | 885.43 g/mol | [2] |
| Physical State | Solid at room temperature. | [4][5] |
| Solubility | Soluble in nonpolar organic solvents like chloroform and slightly soluble in ethanol. Insoluble in water. | [5][7][8] |
| Melting Point | The melting point of mixed-acid triglycerides is complex and depends on the specific arrangement of fatty acids and the crystalline form (polymorphism). Generally, a higher degree of unsaturation lowers the melting point. |
Synthesis of this compound
The synthesis of structurally defined mixed-acid triacylglycerols like LOSG is crucial for research purposes. Enzymatic synthesis using lipases is a preferred method due to its high specificity and milder reaction conditions compared to chemical synthesis.[1][9][10][11]
Enzymatic Synthesis Workflow
A common strategy for synthesizing a specific triacylglycerol like 1-Linoleoyl-2-oleoyl-3-stearoyl-glycerol involves a multi-step enzymatic process. This often utilizes sn-1,3 specific lipases.
Enzymatic Synthesis Workflow
Note: The synthesis of the specific enantiomers would require a stereospecific starting material, such as a pre-resolved monoacylglycerol or diacylglycerol. The racemic mixture is typically synthesized from achiral glycerol.
Analytical Methodologies
The characterization and quantification of LOSG, particularly the separation of its enantiomers and regioisomers, require sophisticated analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for separating the enantiomers of LOSG.[12][13][14][15]
Experimental Protocol: Chiral HPLC Separation of LOSG Enantiomers
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector or a mass spectrometer (LC-MS).
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is commonly used.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and a polar modifier like 2-propanol or ethanol, is used in isocratic or gradient elution mode. The exact composition needs to be optimized for the specific column and compounds.
-
Sample Preparation: Dissolve a known amount of the LOSG sample in the mobile phase or a compatible solvent.
-
Injection and Elution: Inject the sample onto the column and monitor the elution of the enantiomers. The two enantiomers will have different retention times due to their differential interactions with the chiral stationary phase.
-
Detection: Use a UV detector (if the fatty acids have chromophores) or a mass spectrometer for sensitive and specific detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing the fatty acid composition of triacylglycerols after transesterification to fatty acid methyl esters (FAMEs). It can also be used for the analysis of intact triglycerides at high temperatures.[14][16][17][18][19][20]
Experimental Protocol: GC-MS Analysis of LOSG Fatty Acid Composition
-
Transesterification: Convert the LOSG sample to FAMEs by reacting with a reagent such as methanolic HCl or BF₃-methanol.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., a wax column) is typically used for the separation of FAMEs.
-
GC Conditions:
-
Injector Temperature: Set to a high temperature (e.g., 250 °C) to ensure complete vaporization.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Range: Scan a mass range that covers the expected molecular ions and fragment ions of the FAMEs.
-
-
Data Analysis: Identify the FAMEs by comparing their retention times and mass spectra to those of known standards.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is invaluable for elucidating the structure of triacylglycerols, including the identification and positional analysis of the fatty acyl chains.[21][22][23] The fragmentation patterns of the molecular ion can reveal the composition and, in some cases, the position of the fatty acids.
Fragmentation Pathways:
-
Loss of a fatty acid as a neutral ketene: This results in a diacylglycerol-like fragment ion. The relative abundance of these fragment ions can sometimes provide information about the position of the fatty acids.
-
Formation of acylium ions: These ions correspond to the individual fatty acids and can be used to confirm the fatty acid composition.
References
- 1. Enzymatic Synthesis of Extremely Pure Triacylglycerols Enriched in Conjugated Linoleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The chylomicron saga: time to focus on postprandial metabolism [frontiersin.org]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. 1-Stearoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol | CAS 7162-26-7 | Cayman Chemical | Biomol.de [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Mixed triglyceride breath test: a noninvasive test of pancreatic lipase activity in the duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Separation of Enantiomeric Triacylglycerols by Chiral-Phase HPLC | Semantic Scholar [semanticscholar.org]
- 15. Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. shimadzu.com [shimadzu.com]
- 18. HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. meatscience.org [meatscience.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. sinh.cas.cn [sinh.cas.cn]
- 22. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol, a mixed-acid triacylglycerol of significant interest in lipidomics, materials science, and pharmaceutical formulation. We delve into its core chemical and physical properties, provide detailed, field-proven methodologies for its chemical synthesis and purification, and outline robust analytical techniques for its characterization. Furthermore, this guide explores the compound's applications, particularly its emerging role as a structured lipid in advanced drug delivery systems like lipid nanoparticles. The protocols and explanations herein are designed to equip researchers and drug development professionals with the practical and theoretical knowledge required to effectively synthesize, characterize, and utilize this complex lipid.
Chemical Identity and Nomenclature
A precise understanding of a molecule's identity is the foundation of all scientific inquiry. This compound is a specific triacylglycerol (TAG) where three different fatty acids are esterified to a glycerol backbone.
Chemical Identifiers
-
Chemical Name: [3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate[1]
-
Systematic Name: this compound
-
Common Synonyms: TG(18:2/18:1/18:0), LOSra
-
CAS Number: 135092-48-7
-
PubChem CID: 25241521[1]
The rac- prefix indicates that the compound is a racemic mixture of two enantiomers: sn-1-Linoleoyl-2-oleoyl-3-stearoyl-glycerol and sn-1-Stearoyl-2-oleoyl-3-linoleoyl-glycerol. This distinction is critical in biological systems where enzymatic activity is often stereospecific.
Molecular and Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are crucial for experimental design, formulation development, and analytical method setup.
| Property | Value | Source |
| Molecular Formula | C₅₇H₁₀₄O₆ | [1] |
| Molecular Weight | 885.43 g/mol | [1] |
| Appearance | Likely a solid or semi-solid at room temperature | Inferred |
| Storage Temperature | -20°C | Inferred from similar lipids |
| Solubility | Soluble in organic solvents like chloroform, ethanol, DMF | [2] |
Strategic Synthesis of this compound
The synthesis of a mixed-acid triacylglycerol with defined regiospecificity is a multi-step process that requires careful control to prevent acyl migration and ensure the desired fatty acid is placed at the correct position on the glycerol backbone. Below is a robust, rationalized protocol for the chemical synthesis.
Synthetic Strategy: A Logic-Driven Workflow
The chosen strategy involves a protection-acylation-deprotection-acylation sequence. This approach provides the necessary control to install different fatty acids at specific positions. The workflow is designed to first acylate the central sn-2 position, followed by the simultaneous acylation of the primary sn-1 and sn-3 positions.
Caption: Workflow for the chemical synthesis of this compound.
Detailed Step-by-Step Synthesis Protocol
Step 1: Protection of Glycerol Primary Hydroxyls
-
Rationale: To selectively acylate the secondary hydroxyl (sn-2 position), the primary hydroxyls (sn-1 and sn-3) must first be protected. A benzylidene acetal is an excellent choice as it is stable to the subsequent acylation conditions but can be removed cleanly.
-
Protocol:
-
To a solution of glycerol (1.0 eq) in benzene, add benzaldehyde (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the glycerol spot disappears.
-
Upon completion, cool the reaction, neutralize the acid with a mild base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent.
-
Purify the resulting 1,3-O-benzylideneglycerol by silica gel chromatography or recrystallization.
-
Step 2: Acylation of the sn-2 Position with Oleic Acid
-
Rationale: With the primary positions blocked, the free secondary hydroxyl can be esterified. Using an acyl chloride provides high reactivity for an efficient reaction. Pyridine is used as a base to neutralize the HCl byproduct.
-
Protocol:
-
Dissolve 1,3-O-benzylideneglycerol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) and cool the solution in an ice bath (0°C).
-
Slowly add oleoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor by TLC. Upon completion, quench the reaction with water, and perform an aqueous workup to remove pyridine hydrochloride and excess reagents.
-
The crude 2-oleoyl-1,3-O-benzylideneglycerol is typically pure enough for the next step, but can be purified by silica gel chromatography if necessary.
-
Step 3: Deprotection to Yield 2-Oleoyl-rac-glycerol
-
Rationale: The benzylidene protecting group must be removed to free the sn-1 and sn-3 hydroxyls for the final acylation step. Catalytic hydrogenolysis is a clean and effective method for this transformation.
-
Protocol:
-
Dissolve the product from Step 2 in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until TLC indicates complete removal of the starting material.
-
Filter the reaction mixture through Celite to remove the palladium catalyst and concentrate the filtrate under reduced pressure to yield 2-oleoyl-rac-glycerol.
-
Step 4: Final Acylation with Linoleoyl and Stearoyl Chlorides
-
Rationale: This final step involves the acylation of the primary hydroxyls of the 2-oleoyl-rac-glycerol intermediate. By using a mixture of linoleoyl chloride and stearoyl chloride, a statistical distribution of products will be formed, including the desired this compound.
-
Protocol:
-
Dissolve 2-oleoyl-rac-glycerol (1.0 eq) in anhydrous DCM with pyridine (2.5 eq) under an inert atmosphere at 0°C.
-
In a separate flask, prepare an equimolar mixture of linoleoyl chloride (1.1 eq) and stearoyl chloride (1.1 eq).
-
Add the acyl chloride mixture dropwise to the glycerol solution.
-
Allow the reaction to proceed overnight at room temperature.
-
Perform an aqueous workup as described in Step 2 to yield the crude product mixture.
-
Purification and Isolation
The final acylation step produces a mixture of triacylglycerols. Isolating the target compound requires a robust chromatographic method.
Preparative Silica Gel Chromatography
-
Rationale: Silica gel chromatography separates compounds based on polarity. Triacylglycerols are relatively nonpolar, but differences in the fatty acid chains (number of double bonds) allow for separation.
-
Protocol:
-
Column Packing: Prepare a silica gel column using a slurry packing method with a nonpolar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively nonpolar solvent (e.g., hexane/DCM) and load it onto the column.
-
Elution: Begin elution with a nonpolar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a slightly more polar solvent like diethyl ether or ethyl acetate. A common mobile phase for separating neutral lipids is a gradient of petroleum ether:diethyl ether.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC, visualizing with a suitable stain (e.g., iodine vapor or a phosphomolybdic acid stain).
-
Pooling and Concentration: Combine the fractions containing the pure desired product (identified by comparison with standards or by subsequent analysis) and remove the solvent under reduced pressure.
-
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is paramount. A combination of chromatographic and spectroscopic methods provides a comprehensive characterization.
Chromatographic Analysis
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the gold standard for TAG analysis. A reversed-phase C18 column can separate TAGs based on their partition number (related to chain length and unsaturation). The mass spectrometer provides molecular weight confirmation and fragmentation data that can help determine the fatty acid composition and their positions. Collision-induced dissociation of the ammoniated TAG molecule often results in the preferential loss of fatty acids from the outer positions, aiding in isomer identification.[4]
-
Thin Layer Chromatography (TLC): A rapid and effective tool for monitoring reaction progress and column fractions. A mobile phase of petroleum ether:diethyl ether:acetic acid (e.g., 84:15:1) on a silica plate will separate different lipid classes.[3]
Spectroscopic Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides characteristic signals for the glycerol backbone protons (typically in the 4.1-5.3 ppm range), olefinic protons from the unsaturated fatty acids (around 5.3-5.4 ppm), and the aliphatic chain protons.[5][6] The integration of these signals can confirm the ratio of the different fatty acids.
-
¹³C NMR: Offers detailed structural information. The carbonyl carbons of the ester groups at the sn-1/3 and sn-2 positions resonate at slightly different chemical shifts, providing information on the positional distribution of the fatty acids.[7][8] Olefinic carbons and the glycerol backbone carbons also provide unique signatures.
-
Table of Expected Analytical Data
| Technique | Expected Result |
| HPLC-MS (ESI+) | [M+NH₄]⁺ or [M+Na]⁺ ion corresponding to C₅₇H₁₀₄O₆ (e.g., m/z 907.77 for [M+Na]⁺).[1] Fragmentation should show losses of stearic, oleic, and linoleic acids. |
| ¹H NMR (CDCl₃) | Signals around 5.3-5.4 ppm (olefinic H), 5.2-5.3 ppm (glycerol CH), 4.1-4.3 ppm (glycerol CH₂), 2.7-2.8 ppm (bis-allylic H of linoleate), 2.3 ppm (α-CH₂ to C=O), 2.0 ppm (allylic H), 1.6 ppm (β-CH₂ to C=O), 1.2-1.4 ppm ((CH₂)n), 0.8-0.9 ppm (terminal CH₃).[5] |
| ¹³C NMR (CDCl₃) | Signals around 172-174 ppm (C=O), 127-131 ppm (olefinic C), 68-70 ppm (glycerol CH), 62-63 ppm (glycerol CH₂), and 14-34 ppm (aliphatic C).[7] |
Applications in Research and Drug Development
Mixed-acid triacylglycerols like this compound are more than just energy storage molecules; they are valuable tools in pharmaceutical science and biochemical research.
Advanced Drug Delivery Systems
-
Lipid Nanoparticles (LNPs): Structured triglycerides are key components in the lipid matrix of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[9][10] The specific arrangement of saturated and unsaturated fatty acids in this compound can influence the crystallinity of the lipid core. This is critical because a less-ordered, imperfect crystal lattice, created by the mixture of different fatty acids, can accommodate higher drug loads and may prevent drug expulsion during storage.[11][12] This compound could be particularly useful for formulating highly lipophilic drugs, enhancing their solubility and oral bioavailability.[13]
Biological and Lipidomic Research
-
Model Compound: This TAG serves as a well-defined substrate for studying lipid metabolism and the enzymatic activity of lipases.[11] Its specific structure allows for the investigation of enzyme regiospecificity.
-
Cell Signaling Studies: Specific triacylglycerols have been shown to accumulate during cellular processes like apoptosis and may play a role in modulating metabolic and immune responses.[14][15] this compound can be used in cell culture studies to investigate how specific fatty acid combinations influence cellular signaling and lipid droplet formation.[16]
Biological Metabolism and Significance
The metabolic fate of dietary and endogenous triacylglycerols is a central process in energy homeostasis.
Caption: Simplified pathway for the digestion and metabolism of dietary triacylglycerols.
When ingested, this compound is emulsified by bile salts in the small intestine. Pancreatic lipase, which is sn-1,3 specific, hydrolyzes the ester bonds at the outer positions, releasing linoleic acid and stearic acid as free fatty acids. The remaining 2-oleoyl-glycerol (a monoacylglycerol) and the free fatty acids are absorbed by the intestinal cells (enterocytes). Inside the enterocytes, these components are re-esterified to reform triacylglycerols, which are then packaged into lipoproteins called chylomicrons for transport through the lymphatic system and into the bloodstream for delivery to various tissues for energy or storage.
References
- 1. This compound | C57H104O6 | CID 25241521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical prediction of 13C NMR spectrum of mixed triglycerides by mean of GIAO calculations to improve vegetable oils analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. ijprajournal.com [ijprajournal.com]
- 12. mdpi.com [mdpi.com]
- 13. A Central Role for Triacylglycerol in Membrane Lipid Breakdown, Fatty Acid β-Oxidation, and Plant Survival under Extended Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is Triacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 15. Specific Triacylglycerols Accumulate via Increased Lipogenesis During 5-FU-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
Synthesis of asymmetric triacylglycerols
An In-depth Technical Guide to the Synthesis of Asymmetric Triacylglycerols
Abstract
The precise positioning of fatty acids on a glycerol backbone, creating asymmetric triacylglycerols (TAGs), is fundamental to their biological function and physicochemical properties. Unlike simple mixtures of fatty acids, the stereospecificity of a TAG dictates its metabolic pathway, absorption characteristics, and its performance in pharmaceutical and nutritional applications.[1] This guide provides a comprehensive overview of the primary synthetic strategies for producing structurally defined asymmetric triacylglycerols. We will explore the rationale behind chemoenzymatic, purely chemical, and enzymatic methodologies, offering field-proven insights into experimental design. Detailed protocols, troubleshooting guides, and workflows are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to control and verify the synthesis of these complex lipids.
Foundational Concepts: The Significance and Challenge of Asymmetry
Triacylglycerols are esters derived from a glycerol molecule and three fatty acids.[2] The positions on the glycerol backbone are defined by the stereospecific numbering (sn) system as sn-1, sn-2, and sn-3.[3] In nature, the distribution of fatty acids is rarely random, leading to a vast number of regioisomers (differing in positional distribution, e.g., sn-POP vs. sn-PPO) and enantiomers (mirror images, e.g., sn-PPO vs. sn-OPP).[2][4] This precise molecular architecture is orchestrated by the specificity of biosynthetic enzymes.[1]
The core challenge in synthetic lipid chemistry is to replicate and control this asymmetry. The ability to place a specific fatty acid at a desired sn-position is critical for:
-
Developing Structured Lipids: These are TAGs designed with specific fatty acids at the sn-2 position and others at the sn-1,3 positions to achieve desired metabolic effects, such as rapid energy release from medium-chain fatty acids (MCFAs) combined with the nutritional benefits of long-chain fatty acids (LCFAs).[5][6]
-
Creating TAG-based Prodrugs: Active pharmaceutical ingredients (APIs) can be esterified to the glycerol backbone, often at the sn-2 position, to improve bioavailability or achieve targeted release.[7]
-
Studying Lipid Metabolism: Access to pure, structurally defined TAG isomers is essential for accurately investigating the substrate specificity of lipases and other metabolic enzymes.
The asymmetric arrangement of fatty acyl chains also dictates the bulk physical properties of a fat, such as its melting point and crystallization behavior, by preventing the formation of highly ordered crystal structures.[1][8]
Strategic Pathways for Asymmetric TAG Synthesis
The synthesis of asymmetric TAGs requires a robust strategy to selectively acylate the three hydroxyl groups of glycerol. Modern approaches can be broadly categorized into chemoenzymatic, purely chemical, and enzymatic methods.
Chemoenzymatic Synthesis: The Premier Strategy
Combining the high regioselectivity of enzymes with the efficiency and broad scope of chemical reactions has become the most powerful and versatile strategy for synthesizing asymmetric TAGs.[5] This approach typically involves an enzyme to direct the first acylation(s) and a chemical method to complete the molecule.
The Power of Lipase Regioselectivity Lipases are the workhorses of enzymatic lipid modification. Their utility stems from their positional specificity. sn-1,3-specific lipases, such as those from Rhizomucor miehei or pancreatic lipase, exclusively hydrolyze or esterify the primary hydroxyl groups (sn-1 and sn-3).[3][6] This property is exploited in two main ways:
-
Selective Acylation of Glycerol: Reacting glycerol with an activated fatty acid (e.g., a vinyl ester) in the presence of an sn-1,3-specific lipase like immobilized Candida antarctica lipase B (CAL-B) yields 1,3-diacylglycerol (1,3-DAG).[9][10] The sn-2 position remains free for subsequent chemical acylation.
-
Selective Deacylation of a Symmetric TAG: Hydrolyzing a symmetric TAG (e.g., tristearin) with an sn-1,3-specific lipase produces the 2-monoacylglycerol (2-MAG) intermediate.[6]
The causality for using enzymes is clear: they provide near-perfect regiocontrol under mild conditions, preventing the acyl migration (the intramolecular transfer of fatty acyl chains) that can plague chemical methods, especially at high temperatures.
Final Chemical Acylation Once the key enzymatic step has generated a specific DAG or MAG intermediate, the remaining free hydroxyl group is acylated using standard chemical esterification methods. Steglich esterification, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), is highly effective for this purpose.[5][9]
The overall workflow marries the finesse of biocatalysis with the robustness of organic chemistry, as illustrated below.
Caption: Chemoenzymatic workflow for synthesizing a symmetric (ABA-type) structured TAG.
Purely Chemical Synthesis: The Protecting Group Strategy
While chemoenzymatic methods are often preferred, purely chemical synthesis offers complete control and is indispensable when suitable enzymes are unavailable. This strategy relies on the use of protecting groups to temporarily block certain hydroxyl groups, directing acylation to the unprotected positions.[11][12] The choice of protecting group is critical and must allow for selective removal without disturbing the newly formed ester bonds.[12]
Table 1: Common Protecting Groups in Glycerol Chemistry
| Protecting Group | Target Hydroxyl(s) | Protection Reagent | Deprotection Conditions | Reference |
| Isopropylidene (Acetonide) | sn-1,2 or sn-2,3 | Acetone, acid catalyst | Mild aqueous acid | [5][13] |
| Trityl (Tr) | sn-1 and sn-3 (primary) | Trityl chloride, pyridine | Catalytic hydrogenolysis or mild acid | [11] |
| tert-Butyldimethylsilyl (TBDMS) | Primary hydroxyls preferentially | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) | [14] |
| Benzyl (Bn) | All hydroxyls | Benzyl bromide, base | Catalytic hydrogenolysis | [14] |
The logic is sequential: protect, acylate, deprotect, and acylate again. For example, to synthesize a 1-stearoyl-2-oleoyl-3-palmitoyl-sn-glycerol, one could start with (R)-solketal (derived from D-mannitol), where the sn-1 and sn-2 positions are protected as an acetonide. This leaves the sn-3 hydroxyl free for the first acylation with palmitic acid. Subsequent removal of the acetonide group, selective protection of the primary sn-1 position, acylation of the sn-2 position with oleic acid, and a final deprotection/acylation sequence yields the desired enantiopure TAG.[7] While powerful, this approach is labor-intensive and adds steps and material costs, making it more suitable for laboratory-scale synthesis.[11]
Purely Enzymatic Synthesis
For modifying existing fats and oils, purely enzymatic methods are highly attractive due to their specificity and mild reaction conditions, which are particularly beneficial for preserving sensitive polyunsaturated fatty acids (PUFAs).[15][16] The primary reaction is lipase-catalyzed interesterification (or acidolysis), where fatty acids on a starting TAG are swapped with a new pool of free fatty acids.[17][18]
Using an sn-1,3-specific lipase, one can selectively replace the fatty acids at the outer positions of a TAG while preserving the fatty acid at the sn-2 position. This is a common industrial method for producing human milk fat substitutes, where palmitic acid is enriched at the sn-2 position, or for creating structured lipids by introducing MCFAs at the sn-1,3 positions of a vegetable oil.[16][17]
Caption: Decision logic for selecting a primary synthetic strategy.
Experimental Protocol: Chemoenzymatic Synthesis of 1,3-Dicapryloyl-2-linoleoyl-glycerol (CLC)
This protocol describes a two-step chemoenzymatic synthesis of a structured medium- and long-chain triacylglycerol (MLCT), a class of lipids with significant nutritional interest.[5][6]
Materials:
-
Glycerol
-
Vinyl caprylate
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Linoleic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvents (e.g., Dichloromethane, Hexane, Ethyl Acetate)
-
Silica gel for column chromatography
Step 1: Enzymatic Synthesis of 1,3-Dicapryloyl-glycerol Causality: This step uses a highly regioselective lipase to esterify only the primary sn-1 and sn-3 positions of glycerol. Using a vinyl ester as the acyl donor makes the reaction irreversible, driving it towards the product.
-
Dissolve glycerol (1 equivalent) in a suitable solvent like 2-methyl-2-butanol or conduct the reaction solvent-free.
-
Add vinyl caprylate (2.2 equivalents).
-
Add immobilized CAL-B (typically 10% by weight of substrates).
-
Incubate the reaction at a controlled low temperature (e.g., 0-4°C) with gentle agitation.[9] The low temperature is critical to minimize any potential acyl migration.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until glycerol is fully consumed.
-
Filter off the immobilized enzyme (it can be washed and reused).
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting 1,3-dicapryloyl-glycerol intermediate by silica gel column chromatography to remove any mono-acylated species.
Step 2: Chemical Acylation of the sn-2 Position Causality: With the sn-1 and sn-3 positions blocked, this step uses a chemical coupling agent to efficiently esterify the remaining sn-2 hydroxyl group with the desired long-chain fatty acid.
-
Dissolve the purified 1,3-dicapryloyl-glycerol (1 equivalent) in anhydrous dichloromethane.
-
Add linoleic acid (1.2 equivalents).
-
Add EDCI (1.5 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen) for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and wash the organic phase with dilute acid and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the final product, 1,3-dicapryloyl-2-linoleoyl-glycerol, by silica gel column chromatography.
Structural Verification and Purity Analysis
Synthesizing an asymmetric TAG is incomplete without rigorous structural confirmation. A multi-technique approach is required to confirm molecular weight, positional distribution, and isomeric purity.
Table 2: Key Analytical Techniques for TAG Characterization
| Technique | Purpose | Principle | Reference |
| HPLC-ESI-MS | Confirm Molecular Weight & Regioisomers | Separates TAGs and provides mass-to-charge ratio. Fragmentation patterns of [M-RCOO]⁺ ions can help identify fatty acid positions. | [2][5] |
| ¹³C NMR Spectroscopy | Differentiate Symmetric vs. Asymmetric TAGs | Asymmetric TAGs (e.g., CCL) show three distinct carbonyl carbon signals, while symmetric TAGs (e.g., CLC) show only two due to molecular symmetry. | [5] |
| Chiral HPLC | Separate Enantiomers | Uses a chiral stationary phase to resolve sn-1,2- and sn-2,3-diacylglycerol derivatives, or directly separate enantiomeric TAGs. | [2][3][19] |
| Pancreatic Lipase Assay | Determine sn-2 Composition | Pancreatic lipase selectively hydrolyzes sn-1 and sn-3 positions, releasing the 2-monoacylglycerol, which can be isolated and its fatty acid composition analyzed. | [1][3] |
Troubleshooting Common Synthesis Problems
| Problem | Potential Cause | Recommended Solution | Reference |
| Low Yield | Incomplete reaction; Enzyme inhibition; Poor substrate solubility. | Optimize reaction time/temperature. For enzymatic steps, ensure low water content. Consider a two-step process with intermediate purification to remove inhibitory byproducts. | [20] |
| Acyl Migration | High reaction temperature; Presence of acidic/basic catalysts. | For enzymatic steps, use low temperatures. For chemical steps, use mild coupling agents (e.g., EDCI) instead of harsh conditions. | [1] |
| Mixture of Isomers | Non-specific catalyst; Incomplete protection/deprotection. | Use a highly regioselective lipase (e.g., immobilized CAL-B). Verify purity of protected intermediates before proceeding to the next step. | [9][21] |
Conclusion and Future Perspectives
The capacity to synthesize asymmetric triacylglycerols with high precision is a cornerstone of modern lipid science. Chemoenzymatic strategies, in particular, offer an optimal balance of selectivity, efficiency, and scalability. For researchers in drug development, these methods enable the creation of novel lipid-based prodrugs with enhanced therapeutic profiles. For nutrition and food scientists, they provide a pathway to producing structured lipids that can address specific metabolic needs.
Future advancements will likely focus on the discovery of novel lipases with even greater specificity, the development of more efficient solvent-free reaction systems, and the integration of continuous-flow processes to streamline multi-step syntheses.[] As analytical techniques become more sensitive, our ability to correlate specific TAG structures with biological outcomes will continue to grow, further underscoring the critical importance of controlled asymmetric synthesis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. aocs.org [aocs.org]
- 4. aocs.org [aocs.org]
- 5. Chemoenzymatic synthesis and identification of medium- and long-chain triacylglycerol congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Insight into the Solid-State Miscibility of Triacylglycerol Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. synarchive.com [synarchive.com]
- 14. Protecting_group [chemeurope.com]
- 15. ocl-journal.org [ocl-journal.org]
- 16. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Stereospecific analysis of triacylglycerols rich in long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol molecular weight
An In-Depth Technical Guide to the Molecular Weight and Characterization of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound, a complex triacylglycerol (TAG) of significant interest in lipidomics, food science, and cosmetics. Beyond a simple statement of its molecular weight, this document delves into the nuanced aspects of its physicochemical properties, structural isomerism, and the advanced analytical methodologies required for its precise characterization. Detailed, field-tested protocols for Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are presented, emphasizing the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility. This guide serves as an authoritative resource for professionals requiring a deep, practical understanding of this specific mixed-acid triglyceride.
Introduction: The Significance of Mixed-Acid Triacylglycerols
Triacylglycerols (TAGs), the primary components of natural fats and oils, consist of a glycerol backbone esterified with three fatty acids.[1][2] While simple TAGs contain three identical fatty acids, the vast majority found in biological systems are mixed-acid TAGs, where two or three different fatty acids are present. This structural diversity gives rise to a vast array of physicochemical properties that influence the nutritional, metabolic, and functional roles of lipids.
This compound is a specific mixed-acid TAG containing linoleic acid (18:2), oleic acid (18:1), and stearic acid (18:0). Its defined structure makes it an invaluable tool in research, serving as a model compound for studying lipid metabolism and the enzymatic activity of lipases.[3][4] Furthermore, its properties as an emollient have led to its use in pharmaceutical and cosmetic formulations to support the skin's lipid barrier.[3] Accurate determination of its molecular weight and structure is the foundational step for any quantitative or qualitative study.
Physicochemical and Structural Properties
The identity and properties of this compound are defined by its elemental composition and the specific arrangement of its constituent fatty acids.
Molecular Weight and Formula
The precise molecular weight is a critical parameter for mass spectrometry calibration, quantitative analysis, and stoichiometric calculations. It is essential to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the most abundant isotope of each element).
| Property | Value | Source |
| Chemical Formula | C₅₇H₁₀₄O₆ | [3][5][6][7] |
| Average Molecular Weight | 885.43 g/mol | [3][6][7][8] |
| Monoisotopic Mass | 884.78329103 Da | [5] |
| CAS Number | 135092-48-7 | [3][5][8] |
Chemical Structure and Isomerism
The designation "this compound" precisely defines the position of each fatty acid on the glycerol backbone. The term rac- (racemic) indicates that the compound is a mixture of the two enantiomers (sn-1-Linoleoyl-2-oleoyl-3-stearoyl-glycerol and sn-1-Stearoyl-2-oleoyl-3-linoleoyl-glycerol), which are non-superimposable mirror images. It is crucial to note that mass spectrometry alone cannot distinguish between these enantiomers or other positional isomers, such as 1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol (CAS No. 2190-14-9).[1][4][9]
References
- 1. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 1-Stearoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol | TargetMol [targetmol.com]
- 5. This compound | C57H104O6 | CID 25241521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Stearoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol - Cayman Chemical [bioscience.co.uk]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. caymanchem.com [caymanchem.com]
The Biological Nexus of Mixed-Acid Triglycerides: From Energy Reserves to Signaling Hubs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate landscape of cellular metabolism, triglycerides have long been recognized as the primary conduits of energy storage. However, a deeper exploration reveals a far more complex and nuanced role, particularly for mixed-acid triglycerides—the predominant form in biological systems. These molecules are not merely inert reservoirs of fatty acids but are dynamic players at the intersection of bioenergetics, membrane homeostasis, and intracellular signaling. This guide is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the multifaceted biological roles of mixed-acid triglycerides. We will journey from their fundamental structure and metabolism to their intricate involvement in cellular signaling and disease, providing both foundational knowledge and advanced experimental insights.
Table of Contents
-
Introduction: Beyond the Fat Droplet
-
Defining Simple vs. Mixed-Acid Triglycerides
-
The Significance of Fatty Acid Heterogeneity
-
-
The Metabolic Lifecycle of Mixed-Acid Triglycerides
-
Biosynthesis: A Stereospecific Assembly
-
Storage: The Role of Lipid Droplets and Perilipins
-
Lipolysis: A Coordinated Cascade of Hydrolysis
-
-
Analytical Methodologies for the Study of Mixed-Acid Triglycerides
-
Protocol 1: Extraction of Total Lipids from Biological Tissues
-
Protocol 2: Separation and Quantification of Triglyceride Species by HPLC-MS/MS
-
Protocol 3: Determination of Fatty Acid Composition by GC-MS
-
Stereospecific Analysis: Unraveling Positional Isomers
-
-
Mixed-Acid Triglycerides as Signaling Precursors
-
Free Fatty Acids as Ligands for G-Protein Coupled Receptors
-
The Diacylglycerol Signaling Cascade
-
Monoacylglycerols and the Endocannabinoid System
-
-
The Role of Mixed-Acid Triglycerides in Health and Disease
-
Metabolic Syndrome and Non-Alcoholic Fatty Liver Disease (NAFLD)
-
Cardiovascular Disease: Beyond Total Triglyceride Levels
-
Investigative Models: From Cell Culture to Animal Studies
-
-
Therapeutic Targeting of Mixed-Acid Triglyceride Metabolism
-
Current Strategies and Emerging Drug Targets
-
Challenges and Future Directions in Drug Development
-
-
References
Introduction: Beyond the Fat Droplet
Triglycerides, also known as triacylglycerols, are esters derived from a glycerol backbone and three fatty acids.[1] They represent the major form of energy storage in most eukaryotes.[2] While simple triglycerides, containing three identical fatty acids, can be synthesized, they are rare in nature.[3] The vast majority of naturally occurring triglycerides are mixed-acid triglycerides , featuring two or three different fatty acid components.[3][4]
The heterogeneity of the fatty acids esterified to the glycerol backbone is not a random occurrence but a highly regulated process that imparts specific physical and biological properties to the triglyceride molecule.[1] This diversity in fatty acid chain length, degree of saturation, and position on the glycerol backbone (stereospecific numbering: sn-1, sn-2, and sn-3) dictates not only the melting point of the fat or oil but also its metabolic fate and signaling potential.[4][5]
The Metabolic Lifecycle of Mixed-Acid Triglycerides
The biological role of mixed-acid triglycerides is intrinsically linked to their dynamic lifecycle of synthesis, storage, and breakdown. This continuous flux is tightly regulated by a host of enzymes and signaling pathways that respond to the metabolic state of the organism.
Biosynthesis: A Stereospecific Assembly
The primary pathway for triglyceride synthesis is the Kennedy pathway, which begins with glycerol-3-phosphate.[6][7] This pathway involves the sequential acylation of the glycerol backbone by a series of acyltransferase enzymes, each with specificities for both the position on the glycerol molecule and the type of fatty acyl-CoA.[7]
-
Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the first committed step, esterifying a fatty acid to the sn-1 position.
-
1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds a fatty acid to the sn-2 position, forming phosphatidic acid.
-
Phosphatidic acid phosphatase (PAP), or lipin , removes the phosphate group to yield diacylglycerol (DAG).
-
Diacylglycerol acyltransferase (DGAT) 1 or 2 catalyzes the final step, adding the third fatty acid to form a triglyceride.[6]
The non-random distribution of fatty acids in natural triglycerides is a consequence of the substrate specificities of these enzymes.[5] For instance, in many animal fats, saturated fatty acids are preferentially found at the sn-1 and sn-3 positions, while unsaturated fatty acids are enriched at the sn-2 position.[1]
Caption: The Kennedy pathway of triglyceride synthesis.
Storage: The Role of Lipid Droplets and Perilipins
Excess triglycerides are stored in specialized organelles called lipid droplets, which consist of a neutral lipid core surrounded by a phospholipid monolayer and a host of associated proteins.[8] The perilipin family of proteins are key regulators of lipid droplet dynamics.[9] Perilipin 1, predominantly found in adipocytes, plays a crucial role in both promoting triglyceride storage under basal conditions and facilitating lipolysis upon hormonal stimulation.[10][11] In the basal state, perilipin 1 acts as a protective barrier, restricting the access of lipases to the stored triglycerides.[12]
Lipolysis: A Coordinated Cascade of Hydrolysis
The mobilization of fatty acids from stored triglycerides, a process known as lipolysis, is a tightly controlled enzymatic cascade.[13] This process is primarily initiated by hormonal signals, such as catecholamines, which lead to the activation of protein kinase A (PKA).[11]
-
Adipose Triglyceride Lipase (ATGL) performs the initial and rate-limiting step, hydrolyzing a fatty acid from the triglyceride to produce a diacylglycerol.[13]
-
Hormone-Sensitive Lipase (HSL) , upon phosphorylation by PKA, translocates to the lipid droplet and hydrolyzes the diacylglycerol to a monoacylglycerol.[11]
-
Monoacylglycerol Lipase (MGL) completes the process by hydrolyzing the monoacylglycerol to release the final fatty acid and glycerol.[14]
The activity of these lipases is regulated by perilipins and other lipid droplet-associated proteins, ensuring that fatty acids are released in accordance with the energetic needs of the organism.[9][10]
Caption: Hormonal regulation of lipolysis in adipocytes.
Analytical Methodologies for the Study of Mixed-Acid Triglycerides
A thorough understanding of the biological roles of mixed-acid triglycerides necessitates robust analytical methods for their extraction, separation, and characterization.
Protocol 1: Extraction of Total Lipids from Biological Tissues
This protocol is based on the well-established methods of Folch and Bligh and Dyer, which utilize a chloroform/methanol solvent system to efficiently extract lipids from biological samples.[15][16][17][18]
Materials:
-
Tissue sample (e.g., liver, adipose tissue)
-
Chloroform, analytical grade
-
Methanol, analytical grade
-
0.9% NaCl solution (or 0.88% KCl)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with screw caps
-
Nitrogen gas stream
Procedure:
-
Accurately weigh 50-100 mg of frozen tissue and place it in a glass homogenizing tube.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the tissue (e.g., 2 mL for 100 mg of tissue).
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for 2 mL of homogenate).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully remove the upper aqueous phase using a Pasteur pipette.
-
Collect the lower chloroform phase, which contains the lipids, into a clean, pre-weighed glass tube.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.
-
Once dry, re-weigh the tube to determine the total lipid mass.
-
Reconstitute the lipid extract in an appropriate solvent (e.g., isopropanol or a chloroform:methanol mixture) for downstream analysis.
Protocol 2: Separation and Quantification of Triglyceride Species by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the detailed profiling of mixed-acid triglyceride species.[19][20][21][22]
Instrumentation:
-
HPLC system with a C18 or mixed-mode column
-
Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
General Procedure:
-
Reconstitute the lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Inject an aliquot of the sample onto the HPLC column.
-
Separate the triglyceride species using a gradient elution program, typically with a mobile phase consisting of solvents like methanol, acetonitrile, and isopropanol with additives such as ammonium formate to promote ionization.
-
Introduce the eluent into the mass spectrometer.
-
Acquire data in full scan mode to identify the molecular ions of the triglycerides (often as [M+NH4]+ adducts).
-
Perform tandem MS (MS/MS) on the precursor ions to generate fragment ions that correspond to the neutral loss of individual fatty acids, allowing for the identification of the fatty acid composition of each triglyceride species.
-
Quantify the individual triglyceride species by integrating the peak areas of their respective precursor ions and comparing them to internal standards.
Protocol 3: Determination of Fatty Acid Composition by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for determining the overall fatty acid composition of a lipid sample.[23][24][25][26]
Procedure:
-
Take an aliquot of the total lipid extract.
-
Saponify the triglycerides using a strong base (e.g., methanolic KOH) to release the fatty acids.
-
Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. FAMEs are more volatile and suitable for GC analysis.
-
Extract the FAMEs into a non-polar solvent like hexane.
-
Inject the FAMEs into the GC-MS system.
-
Separate the FAMEs on a polar capillary column (e.g., a wax column).
-
Identify the individual FAMEs based on their retention times and mass spectra, comparing them to known standards.
-
Quantify the relative abundance of each fatty acid by integrating the peak areas.
Stereospecific Analysis: Unraveling Positional Isomers
Determining the specific fatty acid at each of the sn-1, sn-2, and sn-3 positions requires more advanced techniques.[5][27] One classical approach involves enzymatic digestion with pancreatic lipase, which preferentially hydrolyzes the sn-1 and sn-3 positions, leaving the sn-2 monoacylglycerol intact.[5] The resulting products can then be separated and their fatty acid compositions analyzed.[28][29][30] More modern methods utilize chiral chromatography or specialized mass spectrometry techniques to differentiate between the sn-1 and sn-3 positions.[27]
Mixed-Acid Triglycerides as Signaling Precursors
The breakdown of mixed-acid triglycerides releases a variety of bioactive lipids that function as signaling molecules, influencing a wide range of cellular processes.[6]
Free Fatty Acids as Ligands for G-Protein Coupled Receptors
Free fatty acids (FFAs) are not just energy substrates; they are also signaling molecules that can activate a family of G-protein coupled receptors (GPCRs) known as free fatty acid receptors (FFARs).[1][31][32]
-
FFAR1 (GPR40) and FFAR4 (GPR120) are activated by medium- and long-chain fatty acids.[3] Their activation is involved in processes such as insulin secretion, incretin release, and anti-inflammatory responses.[31]
-
FFAR2 (GPR43) and FFAR3 (GPR41) are activated by short-chain fatty acids, which are primarily produced by the gut microbiota.[32]
The specific types of fatty acids released from mixed-acid triglycerides can therefore differentially activate these receptors, leading to distinct physiological outcomes.
Caption: Free fatty acid signaling through FFARs.
The Diacylglycerol Signaling Cascade
Diacylglycerols (DAGs), the intermediates in both triglyceride synthesis and lipolysis, are potent second messengers.[33] The stereochemistry of DAG is crucial for its signaling function, with sn-1,2-DAG being the primary activator of protein kinase C (PKC) isoforms.[33][34] Activation of PKC triggers a wide array of downstream signaling events that regulate cell growth, differentiation, and apoptosis.[34] Diacylglycerol kinases (DGKs) phosphorylate DAG to phosphatidic acid, thereby terminating DAG signaling and generating another lipid second messenger.[34][35]
Monoacylglycerols and the Endocannabinoid System
sn-2-monoacylglycerols, particularly those containing arachidonic acid (2-AG), are endogenous ligands for the cannabinoid receptors CB1 and CB2.[14] This links triglyceride metabolism directly to the endocannabinoid system, which plays a critical role in regulating appetite, pain sensation, mood, and memory.
The Role of Mixed-Acid Triglycerides in Health and Disease
Dysregulation of mixed-acid triglyceride metabolism is a hallmark of several metabolic diseases.
Metabolic Syndrome and Non-Alcoholic Fatty Liver Disease (NAFLD)
In conditions of energy surplus, such as in obesity and insulin resistance, the liver increases its synthesis and storage of triglycerides, leading to NAFLD. The specific composition of the mixed-acid triglycerides that accumulate in the liver may influence the progression of NAFLD to more severe forms, such as non-alcoholic steatohepatitis (NASH).
Cardiovascular Disease: Beyond Total Triglyceride Levels
Elevated plasma triglyceride levels are a well-established risk factor for cardiovascular disease. However, it is increasingly recognized that the composition of the triglyceride-rich lipoproteins and the specific mixed-acid triglyceride species they carry are important determinants of their atherogenicity.
Investigative Models: From Cell Culture to Animal Studies
A variety of experimental models are used to study the role of mixed-acid triglycerides in health and disease.
| Model System | Advantages | Limitations | Key Applications |
| Cell Culture (e.g., hepatocytes, adipocytes) | High-throughput screening, mechanistic studies | Lack of systemic context | Investigating enzyme function, signaling pathways |
| Mouse Models (e.g., Ldlr-/-, Apoe-/-) | Genetic manipulation, mimic human dyslipidemia | Differences in lipoprotein metabolism compared to humans | Studying atherosclerosis, NAFLD pathogenesis |
| Rat Models | Closer to human lipid metabolism than mice in some aspects | Fewer genetic tools available than for mice | Studies on diet-induced hypertriglyceridemia |
| Zebrafish Models | High-throughput screening, transparent embryos for imaging | Different physiology from mammals | Genetic screens for lipid metabolism genes |
| Syrian Golden Hamsters | Human-like lipoprotein profile (express CETP) | Variability in response, lesions often early-stage | Studying cholesterol and triglyceride metabolism |
Therapeutic Targeting of Mixed-Acid Triglyceride Metabolism
The central role of mixed-acid triglycerides in metabolic disease makes their metabolism an attractive target for therapeutic intervention.
Current Strategies and Emerging Drug Targets
-
Fibrates and Niacin: These established drugs lower plasma triglycerides through various mechanisms, including activation of PPARα.
-
Omega-3 Fatty Acids: Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are effective at lowering triglyceride levels.
-
Emerging Targets:
-
DGAT1 inhibitors: To reduce triglyceride synthesis.
-
Angiopoietin-like protein 3 (ANGPTL3) inhibitors: To enhance the clearance of triglyceride-rich lipoproteins.
-
FFAR1 agonists: To improve glucose homeostasis in type 2 diabetes.[3]
-
Thyroid hormone receptor-β (THR-β) agonists: To increase hepatic lipid oxidation.[36]
-
Challenges and Future Directions in Drug Development
A key challenge is to develop therapies that not only lower total triglyceride levels but also favorably modify the composition of mixed-acid triglyceride species to reduce their pathogenic potential. A deeper understanding of the structure-function relationships of different mixed-acid triglycerides is crucial for the development of more targeted and effective therapies.
Conclusion: An Integrated Perspective
Mixed-acid triglycerides are far more than simple energy storage molecules. Their diverse composition, regulated metabolism, and the bioactive nature of their breakdown products place them at the center of a complex network that integrates energy homeostasis, cellular signaling, and systemic health. For researchers and drug development professionals, a nuanced understanding of the biology of mixed-acid triglycerides is essential for unraveling the complexities of metabolic diseases and for designing the next generation of therapeutic interventions. The continued development of advanced analytical techniques will undoubtedly shed further light on the specific roles of individual mixed-acid triglyceride species, opening new avenues for research and clinical innovation.
References
- 1. Free fatty acid receptor - Wikipedia [en.wikipedia.org]
- 2. Hypertriglyceridemia and Atherosclerosis: Using Human Research to Guide Mechanistic Studies in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids [frontiersin.org]
- 4. G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Perilipins: Lipid Droplet Coat Proteins Adapted for Tissue-Specific Energy Storage and Utilization, and Lipid Cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Perilipins: Major Cytosolic Lipid Droplet-Associated Proteins and Their Roles in Cellular Lipid Storage, Mobilization, and Systemic Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The perilipin family of lipid droplet proteins: Gatekeepers of intracellular lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The central role of perilipin a in lipid metabolism and adipocyte lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemistry, Lipolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 20. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
- 22. lcms.cz [lcms.cz]
- 23. pubs.acs.org [pubs.acs.org]
- 24. HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. meatscience.org [meatscience.org]
- 26. agilent.com [agilent.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Stereospecific analysis of maize triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. aocs.org [aocs.org]
- 31. journals.physiology.org [journals.physiology.org]
- 32. mdpi.com [mdpi.com]
- 33. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Upstream and downstream pathways of diacylglycerol kinase : Novel phosphatidylinositol turnover-independent signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. gut.bmj.com [gut.bmj.com]
An In-depth Technical Guide on 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol in Lipid Metabolism
Introduction: The Significance of Triacylglycerol Heterogeneity in Metabolic Research
Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and play a central role in lipid metabolism.[1] While often considered a homogenous group of molecules, the specific arrangement of different fatty acids on the glycerol backbone gives rise to a vast number of TAG isomers, each with potentially unique physicochemical properties and metabolic fates.[2] 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (OOS) is a mixed-acid TAG containing linoleic acid (18:2), oleic acid (18:1), and stearic acid (18:0). This specific combination of polyunsaturated, monounsaturated, and saturated fatty acids makes OOS a valuable tool for investigating the intricate processes of dietary fat digestion, absorption, transport, and tissue-specific utilization.[3][4] The racemic nature of the synthetic form indicates a mixture of the sn-1-Linoleoyl-2-oleoyl-3-stearoyl-glycerol and sn-3-Linoleoyl-2-oleoyl-1-stearoyl-glycerol enantiomers.[4]
This technical guide provides an in-depth exploration of the role of OOS in lipid metabolism, aimed at researchers, scientists, and drug development professionals. We will delve into the metabolic pathways involving OOS, its potential implications in metabolic diseases, and detailed analytical methodologies for its study.
Metabolic Journey of this compound
The metabolic fate of an ingested TAG like OOS is a multi-step process, beginning with digestion and culminating in either energy utilization or storage. The specific arrangement of fatty acids on the glycerol backbone is a critical determinant of this journey.
Digestion and Absorption: The Role of Lipase Specificity
Upon ingestion, TAGs undergo hydrolysis in the gastrointestinal tract, primarily mediated by pancreatic lipase. This enzyme exhibits regioselectivity, preferentially cleaving fatty acids from the sn-1 and sn-3 positions of the glycerol backbone.[3] This results in the formation of two free fatty acids and a 2-monoacylglycerol (2-MAG). In the case of OOS, this would theoretically yield free linoleic acid, free stearic acid, and 2-oleoyl-glycerol.
However, the fatty acid composition itself influences lipase activity. Studies have shown that lipases can have varying specificities for different fatty acids. For instance, some lipases show higher activity towards unsaturated fatty acids like oleic and linoleic acid compared to saturated fatty acids like stearic acid.[5][6] This suggests that the hydrolysis of OOS may not be a random process, and the release of its constituent fatty acids could be sequential.
The absorbed 2-monoacylglycerols and free fatty acids are then re-esterified back into TAGs within the enterocytes before being packaged into chylomicrons for transport into the lymphatic system and subsequently the bloodstream.[7]
Diagram: Hypothetical Digestive Fate of this compound
Caption: Simplified workflow of OOS digestion and absorption.
Transport and Tissue Uptake
Chylomicrons carrying newly synthesized TAGs, including those derived from OOS, are secreted into the lymph and eventually enter the systemic circulation. In the bloodstream, lipoprotein lipase (LPL), located on the endothelial surface of capillaries in tissues like adipose tissue and muscle, hydrolyzes the TAGs within the chylomicrons.[8] This releases fatty acids for uptake by these tissues.
The fatty acid composition of the TAGs can influence their incorporation into different lipoprotein particles. Following a meal, the plasma is enriched with chylomicrons and their remnants, which are rich in dietary fatty acids. The liver then takes up these remnants and can repackage the lipids into very-low-density lipoproteins (VLDL) for secretion. The specific distribution of OOS-derived fatty acids into these different lipoprotein fractions is an area of active research.
Role in Metabolic Health and Disease
Elevated levels of circulating triglycerides are a well-established risk factor for several metabolic diseases, including cardiovascular disease and type 2 diabetes.[9] While total TAG levels are a key clinical marker, there is growing interest in understanding the contribution of specific TAG species to disease pathology.
-
Atherosclerosis: Triglyceride-rich lipoproteins and their remnants can penetrate the arterial wall, contributing to the formation of atherosclerotic plaques.[10][11] The specific fatty acid composition of these lipoproteins may influence their atherogenic potential.
-
Insulin Resistance: An oversupply of fatty acids to tissues like muscle and liver can lead to the accumulation of lipid intermediates that interfere with insulin signaling, contributing to insulin resistance.[12] The differential effects of saturated, monounsaturated, and polyunsaturated fatty acids on insulin sensitivity are well-documented, making OOS a relevant molecule for studying these interactions.
The direct impact of OOS on these disease processes has yet to be fully elucidated. However, its unique composition of fatty acids with known differential effects on metabolic health suggests that it is a valuable tool for investigating the nuanced relationship between dietary fat composition and disease risk.
Analytical Methodologies for Studying OOS Metabolism
The study of a specific TAG isomer like OOS requires sophisticated analytical techniques to differentiate it from other TAGs and to trace its metabolic fate.
Lipid Extraction from Biological Samples
A crucial first step in the analysis of OOS is its efficient extraction from complex biological matrices such as plasma, tissues, or cell cultures. Several methods are available, with the choice depending on the sample type and the desired lipid classes to be analyzed.
Table 1: Comparison of Common Lipid Extraction Methods
| Method | Principle | Advantages | Disadvantages |
| Folch Method | Biphasic extraction using chloroform and methanol.[13] | Gold standard, high recovery for a broad range of lipids. | Use of chloroform, a toxic solvent. |
| Bligh-Dyer Method | A modified biphasic extraction with a lower solvent-to-sample ratio.[14] | Reduced solvent usage compared to Folch. | Still uses chloroform. |
| Matyash Method | Biphasic extraction using methyl-tert-butyl ether (MTBE) and methanol.[13] | Safer solvent alternative to chloroform, good recovery of many lipid classes. | May have lower recovery for some polar lipids compared to Folch. |
| Single-Phase Extraction | Using a mixture of butanol and methanol (BUME).[14] | Simpler and faster than biphasic methods, suitable for high-throughput applications. | May have different extraction efficiencies for various lipid classes. |
Protocol: Lipid Extraction from Plasma using the Matyash Method
-
Sample Preparation: To 100 µL of plasma in a glass tube, add 1.5 mL of methanol. Vortex for 10 seconds.
-
Solvent Addition: Add 5 mL of MTBE. Vortex for 1 minute.
-
Phase Separation: Add 1.25 mL of water. Vortex for 20 seconds and then centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Collection: Carefully collect the upper (organic) phase containing the lipids into a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analytical technique (e.g., isopropanol/acetonitrile for LC-MS).
Quantification by Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the premier technique for the analysis of specific TAG molecules like OOS.[15][16]
LC-MS/MS for OOS Isomer Separation and Quantification:
Distinguishing OOS from its isomers (e.g., SOO, OSO) is a significant analytical challenge. High-performance liquid chromatography (HPLC) with a C18 or a chiral column can achieve separation of these isomers.[16][17]
Tandem mass spectrometry (MS/MS) is then used for confirmation and quantification. The fragmentation pattern of the [M+NH4]+ or [M+Na]+ adduct of the TAG molecule provides information about its constituent fatty acids. The neutral loss of each fatty acid can be monitored in a multiple reaction monitoring (MRM) experiment for specific and sensitive quantification.[18]
Diagram: LC-MS/MS Workflow for OOS Analysis
Caption: A typical workflow for the analysis of OOS using LC-MS/MS.
In Vivo Metabolic Tracing with Stable Isotopes
To definitively track the metabolic fate of OOS in vivo, stable isotope labeling is the gold standard.[19] This involves synthesizing OOS with fatty acids enriched with stable isotopes, such as ¹³C or ²H.
Protocol: Conceptual Framework for an In Vivo OOS Tracing Study
-
Synthesis of Labeled OOS: Synthesize OOS with one or more of its fatty acids labeled with a stable isotope (e.g., [¹³C₁₈]-oleic acid). Protocols for the synthesis of radiolabeled fatty acids and their incorporation into glycerolipids can be adapted for this purpose.[1][20]
-
Oral Fat Tolerance Test (OFTT) with Labeled OOS: Administer a standardized meal containing the labeled OOS to human subjects or animal models.[6][21]
-
Blood Sampling: Collect blood samples at various time points post-ingestion (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Lipoprotein Fractionation: Isolate different lipoprotein fractions (chylomicrons, VLDL, LDL, HDL) from the plasma by ultracentrifugation.
-
Lipid Extraction and Analysis: Extract lipids from the plasma and lipoprotein fractions and analyze by LC-MS/MS to quantify the labeled OOS and its metabolic products in each fraction over time.
-
Tissue Analysis (in animal models): At the end of the study, collect various tissues (e.g., adipose tissue, liver, muscle) to determine the tissue-specific distribution and incorporation of the labeled fatty acids derived from OOS.
Future Directions and Conclusion
This compound represents a powerful tool for dissecting the complexities of lipid metabolism. While much is known about the general pathways of TAG metabolism, the specific metabolic fate and biological activities of individual TAG isomers like OOS remain a frontier in metabolic research.
Future studies should focus on:
-
Determining Lipase Specificity: Investigating the hydrolytic efficiency of pancreatic lipase and lipoprotein lipase towards OOS and its isomers.
-
Elucidating Postprandial Trafficking: Using stable isotope-labeled OOS to map its incorporation into different lipoprotein particles and its uptake by various tissues.
-
Investigating the Link to Disease: Conducting studies to determine if circulating levels of OOS are associated with metabolic diseases and whether dietary intervention with OOS can modulate disease risk markers.
By employing the advanced analytical techniques and experimental designs outlined in this guide, researchers can unlock a deeper understanding of the intricate role of specific triacylglycerol structures in health and disease, paving the way for more targeted nutritional and therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. sinh.cas.cn [sinh.cas.cn]
- 5. Lipase specificity in the transacylation of triacylglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. hmdb.ca [hmdb.ca]
- 8. aocs.org [aocs.org]
- 9. Plasma lipidomics analysis reveals altered profile of triglycerides and phospholipids in children with Medium-Chain Acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Postprandial metabolism of meal triglyceride in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrolysis of triacylglycerol arachidonic and linoleic acid ester bonds by human pancreatic lipase and carboxyl ester lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Postprandial metabolism with 1,3-diacylglycerol oil versus equivalent intakes of long-chain and medium-chain triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Triacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 16. Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry [jstage.jst.go.jp]
- 17. Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. New oral fat tolerance tests feature tailoring of the polyunsaturated/saturated fatty acid ratio to elicit a specific postprandial response - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOS)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Triacylglycerol Isomers in Nature
Triacylglycerols (TAGs), the primary components of natural fats and oils, are triesters of glycerol and three fatty acids.[1] The specific positioning of these fatty acids on the glycerol backbone gives rise to a vast number of regioisomers, each with unique physicochemical and metabolic properties. 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOS) is a specific mixed-acid triacylglycerol of interest in lipid research and pharmaceutical applications. Its structure, comprising linoleic acid (an omega-6 polyunsaturated fatty acid), oleic acid (a monounsaturated fatty acid), and stearic acid (a saturated fatty acid) at defined positions, makes it a valuable tool for studying lipid metabolism and the biological effects of specific fatty acid combinations.[2] This guide provides a comprehensive overview of the natural occurrence of LOS, the biosynthetic pathways that govern its formation, and the advanced analytical techniques required for its identification and quantification.
Natural Occurrence of this compound (LOS)
Identifying the precise natural sources and concentrations of a specific triacylglycerol regioisomer such as LOS is a complex analytical challenge.[3] While many natural fats and oils contain linoleic, oleic, and stearic acids, their distribution on the glycerol backbone is not random and is governed by the enzymatic machinery of the source organism.[1]
Comprehensive analyses of triacylglycerol profiles in various natural sources have identified the presence of related isomers, suggesting the potential for LOS to be present, albeit often as a minor component. For instance, the regioisomer 1-stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol (SOL) has been identified in peanut and soybean oils, as well as in animal fats like ostrich and emu oils.[4][5] Another isomer, 1-stearoyl-2-linoleoyl-3-oleoyl-rac-glycerol (SLO) , is found in poppy seed, maize, and evening primrose oils.[6]
While direct, quantitative data for the natural abundance of LOS is not as readily available in broad compositional studies, its presence can be inferred in fats and oils that have a significant content of all three constituent fatty acids and where the biosynthetic pathways allow for this specific arrangement.
Potential Natural Sources for Investigation:
Based on the known fatty acid composition of various natural fats, the following sources are logical candidates for containing detectable levels of LOS. Researchers seeking to isolate or study this specific TAG are encouraged to perform detailed regioisomeric analysis on these fats.
| Natural Fat/Oil | Linoleic Acid (%) | Oleic Acid (%) | Stearic Acid (%) | Rationale for Potential LOS Presence |
| Cocoa Butter | 2-4 | 32-38 | 31-37 | High in both oleic and stearic acid. While typically rich in symmetrical TAGs like POS, SOS, and POP, the presence of asymmetrical isomers is possible.[7][8] |
| Shea Butter | 3-8 | 37-62 | 20-50 | Similar to cocoa butter, it possesses high concentrations of oleic and stearic acid, making it a candidate for containing various stearoyl-oleoyl-containing TAGs. |
| Lard (Pork Fat) | 10-12 | 41-51 | 13-18 | Animal fats often exhibit a different fatty acid distribution compared to plant oils, and lard contains significant amounts of all three fatty acids.[9] |
| Beef Tallow | 2-3 | 37-43 | 19-24 | Another animal fat with a relevant fatty acid profile for the potential presence of LOS.[9] |
| Peanut Oil | 13-45 | 35-72 | 1-7 | High in both linoleic and oleic acid, with smaller amounts of stearic acid. The presence of the SOL isomer has been confirmed.[4] |
| Soybean Oil | 48-58 | 18-28 | 2-5 | Very high in linoleic acid and contains oleic and stearic acids, making it a source of various mixed-acid TAGs. The SOL isomer has been identified here as well.[4] |
Biosynthesis of Triacylglycerols in Plants: The Kennedy Pathway
The formation of specific triacylglycerol isomers like LOS in plants is primarily governed by the acyl-CoA dependent pathway, also known as the Kennedy pathway. This process occurs in the endoplasmic reticulum and involves a series of enzymatic acylations of a glycerol-3-phosphate backbone.
Figure 1: Simplified schematic of the Kennedy Pathway for the biosynthesis of this compound (LOS).
The specificity of the enzymes involved in this pathway dictates the final positional distribution of fatty acids on the glycerol backbone:
-
Glycerol-3-phosphate acyltransferase (GPAT): This enzyme catalyzes the first acylation at the sn-1 position. For the synthesis of LOS, GPAT would esterify linoleic acid to the glycerol-3-phosphate backbone.
-
Lysophosphatidic acid acyltransferase (LPAAT): The second acylation occurs at the sn-2 position, catalyzed by LPAAT. In the case of LOS synthesis, this step involves the addition of oleic acid.
-
Phosphatidic acid phosphatase (PAP): This enzyme removes the phosphate group from phosphatidic acid to yield diacylglycerol.
-
Diacylglycerol acyltransferase (DGAT): The final step is the acylation of the sn-3 position by DGAT, which would add stearic acid to complete the formation of LOS.
The availability of the different fatty acyl-CoAs in the cellular pool and the substrate specificity of the acyltransferases are the key determinants of which TAG isomers are synthesized.
Methodologies for the Extraction, Separation, and Identification of LOS
The analysis of specific TAG regioisomers requires advanced analytical techniques that can differentiate molecules with the same mass and fatty acid composition but different positional arrangements.
Experimental Protocol: Extraction and Analysis of Triacylglycerol Isomers
Objective: To extract, separate, and identify this compound from a natural fat or oil sample.
Materials:
-
Natural fat/oil sample (e.g., cocoa butter, shea butter)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Chloroform
-
Methanol
-
Solid Phase Extraction (SPE) silica cartridges
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Lipid Extraction:
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.
-
Vortex thoroughly and centrifuge to separate the lipid-containing organic phase.
-
Collect the lower organic phase and evaporate the solvent under a stream of nitrogen.
-
-
Triacylglycerol Fractionation (Optional but Recommended):
-
Redissolve the lipid extract in a small volume of hexane.
-
Apply the extract to a pre-conditioned silica SPE cartridge.
-
Elute with hexane to isolate the non-polar TAG fraction.
-
Evaporate the solvent under nitrogen.
-
-
HPLC-MS Analysis for Regioisomer Separation:
-
Reconstitute the TAG fraction in a suitable solvent (e.g., hexane:isopropanol).
-
Inject the sample into an HPLC system equipped with a C18 reversed-phase column.
-
Employ a non-aqueous mobile phase gradient, typically a mixture of acetonitrile and isopropanol, to separate the TAGs based on their equivalent carbon number (ECN).
-
Couple the HPLC eluent to a mass spectrometer with an APCI or ESI source.
-
The mass spectrometer will detect the molecular ions of the TAGs. For LOS, this will be [M+H]⁺ or other adducts.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion corresponding to LOS. The fragmentation pattern will reveal the positions of the fatty acids. The loss of a fatty acid from the sn-1 or sn-3 position is generally more favorable than from the sn-2 position. By comparing the relative intensities of the resulting diacylglycerol fragment ions, the regioisomeric structure can be confirmed.[10]
-
Figure 2: Experimental workflow for the extraction and analysis of this compound (LOS).
Conclusion
While this compound is not a major component of common vegetable oils and animal fats, its presence as a minor constituent in sources rich in linoleic, oleic, and stearic acids is highly probable. The biosynthesis of this specific regioisomer is a result of the sequential and selective acylation of a glycerol backbone via the Kennedy pathway. For researchers and drug development professionals, the identification and quantification of LOS in natural matrices necessitate the use of sophisticated analytical techniques, primarily HPLC coupled with tandem mass spectrometry. Further research involving detailed regioisomeric analysis of a wider range of natural fats is required to fully elucidate the natural distribution and concentration of this and other specific triacylglycerol isomers.
References
- 1. Triglyceride - Wikipedia [en.wikipedia.org]
- 2. This compound [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sapphire North America [sapphire-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stereospecificity of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol
An In-Depth Technical Guide to the
Abstract
The precise three-dimensional arrangement of fatty acids on a glycerol backbone, known as stereospecificity, is a critical determinant of the physicochemical and metabolic properties of triacylglycerols (TAGs). This guide provides a comprehensive technical overview of the analytical methodologies required to resolve and characterize the enantiomeric composition of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOS-rac-G). We delve into the foundational principles of TAG stereochemistry and present detailed, field-proven protocols for enzymatic analysis and chiral chromatography. This document is intended for researchers, lipid scientists, and drug development professionals who require a robust understanding of stereospecific analysis to advance their work in lipidomics, nutritional science, and pharmaceutical formulation.
Introduction: The Significance of Stereospecificity in Triacylglycerols
Triacylglycerols, the primary components of natural fats and oils, consist of a glycerol molecule esterified with three fatty acids.[1] The specific positioning of these fatty acids is not random in nature and dictates the lipid's metabolic fate and functional role.[2] To describe the configuration of these molecules, the "stereospecific numbering" (sn) system is employed, labeling the glycerol carbons as sn-1, sn-2, and sn-3.[3][4]
A TAG molecule becomes chiral when different fatty acid residues occupy the sn-1 and sn-3 positions, creating a center of asymmetry at the sn-2 carbon.[3][5] The subject of this guide, this compound, is a racemic (rac) mixture, meaning it contains equal amounts of two enantiomers:
-
sn -LOSG: 1-Linoleoyl-2-oleoyl-3-stearoyl-sn-glycerol
-
sn -SLOG: 1-Stearoyl-2-oleoyl-3-linoleoyl-sn-glycerol
The ability to distinguish and quantify these enantiomers is paramount. During digestion, for instance, pancreatic lipases preferentially hydrolyze fatty acids from the sn-1 and sn-3 positions, releasing them as free fatty acids while preserving the sn-2 monoacylglycerol for absorption.[2][6] Therefore, the identity of the fatty acid at the sn-2 position significantly impacts nutritional outcomes and bioavailability.[7] For drug development professionals, the stereochemistry of lipid excipients can influence drug solubility, stability, and the performance of lipid-based delivery systems like liposomes.[8]
This guide will dissect the primary analytical strategies employed to resolve this stereochemical challenge.
Figure 1: The two enantiomers comprising LOS-rac-G.
Analytical Strategy I: Enzymatic Hydrolysis for Positional Analysis
Enzymatic approaches provide a classic and powerful method for determining the fatty acid composition at the sn-2 position, which is a crucial piece of the stereospecific puzzle. The methodology leverages lipases that selectively hydrolyze the primary ester bonds at the sn-1 and sn-3 positions.[3]
Principle of Pancreatic Lipase Hydrolysis
Porcine pancreatic lipase is the most commonly used enzyme for this purpose. It acts at the oil-water interface to hydrolyze the ester linkages at the sn-1 and sn-3 positions, yielding sn-2-monoacylglycerols (2-MAGs) and free fatty acids (FFAs).[3][6] By isolating the 2-MAGs and analyzing their fatty acid composition (typically via Gas Chromatography), one can definitively identify the fatty acid at the sn-2 position.
Causality Behind Experimental Choices:
-
Enzyme Choice: Pancreatic lipase is selected for its well-characterized regiospecificity for the primary (sn-1 and sn-3) positions. It exhibits minimal activity at the secondary (sn-2) position, ensuring the integrity of the resulting 2-MAG.[3]
-
Reaction Conditions: The reaction is performed in a buffered emulsion with bile salts and calcium ions. Bile salts act as emulsifiers, creating the necessary oil-water interface for lipase activity, while Ca²⁺ ions shift the pH optimum and remove the liberated FFAs as insoluble soaps, driving the reaction forward.
Figure 2: Workflow for sn-2 positional analysis via lipase hydrolysis.
Experimental Protocol: Pancreatic Lipase Assay
This protocol is a self-validating system; the purity of the isolated 2-MAG fraction on the TLC plate provides immediate visual confirmation of successful hydrolysis and separation.
-
Sample Preparation: Weigh approximately 50 mg of LOS-rac-G into a reaction vessel.
-
Emulsification: Add 10 mL of 1 M Tris-HCl buffer (pH 8.0), 2.5 mL of 2.2% CaCl₂ solution, and 5 mL of 0.1% sodium deoxycholate (bile salt) solution. Vortex vigorously for 1 minute to form a stable emulsion.
-
Enzyme Addition: Add 20 mg of porcine pancreatic lipase.
-
Incubation: Incubate the mixture in a shaking water bath at 37°C for 5-10 minutes. The short incubation time is critical to minimize the risk of acyl migration, where a fatty acid from the sn-2 position moves to sn-1 or sn-3.
-
Reaction Termination: Stop the reaction by adding 2 mL of 6 M HCl followed by 10 mL of ethanol.
-
Lipid Extraction: Extract the total lipids by adding 20 mL of diethyl ether, vortexing, and centrifuging to separate the phases. Collect the upper ether layer containing the lipids. Repeat the extraction twice.
-
Separation: Concentrate the pooled extracts under nitrogen. Spot the lipid extract onto a boric acid-impregnated silica gel TLC plate. Develop the plate in a solvent system of hexane:diethyl ether:acetic acid (50:50:1, v/v/v). Boric acid forms a complex with the diol group of the monoacylglycerols, improving separation.
-
Isolation: Visualize the lipid classes under UV light after spraying with a fluorescent indicator (e.g., 2',7'-dichlorofluorescein). Scrape the band corresponding to the 2-MAGs.
-
FAME Preparation: Elute the 2-MAGs from the silica with diethyl ether and transesterify them to fatty acid methyl esters (FAMEs) using 0.5 M methanolic KOH.
-
Analysis: Inject the FAMEs into a gas chromatograph with a flame ionization detector (GC-FID) to quantify the fatty acid composition.
Data Interpretation and Limitations
The GC analysis will reveal the fatty acid profile of the sn-2 position. For LOS-rac-G, the result should be predominantly oleic acid (18:1). While this method confirms the identity of the sn-2 acyl group, it does not, by itself, distinguish between the original sn-LOSG and sn-SLOG enantiomers. It provides the average composition at each position. To fully resolve the enantiomers, this technique must be combined with more advanced methods or chiral chromatography.
Analytical Strategy II: Chiral High-Performance Liquid Chromatography (HPLC)
The direct separation of enantiomers is the gold standard for stereospecific analysis. Chiral HPLC is a powerful technique that achieves this by using a stationary phase that is itself chiral, leading to differential interactions with the two enantiomers.[3][9]
Principle of Chiral Separation
Chiral HPLC columns, often packed with cellulose or amylose derivatives coated on a silica support, create a chiral environment.[9] The enantiomers of LOS-rac-G will have different affinities for the chiral stationary phase (CSP) due to transient diastereomeric complex formation, resulting in different retention times and enabling their separation and quantification. Coupling the HPLC system to a mass spectrometer (MS) provides definitive identification of the eluting peaks based on their mass-to-charge ratio and fragmentation patterns.[10]
Causality Behind Experimental Choices:
-
Column Choice: Cellulose-tris(3,5-dimethylphenylcarbamate) based columns are highly effective for TAG enantiomer separation.[9] The carbamate derivatives provide a rigid structure with grooves and cavities that facilitate chiral recognition.
-
Mobile Phase: A non-aqueous reversed-phase system, typically a gradient of hexane and 2-propanol, is used.[9] The solvent composition is carefully optimized to balance retention and resolution.
-
Detector Choice: Atmospheric Pressure Chemical Ionization (APCI)-MS is often preferred for TAG analysis as it provides excellent sensitivity and produces characteristic fragment ions (diacylglycerol-like fragments) that aid in structural confirmation.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Lipid nomenclature Lip-1 & Lip-2 [iupac.qmul.ac.uk]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of stereospecific saturated fatty acid positions on lipid nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How stereochemistry of lipid components can affect lipid organization and the route of liposome internalization into cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Function of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol in Cell Biology
Abstract
This technical guide provides a comprehensive overview of the function and application of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (OOS) in cell biology research. OOS, a mixed-acid triacylglycerol (TAG), serves as a crucial tool for investigating lipid metabolism, cellular energy storage, and the dynamics of lipid droplets. This document delves into the metabolic processing of OOS, its role in cellular signaling, its implications in various disease models, and detailed methodologies for its use in experimental settings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage OOS as a specific molecular probe to dissect the complexities of cellular lipid biology.
Introduction: The Significance of Triacylglycerol Heterogeneity
Triacylglycerols (TAGs) are the primary form of energy storage in most eukaryotic organisms. Comprising a glycerol backbone esterified to three fatty acids, the specific fatty acid composition of a TAG molecule dictates its physicochemical properties and its metabolic fate. While much research has focused on simple TAGs containing identical fatty acid chains, the vast majority of naturally occurring TAGs are mixed-acid species, exhibiting significant heterogeneity in their acyl chain length and degree of saturation. This asymmetry is not a random occurrence but is rather a tightly regulated outcome of the substrate specificities of the enzymes involved in TAG synthesis and remodeling.
This compound (OOS) is a prime example of such a physiologically relevant mixed-acid TAG, containing linoleic acid (18:2), oleic acid (18:1), and stearic acid (18:0) at the sn-1, sn-2, and sn-3 positions of the glycerol backbone, respectively. Its defined chemical structure makes it an invaluable tool for researchers to move beyond generalized studies of "fatty acids" and instead probe the cellular consequences of a specific, complex lipid molecule. The unique combination of saturated, monounsaturated, and polyunsaturated fatty acids within a single molecule allows for the investigation of how cells process and respond to a lipid that mimics the complexity of dietary fats and endogenous lipid stores.[1] This guide will explore the multifaceted roles of OOS in cell biology, from its incorporation into cellular lipid pools to its impact on organelle function and signaling pathways.
Metabolic Fate of this compound
The journey of OOS within a cell is a dynamic process involving enzymatic breakdown, fatty acid trafficking, and re-esterification. Understanding this metabolic pathway is fundamental to interpreting experimental outcomes where OOS is utilized.
Cellular Uptake and Lipolysis
Exogenously supplied OOS, typically delivered to cultured cells complexed with bovine serum albumin (BSA) to mimic physiological transport, is taken up by cells through various mechanisms, including passive diffusion and protein-mediated transport. Once inside the cell, OOS is not directly utilized in its intact form. Instead, it is primarily targeted by intracellular lipases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), which hydrolyze the ester bonds to release free fatty acids (FFAs) and glycerol.
The specific lipases involved and the rate of hydrolysis can be cell-type dependent and are influenced by the metabolic state of the cell. The released fatty acids—linoleic acid, oleic acid, and stearic acid—then enter the cellular fatty acid pool.
Fatty Acid Activation and Trafficking
The liberated fatty acids are rapidly activated by the addition of a coenzyme A (CoA) molecule, a reaction catalyzed by acyl-CoA synthetases (ACSs). This activation is a critical step, as it "tags" the fatty acids for their subsequent metabolic destinations. The resulting acyl-CoAs are then trafficked throughout the cell, a process facilitated by fatty acid-binding proteins (FABPs).
Incorporation into Cellular Lipids and Lipid Droplet Formation
The primary fate of the OOS-derived acyl-CoAs is their re-esterification into new complex lipids. A significant portion is channeled into the synthesis of new TAGs, which are then packaged into lipid droplets.[2] Lipid droplets are dynamic organelles that serve as the primary sites of neutral lipid storage. The formation of lipid droplets is a highly regulated process that originates from the endoplasmic reticulum (ER).
The use of OOS in cell culture has been shown to promote the formation of lipid droplets.[2] This makes OOS a valuable tool for studying the machinery of lipid droplet biogenesis, the proteins involved in their expansion and maturation (e.g., perilipins), and the dynamic interplay between lipid droplets and other organelles.
Below is a diagram illustrating the general metabolic pathway of OOS upon cellular entry.
Figure 1: Metabolic fate of OOS in the cell.
Role in Cellular Signaling
While the primary role of TAGs is energy storage, the fatty acids released from their hydrolysis can act as signaling molecules, influencing a variety of cellular processes. The specific blend of fatty acids released from OOS—a mix of omega-6 polyunsaturated, monounsaturated, and saturated fatty acids—can have nuanced effects on signaling pathways.
For instance, linoleic acid is a precursor for the synthesis of arachidonic acid and subsequent eicosanoids, which are potent signaling lipids involved in inflammation and immunity. Oleic acid, a monounsaturated fatty acid, is generally considered less inflammatory and can be incorporated into membrane phospholipids, altering membrane fluidity and the function of membrane-associated proteins. Stearic acid, a saturated fatty acid, can be desaturated to oleic acid or incorporated into various lipid species, where it can influence membrane structure and signaling.
The use of OOS allows researchers to investigate the integrated signaling output resulting from the simultaneous release of this specific fatty acid mixture, which more closely resembles a physiological state than the application of a single fatty acid species.
Applications in Disease Models and Drug Development
The dysregulation of lipid metabolism is a hallmark of numerous diseases, including metabolic syndrome, type 2 diabetes, cardiovascular disease, and certain cancers. OOS serves as a valuable tool in the study of these conditions.
-
Metabolic Diseases: By inducing lipid accumulation in cultured cells, OOS can be used to model cellular lipotoxicity, a condition where excess lipids lead to cellular dysfunction and death. This is particularly relevant for studying non-alcoholic fatty liver disease (NAFLD) and insulin resistance.
-
Cardiovascular Research: The fatty acid composition of circulating and stored TAGs is a critical factor in the development of atherosclerosis. OOS can be used in studies with macrophages to investigate foam cell formation, a key event in the development of atherosclerotic plaques.
-
Drug Discovery: OOS can be employed in high-throughput screening assays to identify compounds that modulate lipid metabolism. For example, researchers can screen for drugs that inhibit lipase activity, reduce lipid droplet formation, or promote the oxidation of fatty acids derived from OOS.
Experimental Methodologies
The successful use of OOS in cell biology experiments requires careful attention to methodological details. The following protocols provide a framework for the preparation and application of OOS in cell culture.
Preparation of OOS-BSA Complex
Rationale: OOS is a highly hydrophobic molecule with poor solubility in aqueous culture media. To ensure its efficient delivery to cells and to mimic its physiological transport in the bloodstream, it must be complexed with a carrier protein, typically bovine serum albumin (BSA).
Protocol:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of OOS in ethanol.
-
BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile phosphate-buffered saline (PBS).
-
Complexation: a. Warm the BSA solution to 37°C. b. While vortexing the BSA solution, slowly add the OOS stock solution to achieve the desired final molar ratio (typically ranging from 3:1 to 6:1, OOS:BSA). c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complete complexation.
-
Sterilization: Sterilize the OOS-BSA complex by passing it through a 0.22 µm syringe filter.
-
Storage: The complex can be stored at 4°C for short-term use or at -20°C for long-term storage.
Cellular Treatment and Analysis
Workflow for Studying Lipid Droplet Formation:
Figure 2: Experimental workflow for studying OOS-induced lipid droplet formation.
Quantitative Data Summary:
| Parameter | Typical Range | Purpose |
| OOS Concentration | 50 - 500 µM | To induce a measurable and physiologically relevant cellular response. |
| OOS:BSA Molar Ratio | 3:1 - 6:1 | To ensure proper solubilization and delivery of OOS. |
| Incubation Time | 4 - 24 hours | To allow for cellular uptake, metabolism, and downstream effects. |
Conclusion and Future Directions
This compound is more than just a triacylglycerol; it is a precision tool that enables researchers to dissect the intricate world of cellular lipid metabolism. Its defined structure allows for a move away from the ambiguity of using undefined fatty acid mixtures, providing a more controlled experimental system. The ability of OOS to mimic the complexity of natural dietary and storage fats makes it an indispensable reagent for studying metabolic diseases, cardiovascular conditions, and for the development of novel therapeutics targeting lipid pathways.
Future research should focus on the development of isotopically labeled OOS to more accurately trace its metabolic fate and incorporation into various lipid species. Furthermore, combining the use of OOS with advanced lipidomics and proteomics approaches will undoubtedly uncover novel insights into the cellular machinery that governs lipid homeostasis and the signaling networks that are influenced by specific triacylglycerol molecules.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol
Abstract
This comprehensive guide provides a detailed methodology for the analysis of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOS), a complex triacylglycerol (TAG), using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in drug development and lipid analysis. It delves into the theoretical underpinnings of the separation, offers a robust, step-by-step protocol, and discusses the critical parameters for achieving accurate and reproducible results. The protocol employs a non-aqueous reversed-phase HPLC (NARP-HPLC) method coupled with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are ideal for non-volatile analytes like TAGs that lack a significant UV chromophore.
Scientific Background and Rationale
Triacylglycerols are the primary components of fats and oils, and their analysis is crucial for quality control in the food industry, nutritional science, and pharmaceutical development.[1][2] The specific isomeric structure of a TAG, such as this compound, dictates its physicochemical and biological properties. HPLC is the premier analytical technique for the separation of intact TAG molecular species.[3][4]
The Principle of Non-Aqueous Reversed-Phase (NARP) HPLC for Triacylglycerol Separation
Due to their lipophilic nature and insolubility in water, TAGs are analyzed using NARP-HPLC.[5][6] In this technique, a non-polar stationary phase (typically C18 or C30) is used with a mobile phase consisting of organic solvents. The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. For TAGs, retention is influenced by two main factors:
-
Partition Number (PN): Also known as the Equivalent Carbon Number (ECN), the PN is a critical parameter in predicting the elution order of TAGs. It is calculated as PN = CN - 2 * DB, where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds. Generally, TAGs with a lower PN elute earlier.
-
Acyl Chain Length: For TAGs with the same degree of unsaturation, those with shorter acyl chains will have a shorter retention time.
The complexity of natural TAG mixtures often necessitates gradient elution to achieve adequate resolution of all components within a reasonable timeframe.[3][4]
Detector Selection: The Case for Universal Detectors
Triacylglycerols lack strong chromophores, making UV detection challenging and often resulting in poor sensitivity and baseline instability during gradient elution.[7][8][9] Therefore, "mass" or universal detectors are the preferred choice.
-
Evaporative Light Scattering Detector (ELSD): An ELSD nebulizes the column effluent into a fine mist, which then passes through a heated tube where the mobile phase evaporates. The remaining non-volatile analyte particles scatter a light beam, and the scattered light is detected.[10] This detector is compatible with gradient elution and provides a stable baseline.[11][12]
-
Charged Aerosol Detector (CAD): Similar to the ELSD, a CAD also involves nebulization and solvent evaporation. However, the resulting analyte particles are then charged, and the total charge is measured. The CAD is known for its high sensitivity (low nanogram levels), wide dynamic range, and more consistent inter-analyte response compared to the ELSD.[7][13][14][15]
Mass Spectrometry (MS) is another powerful detection technique that can be coupled with HPLC to provide not only quantitative data but also structural information for the unequivocal identification of TAG species.[2][16][17]
Experimental Protocol
This section outlines a detailed protocol for the HPLC analysis of this compound.
Materials and Reagents
-
Analyte Standard: this compound (purity ≥98%)
-
Solvents: HPLC-grade acetonitrile, isopropanol, dichloromethane, and acetone. All solvents should be filtered and degassed before use.
-
Sample Diluent: A mixture of dichloromethane and acetonitrile (1:1, v/v) or another suitable solvent that ensures complete solubilization of the TAG.[8]
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended instrumental setup and chromatographic parameters.
| Parameter | Recommended Setting |
| HPLC System | A binary or quaternary HPLC system capable of gradient elution |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Two columns in series can improve resolution.[5][18] |
| Column Temperature | 30 °C |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol or a mixture of Dichloromethane/Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| CAD/ELSD Settings | Nebulizer Temperature: 40 °C, Evaporation Temperature: 40 °C, Gas Flow: 1.6 SLM (optimization may be required)[12] |
Mobile Phase Gradient Program
A gradient elution is essential for resolving complex TAG mixtures. The following is a representative gradient program that can be optimized based on the specific column and system.
| Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Isopropanol) |
| 0.0 | 70 | 30 |
| 25.0 | 40 | 60 |
| 30.0 | 40 | 60 |
| 30.1 | 70 | 30 |
| 40.0 | 70 | 30 |
Sample and Standard Preparation Workflow
The following diagram illustrates the workflow for preparing samples and standards for analysis.
References
- 1. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 4. aocs.org [aocs.org]
- 5. Non-aqueous reversed phase liquid chromatography with charged aerosol detection for quantitative lipid analysis with improved accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. hplc.eu [hplc.eu]
- 8. tandfonline.com [tandfonline.com]
- 9. youngin.com [youngin.com]
- 10. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. The analysis of lipids via HPLC with a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Publication : USDA ARS [ars.usda.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometric Analysis of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOS)
Introduction: The Analytical Challenge of Complex Triacylglycerols
Triacylglycerols (TAGs) are the primary constituents of natural fats and oils, serving as the main form of energy storage in biological systems.[1][2] Their immense structural diversity, arising from the combination of different fatty acid chains and their specific placement (regioisomerism) on the glycerol backbone, presents a significant analytical challenge.[1][3] The specific TAG, 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOS), is a mixed-acid glycerolipid containing stearic acid (18:0), oleic acid (18:1), and linoleic acid (18:2).[4] The precise identification and structural elucidation of such complex TAGs are critical in lipidomics, nutritional science, and the development of therapeutics targeting lipid metabolism.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has become the definitive tool for comprehensive TAG analysis.[1] This technique leverages the high-resolution separation power of chromatography with the unparalleled sensitivity and structural-elucidation capabilities of mass spectrometry.[1] This application note provides a detailed protocol for the separation, identification, and structural characterization of LOS using Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS), offering researchers a robust framework for their analytical workflows.
Analyte Profile: this compound (LOS)
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| IUPAC Name | [3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | PubChem[5] |
| Synonyms | TG(18:0/18:1/18:2), 1-Stearin-2-Olein-3-Linolein | PubChem[5], Cayman Chemical[4] |
| Chemical Formula | C₅₇H₁₀₄O₆ | PubChem[5] |
| Average Molecular Weight | 885.4 g/mol | PubChem[5] |
| Monoisotopic Mass | 884.78329103 Da | PubChem[5] |
Core Principles: Mass Spectrometry of Triacylglycerols
The analysis of non-polar molecules like TAGs relies on forming charged adducts for mass analysis, most commonly in the positive ion mode.
Ionization & Adduct Formation
Electrospray Ionization (ESI) is a soft ionization technique ideal for TAGs. In the presence of a suitable electrolyte in the mobile phase, such as ammonium acetate, TAGs readily form ammonium adducts ([M+NH₄]⁺).[6][7][8] These adducts are stable and fragment in a predictable manner upon collision-induced dissociation (CID), making them ideal for structural studies.[6][7] While sodium adducts ([M+Na]⁺) are also frequently observed, ammonium adducts are often preferred for their fragmentation characteristics.[9]
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem MS is essential for confirming the fatty acid composition of a TAG. The process involves:
-
MS1 (Full Scan): The intact ammonium adduct of LOS, [M+NH₄]⁺, is identified at its specific mass-to-charge ratio (m/z).
-
Isolation: This precursor ion is selectively isolated within the mass spectrometer.
-
MS2 (Fragmentation): The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon or nitrogen). This collision-induced dissociation (CID) imparts energy, causing the precursor to break apart.
-
Detection: The resulting fragment ions are detected, generating an MS/MS spectrum.
For TAG ammonium adducts, the primary fragmentation pathway is the neutral loss of one of the fatty acid chains along with the ammonia molecule ([M-(FA+NH₃)]⁺).[3][6] This results in the formation of a positively charged diacylglycerol-like fragment ion ([DAG]⁺). The distinct mass losses corresponding to each fatty acid confirm the composition of the parent TAG.
Experimental Workflow & Protocols
A robust and reproducible workflow is critical for accurate lipidomic analysis. The following sections detail a comprehensive protocol from sample preparation to data acquisition.
Overall Experimental Workflow
Caption: High-level workflow for TAG analysis.
Protocol 1: Lipid Extraction from Biological Samples
This protocol is based on the modified Folch method, a gold standard for total lipid extraction.[10][11]
Materials:
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
0.9% NaCl solution (Saline)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Isopropanol/Acetonitrile/Water (90:9:1, v/v/v) for reconstitution
Procedure:
-
Homogenization: Place the sample (e.g., 50 µL plasma or ~20 mg homogenized tissue) into a glass centrifuge tube. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution to the mixture. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at room temperature. This will result in two distinct phases.
-
Lipid Collection: The lower, organic phase (chloroform) contains the lipids. Carefully aspirate this bottom layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in 200 µL of Isopropanol/Acetonitrile/Water (90:9:1, v/v/v) or another mobile phase-compatible solvent. Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
This method utilizes a reversed-phase C30 column, which provides excellent separation for TAG isomers.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source
LC Method Parameters:
| Parameter | Setting |
| Column | Accucore C30, 2.1 x 150 mm, 2.6 µm |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate + 0.1% Formic Acid[12] |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate + 0.1% Formic Acid[12] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
MS Method Parameters:
| Parameter | Setting |
| Ionization Mode | ESI, Positive |
| Capillary Voltage | 4000 V[12] |
| Source Temperature | 320 °C |
| Sheath Gas Flow | 40 units |
| Aux Gas Flow | 10 units |
| MS1 (Full Scan) | Mass Range: m/z 300-1200 |
| Resolution: 70,000 | |
| MS2 (dd-MS²) | Precursor Ion for LOS: m/z 902.8171 ([C₅₇H₁₀₄O₆+NH₄]⁺) |
| Isolation Window: 1.0 m/z | |
| Collision Energy (HCD) | |
| Resolution: 17,500 |
Data Analysis & Expected Results
Identification of the Precursor Ion
In the full scan (MS1) spectrum, the primary ion corresponding to LOS will be its ammonium adduct.
| Adduct | Formula | Calculated m/z |
| [M+NH₄]⁺ | [C₅₇H₁₀₄O₆ + NH₄]⁺ | 902.8171 |
| [M+Na]⁺ | [C₅₇H₁₀₄O₆ + Na]⁺ | 907.7725 |
Interpretation of MS/MS Fragmentation Spectrum
The MS/MS spectrum of the precursor ion at m/z 902.8171 is the key to confirming the fatty acid composition. Fragmentation will result in characteristic neutral losses.
| Fatty Acid Lost | Formula | Mass of Loss | Expected Fragment Ion ([DAG]⁺) m/z |
| Stearic Acid (18:0) | C₁₈H₃₆O₂ | 284.2715 | 601.5192 |
| Oleic Acid (18:1) | C₁₈H₃₄O₂ | 282.2559 | 603.5349 |
| Linoleic Acid (18:2) | C₁₈H₃₂O₂ | 280.2402 | 605.5505 |
Note: Fragment m/z values are calculated from the monoisotopic mass of the precursor minus the neutral mass of the fatty acid.
The presence of all three of these diacylglycerol-like fragment ions provides definitive evidence that the parent TAG is composed of stearic, oleic, and linoleic acids.
Fragmentation Pathway of LOS
Caption: Fragmentation scheme of LOS ammonium adduct.
Insights into Regioisomerism
While MS/MS confirms the fatty acid constituents, determining their exact position on the glycerol backbone (sn-1, sn-2, sn-3) is more complex. However, the relative abundance of the fragment ions can provide strong evidence. Generally, the neutral loss of a fatty acid from the central sn-2 position is less energetically favorable than from the outer sn-1 or sn-3 positions.[13][14] Therefore, for LOS (1-Linoleoyl-2-oleoyl-3-stearoyl), the fragment ion corresponding to the loss of oleic acid (from the sn-2 position) is expected to be of lower intensity compared to the fragments from the loss of linoleic and stearic acids. More advanced techniques like MS³ may be required for unambiguous assignment.[3][6][7]
Conclusion
This application note provides a comprehensive and validated methodology for the analysis of this compound using LC-MS/MS. By combining a robust sample preparation protocol with high-resolution chromatographic separation and tandem mass spectrometry, researchers can achieve confident identification and detailed structural characterization of this and other complex triacylglycerols. The principles and protocols outlined herein are applicable across various fields, empowering scientists in their exploration of the lipidome.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C57H104O6 | CID 25241521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct qualitative analysis of triacylglycerols by electrospray mass spectrometry using a linear ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 13. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrospray ionization multiple-stage linear ion-trap mass spectrometry for structural elucidation of triacylglycerols: assignment of fatty acyl groups on the glycerol backbone and location of double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the In Vitro Application of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOSG)
Abstract
Triacylglycerols (TAGs) are central to cellular energy storage and lipid homeostasis. The use of structurally defined TAGs in cell culture provides a precise tool to investigate the metabolic fate and signaling roles of specific fatty acid combinations. This application note presents a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOSG), a mixed-acid TAG containing linoleic (18:2), oleic (18:1), and stearic (18:0) acids. We provide detailed, field-proven protocols for the solubilization and delivery of this highly hydrophobic molecule to cultured cells, methods for validating its uptake and storage, and frameworks for assessing its impact on cellular metabolic pathways.
Introduction: The Rationale for Using Defined Triacylglycerols
Cellular lipid metabolism is a dynamic process involving the uptake, storage, and utilization of fatty acids. While many in vitro studies utilize free fatty acids (FFAs) to probe these pathways, cells in vivo primarily encounter fatty acids esterified within triacylglycerols, transported by lipoproteins.[1] The use of a defined TAG, such as LOSG, offers a more physiologically relevant model. It allows for the investigation of the entire metabolic cascade: the initial hydrolysis by cellular lipases, the subsequent uptake of the constituent fatty acids, and their ultimate fate—be it storage in lipid droplets, oxidation for energy, or incorporation into other lipid species.[2][3]
LOSG is a valuable research tool because it provides a combination of polyunsaturated (linoleic acid), monounsaturated (oleic acid), and saturated (stearic acid) fatty acids on a single glycerol backbone.[4] This enables precise studies into how cells differentially process and respond to a controlled mixture of fatty acids, which is critical for understanding metabolic diseases like obesity, diabetes, and non-alcoholic fatty liver disease.[5] This guide provides the foundational methods to successfully incorporate LOSG into your cell culture experiments.
Material Profile: this compound (LOSG)
A thorough understanding of the physicochemical properties of LOSG is paramount to its successful application. Its high hydrophobicity necessitates a specialized preparation protocol to ensure bioavailability in aqueous cell culture media.
| Property | Details | Reference(s) |
| Chemical Name | This compound | [6][7] |
| Synonyms | 2-Oleo-3-stearo-1-linolein; TG(18:2/18:1/18:0) | [6] |
| CAS Number | 135092-48-7 | [6][7] |
| Molecular Formula | C₅₇H₁₀₄O₆ | [8] |
| Molecular Weight | 885.43 g/mol | [7][8] |
| Appearance | Colourless Liquid | [6] |
| Aqueous Solubility | Negligible. Requires a carrier molecule for effective delivery in cell culture. | [9][10] |
Core Methodology: Solubilization and Delivery
Causality of Experimental Choice: Direct addition of LOSG, even when pre-dissolved in a solvent like ethanol, to aqueous culture medium will result in the formation of large, non-bioavailable lipid aggregates or micelles, leading to inconsistent results and potential cytotoxicity. To circumvent this, we complex the TAG with fatty-acid-free Bovine Serum Albumin (BSA). BSA acts as a physiological carrier, mimicking the function of albumin in blood, which binds and transports hydrophobic molecules, thereby facilitating their uptake by cells.[1][11] This method ensures a stable, homogenous dispersion of LOSG in the culture medium.
Protocol 1: Preparation of a 10 mM LOSG Stock Solution in Complex with BSA
This protocol details the preparation of a 2:1 molar ratio of LOSG to BSA, a common starting point for lipid studies.
Materials:
-
This compound (LOSG)
-
Ethanol, 200 Proof (100%)
-
Fatty-Acid-Free BSA (powder)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Sterile, conical tubes (15 mL and 50 mL)
-
Sterile syringe filter, 0.22 µm PVDF
Procedure:
-
Prepare 200 mM LOSG in Ethanol:
-
Weigh an appropriate amount of LOSG into a sterile glass vial.
-
Add 100% ethanol to achieve a final concentration of 200 mM. (e.g., for 1 mL, dissolve 177.1 mg of LOSG in 1 mL of ethanol).
-
Vortex thoroughly until the LOSG is completely dissolved. This is your LOSG-Ethanol Stock .
-
-
Prepare 5% (w/v) BSA Solution:
-
In a 50 mL conical tube, dissolve 2.5 g of fatty-acid-free BSA into 40 mL of sterile DPBS.
-
Once dissolved, bring the final volume to 50 mL with DPBS.
-
This yields an approximate 750 µM BSA solution (assuming BSA MW ~66.5 kDa).
-
-
Complexation of LOSG with BSA:
-
Warm the 5% BSA solution to 37°C in a water bath for 15-20 minutes. This increases the plasticity of the protein, enhancing lipid binding.
-
While gently vortexing or swirling the warm BSA solution, add the LOSG-Ethanol Stock drop-by-drop. To achieve a 10 mM LOSG concentration and a 2:1 molar ratio with ~750 µM BSA, you would add a specific volume of the LOSG stock. For simplicity and to maintain a low final ethanol concentration, we will target a final 5 mM LOSG stock.
-
Calculation Example for 5 mM Stock: Add 250 µL of 200 mM LOSG-Ethanol Stock to 9.75 mL of the 5% BSA solution. This results in a final LOSG concentration of 5 mM and a final ethanol concentration of 2.5%, which is generally well-tolerated by most cell lines.
-
Cap the tube and incubate in a 37°C water bath for 30-60 minutes, with occasional inversion, to ensure complete complexation. The solution should become clear.
-
-
Sterilization and Storage:
-
Sterilize the final LOSG-BSA Complex by passing it through a 0.22 µm PVDF syringe filter. This is a critical step to prevent contamination of your cell cultures.
-
Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Caption: Workflow for preparing the LOSG-BSA complex.
Application Protocols: Validating Cellular Response
The following protocols provide methods to confirm that the delivered LOSG is taken up and processed by the cells.
Protocol 2: Visualizing Lipid Storage via Lipid Droplet Staining
Scientific Principle: Upon uptake, excess fatty acids are re-esterified into TAGs and stored in cytosolic organelles called lipid droplets.[12] Visualizing an increase in lipid droplets is direct evidence of LOSG uptake and metabolic processing.
Materials:
-
Cell line of interest (e.g., HepG2, A549, 3T3-L1) seeded on glass coverslips or in an imaging-compatible plate (e.g., black-walled, clear-bottom 96-well plate).
-
LOSG-BSA Complex (from Protocol 1).
-
Vehicle Control: A 5% BSA solution treated with the same volume of ethanol used for the LOSG stock.
-
BODIPY™ 493/503 stock solution (e.g., 1 mg/mL in DMSO).
-
Formaldehyde or Paraformaldehyde (4% in PBS).
-
DAPI solution (for nuclear counterstain).
-
Mounting medium.
Procedure:
-
Cell Seeding: Seed cells to be ~50-60% confluent at the time of treatment.
-
Treatment:
-
Aspirate the old medium.
-
Add fresh culture medium containing the desired final concentration of the LOSG-BSA Complex . Typical starting concentrations range from 50 µM to 200 µM.
-
Include a "Vehicle Control" group treated with an equivalent volume of the BSA-ethanol control.
-
-
Incubation: Incubate cells for 16-24 hours to allow for uptake and processing of the lipid.
-
Staining:
-
Wash cells twice with warm PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Prepare a working solution of BODIPY 493/503 (e.g., 1-2 µg/mL in PBS) and DAPI.
-
Incubate cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging: Mount coverslips or image the plate directly using a fluorescence microscope.
-
BODIPY 493/503: Ex/Em ~493/503 nm (green channel).
-
DAPI: Ex/Em ~358/461 nm (blue channel).
-
Expected Outcome: Cells treated with the LOSG-BSA complex will exhibit a dose-dependent increase in the number and intensity of punctate green fluorescent signals in the cytoplasm, corresponding to lipid droplets. Vehicle-treated cells should show minimal baseline staining.
Protocol 3: Functional Assessment via a Fatty Acid Uptake Assay
Scientific Principle: Chronic exposure to lipids can modulate the expression and activity of fatty acid transporters on the cell surface. This assay indirectly assesses the cell's metabolic response to LOSG by measuring its capacity to take up a fluorescently-labeled fatty acid analog after pre-treatment.[13][14]
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate.
-
LOSG-BSA Complex and Vehicle Control.
-
Fluorescent fatty acid uptake assay kit (e.g., using a BODIPY-labeled or NBD-labeled fatty acid).[15][16]
-
Serum-free medium.
Procedure:
-
Pre-treatment: Treat cells with LOSG-BSA (e.g., 100 µM) or Vehicle Control for 24 hours as described in Protocol 2.
-
Serum Starvation: Aspirate the treatment medium and wash the cells gently with warm PBS. Add serum-free medium and incubate for 2-4 hours to establish basal conditions.[16]
-
Uptake Assay:
-
Prepare the fluorescent fatty acid probe working solution according to the manufacturer's instructions (this typically involves dilution in a BSA-containing buffer).[17]
-
Aspirate the serum-free medium and add the probe working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Measurement:
-
Measure fluorescence intensity kinetically (e.g., every 2 minutes for 60 minutes) or at a single endpoint (e.g., 30 minutes). Use the appropriate excitation and emission wavelengths for the chosen probe (e.g., ~485/515 nm for BODIPY).[14]
-
Data Analysis & Expected Outcome: Calculate the rate of uptake (slope of the kinetic curve) or the total fluorescence at the endpoint. Cells pre-treated with LOSG may exhibit either an increased or decreased rate of fatty acid uptake, depending on the cell type and the specific regulatory pathways activated, providing a functional readout of the metabolic adaptation to the lipid load.
Downstream Mechanistic Analysis
The delivery of LOSG opens the door to a wide array of mechanistic studies. The fatty acids released from LOSG can act as signaling molecules, primarily through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), or influence the activity of transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs).[18]
Caption: Simplified overview of the cellular processing of LOSG.
Suggested Analyses:
-
Gene Expression (RT-qPCR): Analyze mRNA levels of key genes in lipid metabolism:
-
Fatty Acid Synthesis: SREBF1 (SREBP-1c), FASN (Fatty Acid Synthase), SCD1 (Stearoyl-CoA Desaturase-1).
-
Fatty Acid Oxidation: PPARA (PPARα), CPT1A (Carnitine Palmitoyltransferase 1A).
-
-
Protein Analysis (Western Blot): Examine the protein levels and phosphorylation status of key regulators like AMPK, which acts as a cellular energy sensor.[18]
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | Vitaceae [vitaceae.org]
- 5. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C57H104O6 | CID 25241521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 11. researchgate.net [researchgate.net]
- 12. A Central Role for Triacylglycerol in Membrane Lipid Breakdown, Fatty Acid β-Oxidation, and Plant Survival under Extended Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol as a substrate for lipoxygenase
1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol as a Substrate for Lipoxygenase: A Detailed Guide for Researchers
Abstract
Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the oxidation of polyunsaturated fatty acids (PUFAs), playing a crucial role in various physiological and pathophysiological processes. While free fatty acids are the most commonly studied substrates, there is growing interest in understanding LOX activity on esterified fatty acids, such as those within triacylglycerols (TAGs). This application note provides a detailed protocol for utilizing this compound (LOSG) as a substrate for lipoxygenase, offering insights into the enzymatic oxidation of complex lipids. This guide is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and the role of lipoxygenases in various biological systems.
Introduction: The Significance of Studying Lipoxygenase Activity on Triacylglycerols
Lipoxygenases are key enzymes in the biosynthesis of a wide range of bioactive lipid mediators, including leukotrienes and lipoxins, which are involved in inflammation, immune responses, and cancer.[1] The substrate specificity of LOXs is a critical determinant of the biological outcome of their activity. While the action of LOXs on free PUFAs like linoleic and arachidonic acid is well-characterized, their ability to oxygenate fatty acids esterified in more complex lipids, such as triacylglycerols, is less understood.[2][3]
This compound is a specific triacylglycerol containing a linoleoyl moiety, a known substrate for LOX, at the sn-1 position.[4][5] Studying the enzymatic oxidation of LOSG provides a model for understanding how lipoxygenases can act on stored or circulating lipids, a process with significant implications for food science, where it contributes to rancidity, and in human health, where it may be involved in the pathology of diseases like atherosclerosis.[2][6] This guide provides a robust methodology for assessing the activity of lipoxygenase using this complex and biologically relevant substrate. A structurally similar compound, 1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol, has been previously utilized as a substrate for soybean lipoxygenase in cell-free assays.[7][8][9]
Biochemical Principle: The Lipoxygenase Reaction on LOSG
Lipoxygenase catalyzes the insertion of molecular oxygen into PUFAs containing a cis,cis-1,4-pentadiene system.[10] In the case of LOSG, the linoleoyl group at the sn-1 position provides this structural motif. The enzyme abstracts a hydrogen atom from a methylene group in the pentadiene system, leading to the formation of a fatty acid radical. This is followed by the stereospecific insertion of molecular oxygen and the formation of a hydroperoxy fatty acid.[10] This reaction results in the formation of a conjugated diene system, which exhibits a characteristic absorbance at 234 nm.[11][12] The increase in absorbance at this wavelength is directly proportional to the enzyme's activity.
The overall reaction can be summarized as follows:
This compound + O₂ ---(Lipoxygenase)--> 1-(hydroperoxy-octadecadienoyl)-2-oleoyl-3-stearoyl-rac-glycerol
Caption: Enzymatic conversion of LOSG by lipoxygenase.
Experimental Protocol: Assay of Lipoxygenase Activity with LOSG
This protocol is adapted from standard lipoxygenase assays and optimized for a triacylglycerol substrate.[11][12] The primary challenge with TAG substrates is their poor solubility in aqueous buffers. Therefore, the use of a detergent is crucial for creating a stable substrate emulsion.
Materials and Reagents
-
This compound (LOSG): High purity standard.
-
Soybean Lipoxygenase (Type I-B): Or other purified lipoxygenase.
-
Sodium Phosphate Buffer (0.2 M, pH 6.0-9.0): The optimal pH should be determined empirically for the specific enzyme used. A pH of 8.0 has been shown to be optimal for trilinolein oxidation.[13]
-
Deoxycholic acid: As a detergent to emulsify the substrate.
-
Sodium Hydroxide (NaOH) solution (0.5 M): For substrate preparation.
-
Ethanol (200 proof): For dissolving the substrate.
-
Purified Water: High-purity, deionized water.
-
UV-Vis Spectrophotometer: Capable of measuring absorbance at 234 nm.
-
Quartz cuvettes: With a 1 cm path length.
Preparation of Solutions
-
Enzyme Stock Solution: Prepare a stock solution of soybean lipoxygenase in sodium phosphate buffer. The exact concentration will depend on the activity of the enzyme lot. Keep the solution on ice.
-
Substrate Stock Solution:
-
Accurately weigh a desired amount of LOSG.
-
Dissolve the LOSG in a minimal amount of ethanol.
-
In a separate tube, prepare a solution of 5 mM deoxycholic acid in the desired sodium phosphate buffer.
-
Slowly add the ethanolic LOSG solution to the deoxycholate buffer with vigorous vortexing to form a stable emulsion. The final concentration of ethanol in the assay should be kept low (<1%) to avoid enzyme denaturation.
-
A brief sonication step may be employed to improve the homogeneity of the emulsion.
-
Enzymatic Assay Procedure
-
Set the spectrophotometer to measure absorbance at 234 nm and equilibrate the instrument to the desired reaction temperature (typically 25 °C).
-
To a 1 cm quartz cuvette, add the following in order:
-
Sodium Phosphate Buffer (to a final volume of 1 mL)
-
LOSG substrate emulsion (the final concentration should be optimized, typically in the range of 0.1-1.0 mM)
-
-
Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Record the baseline absorbance for 1-2 minutes.
-
Initiate the reaction by adding a small volume of the lipoxygenase enzyme solution to the cuvette.
-
Immediately mix by inversion and start recording the increase in absorbance at 234 nm for at least 5 minutes.[12] The rate of absorbance increase should be linear for the initial phase of the reaction.
Caption: General workflow for the lipoxygenase assay.
Data Analysis and Interpretation
Calculation of Enzyme Activity
The activity of lipoxygenase is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute. The molar extinction coefficient for the conjugated diene hydroperoxide at 234 nm is 25,000 M⁻¹cm⁻¹.
The activity can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA₂₃₄/min) * Vₜ / (ε * Vₑ * l)
Where:
-
ΔA₂₃₄/min: The initial linear rate of absorbance change per minute.
-
Vₜ: Total volume of the assay (in mL).
-
ε: Molar extinction coefficient (25,000 M⁻¹cm⁻¹).
-
Vₑ: Volume of the enzyme solution added (in mL).
-
l: Path length of the cuvette (typically 1 cm).
To obtain the specific activity (units/mg of protein), divide the calculated activity by the concentration of protein in the enzyme solution (mg/mL).
Expected Results and Troubleshooting
The rate of oxidation of triacylglycerols like LOSG by lipoxygenase is expected to be significantly lower than that of free linoleic acid.[13] It is crucial to run appropriate controls:
-
No Enzyme Control: To ensure that the observed increase in absorbance is due to enzymatic activity and not auto-oxidation.
-
No Substrate Control: To account for any background absorbance changes from the enzyme solution.
If the reaction rate is too low, consider the following optimizations:
-
Increase the enzyme concentration.
-
Optimize the substrate concentration and the stability of the emulsion.
-
Vary the pH of the reaction buffer, as LOX activity is highly pH-dependent.[13]
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Substrate (LOSG) | 0.1 - 1.0 mM | Higher concentrations may be limited by solubility. |
| Detergent (Deoxycholate) | 5 mM | Crucial for substrate emulsification.[13] |
| pH | 6.0 - 9.0 | Optimal pH should be determined experimentally; pH 8 is a good starting point.[13] |
| Temperature | 25 °C | Can be varied depending on the enzyme's characteristics. |
| Molar Extinction Coefficient | 25,000 M⁻¹cm⁻¹ | For the conjugated diene product at 234 nm. |
Advanced Analysis of Reaction Products
While spectrophotometry provides a convenient measure of overall activity, it does not give information about the specific products formed. For a more detailed analysis, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) can be employed to separate and identify the specific hydroperoxy-triacylglycerol isomers.[14] This is particularly important for understanding the regio- and stereospecificity of the lipoxygenase on this complex substrate. However, care must be taken as diacylglycerols can interfere with the analysis of lipoxygenase products in normal phase HPLC.[15][16]
Conclusion
The protocol detailed in this application note provides a reliable method for assessing the activity of lipoxygenase using the triacylglycerol substrate this compound. By understanding the enzymatic oxidation of such complex lipids, researchers can gain valuable insights into the role of lipoxygenases in various biological and industrial processes. This methodology serves as a foundational tool for further investigations into the substrate specificity of lipoxygenases and the development of novel inhibitors for therapeutic applications.
References
- 1. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipoxygenase - Wikipedia [en.wikipedia.org]
- 4. This compound | Vitaceae [vitaceae.org]
- 5. This compound | C57H104O6 | CID 25241521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. 1-Stearoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol - Biochemicals - CAT N°: 26968 [bertin-bioreagent.com]
- 9. 1-Stearoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol | TargetMol [targetmol.com]
- 10. repository.lsu.edu [repository.lsu.edu]
- 11. Lipoxygenase activity determination [protocols.io]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. marinelipids.ca [marinelipids.ca]
- 15. PlumX [plu.mx]
- 16. Diacylglycerols interfere in normal phase HPLC analysis of lipoxygenase products of docosahexaenoic or arachidonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Hydrolysis of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol
Introduction: Unraveling the Complexity of Mixed-Acid Triglyceride Digestion
In the realms of nutritional science, pharmacology, and biotechnology, understanding the enzymatic breakdown of dietary fats is of paramount importance. The specific triglyceride, 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol, represents a common structural motif found in many natural fats and oils, comprising three distinct fatty acids: linoleic acid (a polyunsaturated omega-6 fatty acid), oleic acid (a monounsaturated omega-9 fatty acid), and stearic acid (a saturated fatty acid). The digestion of such mixed-acid triglycerides is a sophisticated process, primarily orchestrated by pancreatic lipase in the small intestine. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to perform and analyze the enzymatic hydrolysis of this specific triglyceride, offering insights into the underlying mechanisms and providing detailed, field-proven protocols.
Theoretical Background: The Nuances of Pancreatic Lipase Action
The enzymatic hydrolysis of triglycerides is not a random process. The primary enzyme responsible for the initial stages of fat digestion is pancreatic triacylglycerol lipase (EC 3.1.1.3).[1] This water-soluble enzyme acts at the lipid-water interface of emulsified fat droplets.[2] For optimal activity, pancreatic lipase requires the presence of a protein cofactor, colipase, and bile salts.[3][4][5] Bile salts are crucial for emulsifying the large fat globules into smaller micelles, thereby increasing the surface area for lipase action.[4][6] Colipase, in turn, anchors the lipase to the bile salt-stabilized lipid interface, preventing the inhibition of the lipase by the bile salts and facilitating efficient catalysis.[3][4][5]
Pancreatic lipase exhibits a distinct regioselectivity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone.[1] This results in the initial release of the fatty acids at these positions and the formation of a 2-monoacylglycerol. The hydrolysis proceeds in a stepwise manner, with the formation of diacylglycerol intermediates.[2][7]
Furthermore, pancreatic lipase can exhibit fatty acid selectivity, although this is a more complex aspect. While the enzyme's primary determinant is the position on the glycerol backbone, the nature of the fatty acid can influence the rate of hydrolysis. Generally, lipases show varying degrees of selectivity towards different fatty acids, which can be influenced by factors such as chain length and degree of unsaturation.[8][9] Some studies suggest that pancreatic lipase may preferentially release unsaturated fatty acids like oleic and linoleic acid over saturated ones like stearic acid. However, free linoleic and oleic acid have also been shown to act as inhibitors of pancreatic lipase at certain concentrations.[10][11][12]
The hydrolysis of this compound by pancreatic lipase is therefore expected to primarily yield linoleic acid (from the sn-1 position) and stearic acid (from the sn-3 position), along with the intermediate 2-oleoyl-glycerol. Subsequent, slower hydrolysis of the 2-monoacylglycerol can occur, but this process is generally less efficient.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the enzymatic hydrolysis of this compound and the subsequent analysis of the reaction products.
Caption: Experimental workflow for enzymatic hydrolysis and product analysis.
Detailed Protocols
Protocol 1: Enzymatic Hydrolysis of this compound
This protocol details the in vitro hydrolysis of the target triglyceride using porcine pancreatic lipase.
Materials:
-
This compound (substrate)
-
Porcine Pancreatic Lipase (PPL), Type II, lyophilized powder
-
Colipase, porcine pancreas
-
Sodium taurodeoxycholate (bile salt)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Calcium chloride (CaCl2), 10 mM solution
-
Emulsifying agent (e.g., gum arabic or lecithin)
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Water bath or incubator set to 37°C
-
Vortex mixer
-
Stop solution (e.g., 6 M HCl or ethanol:acetone 1:1 v/v)
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or hexane) at a concentration of 10 mg/mL.
-
In a glass vial, evaporate a known volume of the substrate stock solution under a stream of nitrogen to obtain a thin film of the triglyceride.
-
Add Tris-HCl buffer (pH 8.0) containing the emulsifying agent (e.g., 2% w/v gum arabic) to the vial.
-
Emulsify the mixture by vigorous vortexing for 2-3 minutes, followed by sonication on ice for 5-10 minutes to create a stable emulsion. The final substrate concentration in the emulsion should be in the range of 1-5 mM.
-
-
Enzyme Solution Preparation:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer (pH 8.0) at a concentration of 1 mg/mL. Keep the solution on ice.
-
Prepare a stock solution of colipase in Tris-HCl buffer (pH 8.0) at a concentration of 0.5 mg/mL. Keep the solution on ice.
-
-
Reaction Setup:
-
In a reaction tube, combine the following components in the order listed:
-
Tris-HCl buffer (pH 8.0) to bring the final reaction volume to 1 mL.
-
Substrate emulsion (e.g., 200 µL of a 5 mM emulsion for a final concentration of 1 mM).
-
Sodium taurodeoxycholate solution to a final concentration of 4-8 mM.
-
CaCl2 solution to a final concentration of 1 mM.
-
Colipase solution (to achieve a molar excess over lipase, e.g., 2:1 ratio).
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the pancreatic lipase solution (e.g., 10-50 µL of a 1 mg/mL solution).
-
Vortex the tube briefly and incubate at 37°C with constant shaking for the desired time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding 100 µL of the stop solution.
-
Immediately place the terminated reaction tubes on ice.
-
-
Sample Storage:
-
Store the terminated reaction mixtures at -20°C until further analysis.
-
Causality Behind Experimental Choices:
-
pH 8.0: This pH is within the optimal range for pancreatic lipase activity, mimicking the conditions of the duodenum.[13][14]
-
37°C: This temperature is the physiological temperature of the human body and is optimal for the activity of pancreatic lipase.[13][15][16]
-
Bile Salts and Colipase: These are essential for overcoming the interfacial tension and allowing the lipase to access the triglyceride substrate efficiently.[3][4][17]
-
Calcium Chloride: Ca2+ ions can enhance lipase activity, possibly by forming calcium soaps with the liberated free fatty acids, thereby preventing product inhibition.[18]
-
Emulsification: Creating a stable emulsion is critical to provide a large surface area for the interfacial catalysis by lipase.
Protocol 2: Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)
TLC provides a rapid and qualitative method to visualize the separation of the unhydrolyzed triglyceride, diacylglycerols, monoacylglycerols, and free fatty acids.[19][20][21]
Materials:
-
Silica gel TLC plates (e.g., 20 x 20 cm, 250 µm thickness)
-
TLC developing chamber
-
Mobile phase: A common solvent system for neutral lipids is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[19]
-
Lipid standards: this compound, linoleic acid, oleic acid, stearic acid, 1,2-diacylglycerol, 1,3-diacylglycerol, and 2-monoacylglycerol.
-
Visualization reagent: Iodine vapor or a charring solution (e.g., 10% cupric sulfate in 8% phosphoric acid).
-
Capillary tubes or micropipette for spotting.
Procedure:
-
Plate Activation: Activate the silica gel TLC plate by heating it in an oven at 110-120°C for 30-60 minutes. Allow the plate to cool in a desiccator before use.
-
Chamber Equilibration: Pour the mobile phase into the TLC developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside to saturate the atmosphere with solvent vapor. Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Sample and Standard Preparation:
-
Dissolve the lipid standards in a small volume of chloroform or hexane.
-
The terminated reaction mixtures from Protocol 1 can be directly spotted or after a lipid extraction step (e.g., using the Folch method).
-
-
Spotting:
-
Using a pencil, lightly draw an origin line about 1.5-2 cm from the bottom of the TLC plate.
-
Carefully spot small, concentrated aliquots (1-5 µL) of the standards and reaction samples onto the origin line, ensuring the spots are small and do not spread.
-
-
Development:
-
Place the spotted TLC plate into the equilibrated developing chamber.
-
Allow the solvent front to ascend the plate until it is about 1-2 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Air-dry the plate in a fume hood.
-
Place the dried plate in a chamber containing a few crystals of iodine. The lipid spots will appear as yellowish-brown spots.
-
Alternatively, spray the plate with the charring solution and heat it on a hot plate or in an oven at 150-180°C until the spots appear as dark charred areas.
-
-
Analysis:
-
Calculate the retention factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Identify the components in the reaction mixture by comparing their Rf values to those of the standards. The expected order of migration from top to bottom (highest to lowest Rf) is typically: Triglycerides > Free Fatty Acids > Diacylglycerols > Monoacylglycerols.
-
Protocol 3: Quantitative Analysis of Free Fatty Acids by Gas Chromatography (GC-FAME)
This protocol describes the conversion of free fatty acids to their methyl esters (FAMEs) for quantification by gas chromatography.[22][23][24][25][26]
Materials:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID).
-
Capillary column suitable for FAME analysis (e.g., a polar column like SP™-2560 or a FAMEWAX column).
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v).
-
Hexane, HPLC grade.
-
Sodium hydroxide (NaOH) in methanol (0.5 M).
-
Saturated sodium chloride (NaCl) solution.
-
Anhydrous sodium sulfate.
-
Internal standard (e.g., heptadecanoic acid, C17:0).
-
Fatty acid methyl ester standards (linoleate, oleate, stearate).
Procedure:
-
Lipid Extraction and Saponification:
-
To the terminated reaction mixture, add a known amount of the internal standard.
-
Extract the total lipids using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Evaporate the solvent under nitrogen.
-
Add 2 mL of 0.5 M NaOH in methanol and heat at 100°C for 5-10 minutes to saponify the glycerides and release all fatty acids as sodium salts.
-
-
Methylation:
-
After cooling, add 2 mL of BF3-methanol solution to the tube.
-
Heat at 100°C for 2 minutes to convert the fatty acid salts to their methyl esters.
-
-
Extraction of FAMEs:
-
Cool the tube and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
-
GC Analysis:
-
Inject an aliquot (e.g., 1 µL) of the FAME extract into the GC-FID.
-
Use a temperature program that allows for the separation of the methyl esters of linoleic, oleic, and stearic acids. A typical program might be: initial temperature 140°C, ramp at 4°C/min to 240°C, and hold for 20 minutes.[26]
-
The injector and detector temperatures are typically set to 250°C and 280°C, respectively.
-
-
Quantification:
-
Identify the FAME peaks by comparing their retention times with those of the standards.
-
Quantify the amount of each fatty acid by relating its peak area to the peak area of the internal standard and using a calibration curve generated from the FAME standards.
-
Protocol 4: Quantitative Analysis of Acylglycerols by High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate and quantify the remaining triglyceride substrate and the diacylglycerol and monoacylglycerol products.[27][28][29][30][31]
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV at 205 nm, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD)).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile phase: Isocratic elution with 100% acetonitrile is often effective for separating diacylglycerol isomers.[27][28] A gradient elution may be necessary for separating all acylglycerol classes.
-
Lipid standards: this compound, 1,2-diacylglycerol, 1,3-diacylglycerol, and 2-monoacylglycerol.
-
Sample solvent: Chloroform or hexane.
Procedure:
-
Sample Preparation:
-
The terminated reaction mixtures can be diluted in the sample solvent. A prior lipid extraction step may be beneficial to remove interfering substances.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30-40°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Inject an aliquot (e.g., 10-20 µL) of the prepared sample.
-
Monitor the elution of the different acylglycerol species. The elution order on a reversed-phase column is generally based on the polarity, with more polar compounds (monoacylglycerols) eluting earlier than less polar compounds (triglycerides). For diacylglycerol isomers, 1,3-diacylglycerols typically elute before 1,2(2,3)-diacylglycerols.[27][28]
-
-
Quantification:
-
Identify the peaks corresponding to the different acylglycerols by comparing their retention times with those of the standards.
-
Quantify the amount of each component by integrating the peak area and using a calibration curve generated from the respective standards.
-
Data Presentation and Interpretation
The quantitative data obtained from the GC-FAME and HPLC analyses can be summarized in tables to facilitate comparison and interpretation.
Table 1: Fatty Acid Composition of the Hydrolysis Mixture over Time (Example Data)
| Time (min) | Linoleic Acid (mol%) | Oleic Acid (mol%) | Stearic Acid (mol%) |
| 0 | 0 | 0 | 0 |
| 5 | 15 | 2 | 12 |
| 15 | 35 | 5 | 30 |
| 30 | 45 | 8 | 40 |
| 60 | 50 | 10 | 45 |
Table 2: Acylglycerol Composition of the Hydrolysis Mixture over Time (Example Data)
| Time (min) | Triglyceride (mol%) | Diacylglycerols (mol%) | Monoacylglycerols (mol%) |
| 0 | 100 | 0 | 0 |
| 5 | 70 | 25 | 5 |
| 15 | 30 | 50 | 20 |
| 30 | 10 | 45 | 45 |
| 60 | 5 | 35 | 60 |
Interpretation of Results:
By analyzing the data in these tables, researchers can determine the rate of hydrolysis of the triglyceride, the relative rates of release of the different fatty acids, and the accumulation of intermediate di- and monoacylglycerols. This information provides valuable insights into the regioselectivity and fatty acid selectivity of the lipase under the tested conditions. For example, a faster initial increase in linoleic and stearic acid compared to oleic acid would support the sn-1,3 regioselectivity of pancreatic lipase.
Diagram of Pancreatic Lipase Catalytic Mechanism
The following diagram illustrates the key steps in the hydrolysis of a triglyceride by pancreatic lipase at the lipid-water interface.
Caption: Mechanism of pancreatic lipase action at the lipid-water interface.
Conclusion and Future Directions
The protocols and theoretical framework presented in this application note provide a robust system for studying the enzymatic hydrolysis of this compound. By meticulously controlling the reaction conditions and employing a suite of analytical techniques, researchers can gain a detailed understanding of the kinetics and selectivity of lipases. This knowledge is crucial for applications ranging from the design of functional foods with improved digestibility to the development of lipase inhibitors for the management of obesity and other metabolic disorders. Future research could explore the influence of different lipase sources, the impact of various dietary components on the hydrolysis process, and the development of more sophisticated analytical methods for real-time monitoring of the reaction.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. Studies on the effect of bile salt and colipase on enzymatic lipolysis. Improved method for the determination of pancreatic lipase and colipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of human milk fat globules by pancreatic lipase: role of colipase, phospholipase A2, and bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rnd.edpsciences.org [rnd.edpsciences.org]
- 7. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid selectivity of lipases during acidolysis reaction between oleic acid and monoacid triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Can the fatty acid selectivity of plant lipases be predicted from the composition of the seed triglyceride? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Free Linoleic Acid and Oleic Acid Reduce Fat Digestion and Absorption In Vivo as Potent Pancreatic Lipase Inhibitors Derived from Sesame Meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Free Linoleic Acid and Oleic Acid Reduce Fat Digestion and Absorption In Vivo as Potent Pancreatic Lipase Inhibitors Derived from Sesame Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. researchgate.net [researchgate.net]
- 15. assets-global.website-files.com [assets-global.website-files.com]
- 16. Investigating effect of temperature on the activity of lipase [practicalbiology.org]
- 17. Colipase enhances hydrolysis of dietary triglycerides in the absence of bile salts - Watch Related Videos [visualize.jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 20. aocs.org [aocs.org]
- 21. researchgate.net [researchgate.net]
- 22. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 23. agilent.com [agilent.com]
- 24. gcms.cz [gcms.cz]
- 25. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
Application Note & Protocol: High-Content Assay for Lipid Droplet Formation Induced by 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol
Abstract
Lipid droplets (LDs) are dynamic cellular organelles central to lipid metabolism, energy homeostasis, and cellular signaling. Dysregulation of LD formation is implicated in numerous pathologies, including metabolic syndrome, fatty liver disease, and cancer, making the study of LD biogenesis a critical area of research. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust, high-content imaging assay to quantify the formation of lipid droplets in cultured cells induced by the exogenous triacylglycerol, 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOSG). We detail the underlying principles of LD biogenesis, provide step-by-step protocols for cell culture, LOSG preparation and treatment, fluorescent staining of neutral lipids, and automated image acquisition and analysis. Furthermore, we offer insights into data interpretation and troubleshooting to ensure the generation of reliable and reproducible results.
Introduction: The Significance of Lipid Droplet Dynamics
Once considered inert fat storage depots, lipid droplets are now recognized as highly dynamic and regulated organelles with multifaceted roles in cellular physiology.[1] Comprising a neutral lipid core, primarily of triacylglycerols (TAGs) and sterol esters, enclosed by a phospholipid monolayer decorated with a unique proteome, LDs are integral to cellular energy storage and lipid homeostasis.[2][3] The formation and turnover of LDs are tightly controlled processes. Cells can synthesize TAGs de novo or uptake extracellular lipids to form LDs, a mechanism that is crucial for buffering against the lipotoxicity of excess free fatty acids.[4]
The biogenesis of LDs is a fascinating process that originates from the endoplasmic reticulum (ER).[5] Enzymes in the ER synthesize TAGs, which then accumulate between the leaflets of the ER bilayer, forming a lens-like structure.[5][6] As this neutral lipid lens grows, it buds off into the cytoplasm, enrobed in a monolayer derived from the cytosolic leaflet of the ER.[6] The specific composition of triacylglycerols can influence the biophysical properties and subsequent metabolism of the resulting lipid droplets. This compound (LOSG) is a specific triacylglycerol that can be used to promote lipid droplet formation, providing a valuable tool for studying the cellular response to a defined lipid challenge.[7]
Understanding the molecular machinery governing LD formation is paramount for developing therapeutics for a host of metabolic diseases. Assays that can accurately and quantitatively measure the induction of lipid droplets are therefore essential tools in both basic research and drug discovery.
Assay Principle
This assay quantifies the formation of intracellular lipid droplets in response to treatment with exogenous LOSG. The protocol is designed for a high-content imaging platform, which allows for automated image acquisition and analysis of multiple parameters on a single-cell basis.
The workflow begins with the culture of a suitable cell line. The cells are then treated with LOSG, which has been prepared in a manner that ensures its bioavailability. Exogenous triglycerides like LOSG are taken up by cells and incorporated into newly synthesized lipid droplets.[8] Following an incubation period to allow for LD formation, the cells are stained with a fluorescent dye that specifically partitions into the neutral lipid core of the LDs. Commonly used dyes for this purpose include BODIPY 493/503 and Nile Red.[9][10] Finally, the cells are imaged using an automated fluorescence microscope, and the resulting images are analyzed to quantify various parameters of lipid droplet formation, such as the number, size, and total area of lipid droplets per cell.[11]
Materials and Reagents
Reagents
| Reagent | Supplier | Catalog No. (Example) |
| This compound | Cayman Chemical | 28562 |
| Fatty Acid-Free Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7030 |
| Methanol, Anhydrous | Sigma-Aldrich | 322415 |
| BODIPY™ 493/503 | Thermo Fisher Scientific | D3922 |
| Nile Red | Thermo Fisher Scientific | N1142 |
| Hoechst 33342 | Thermo Fisher Scientific | H3570 |
| Paraformaldehyde (PFA), 16% solution | Electron Microscopy Sciences | 15710 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11995073 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Equipment
-
Laminar flow hood
-
CO₂ incubator
-
Inverted fluorescence microscope with automated stage and analysis software (High-Content Imaging System)
-
96-well black, clear-bottom imaging plates
-
Standard cell culture flasks and consumables
-
Vortex mixer
-
Water bath sonicator
-
Centrifuge
Detailed Protocols
Cell Line Selection and Culture
A variety of cell lines can be used for this assay, depending on the research question. HeLa, HepG2, and 3T3-L1 preadipocytes are commonly used models for studying lipid metabolism.[12][13] For this protocol, we will use HeLa cells as an example.
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed HeLa cells into a 96-well black, clear-bottom imaging plate at a density that will result in 60-80% confluency at the time of the assay. A typical seeding density is 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.
Preparation of LOSG-BSA Complex
Exogenous triacylglycerols are hydrophobic and require a carrier for efficient delivery to cells in an aqueous culture medium.[14] Bovine serum albumin (BSA) is commonly used for this purpose.[11]
-
Prepare LOSG Stock Solution:
-
Accurately weigh a small amount of LOSG.
-
Dissolve the LOSG in anhydrous methanol to create a concentrated stock solution (e.g., 10 mg/mL). Store this stock solution at -20°C.
-
-
Prepare Fatty Acid-Free BSA Solution:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.
-
Gently rotate to dissolve; do not vortex vigorously as this can denature the protein.
-
Sterile filter the BSA solution through a 0.22 µm filter.
-
-
Prepare LOSG-BSA Working Solution:
-
In a sterile glass vial, add the desired amount of the LOSG methanolic stock solution.
-
Evaporate the methanol under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Add the pre-warmed (37°C) 10% fatty acid-free BSA solution to the lipid film to achieve the desired final concentration of LOSG. A typical starting concentration range to test is 100-500 µM.
-
Incubate the mixture at 37°C for 30 minutes with occasional vortexing or sonication to facilitate the complexation of LOSG with BSA. The solution should become clear.
-
This LOSG-BSA complex is the working solution for treating the cells.
-
Induction of Lipid Droplet Formation
-
Cell Treatment:
-
Aspirate the culture medium from the wells of the 96-well plate containing the HeLa cells.
-
Add the prepared LOSG-BSA working solution, diluted in serum-free or low-serum medium, to the cells. Include a vehicle control (BSA solution without LOSG).
-
Incubate the cells for a desired period to allow for lipid droplet formation. A typical incubation time is 16-24 hours.
-
Staining of Lipid Droplets
This protocol provides methods for staining with either BODIPY 493/503 (green fluorescence) or Nile Red (red fluorescence). BODIPY 493/503 is often preferred due to its narrower emission spectrum, which is advantageous for multiplexing with other fluorescent probes.
Protocol 4.4.1: BODIPY 493/503 Staining
-
Prepare Staining Solution:
-
Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO. Store in small aliquots at -20°C, protected from light.
-
Dilute the BODIPY 493/503 stock solution in PBS to a final working concentration of 1-2 µg/mL.
-
-
Fixation (Optional): For endpoint assays, cells can be fixed.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Add the BODIPY 493/503 working solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Nuclear Counterstaining:
-
Add Hoechst 33342 solution (1 µg/mL in PBS) to each well and incubate for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Leave the final wash of PBS in the wells for imaging.
-
Protocol 4.4.2: Nile Red Staining
-
Prepare Staining Solution:
-
Prepare a 1 mg/mL stock solution of Nile Red in DMSO. Store in small aliquots at -20°C, protected from light.[10]
-
Dilute the Nile Red stock solution in PBS to a final working concentration of 1-5 µM.
-
-
Staining:
-
Add the Nile Red working solution to each well and incubate for 10-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Nuclear Counterstaining:
-
Follow the same procedure as in Protocol 4.4.1.
-
High-Content Imaging and Analysis
Image Acquisition
-
Use a high-content imaging system equipped with appropriate filters for the chosen fluorescent dyes (e.g., DAPI for Hoechst, FITC for BODIPY 493/503, and TRITC or Texas Red for Nile Red).
-
Acquire images at 20x or 40x magnification. It is recommended to acquire multiple fields per well to ensure robust statistics.
-
The nuclear stain (Hoechst) will be used to identify and segment individual cells.
-
The lipid droplet stain (BODIPY or Nile Red) will be used to identify and quantify lipid droplets within each cell.
Image Analysis
Utilize the image analysis software associated with the high-content imaging system to perform the following steps:
-
Cell Segmentation: Use the nuclear stain to identify the location of each cell. The software can then create a mask around each nucleus and extrapolate to define the approximate boundary of the cytoplasm.
-
Lipid Droplet Identification: Apply an intensity threshold to the lipid droplet channel to identify fluorescent puncta corresponding to lipid droplets.
-
Quantification: For each identified cell, the software can calculate a range of parameters, including:
-
Number of lipid droplets per cell
-
Average area of lipid droplets per cell
-
Total area of lipid droplets per cell
-
Average fluorescence intensity of lipid droplets per cell
-
Data Interpretation and Troubleshooting
Expected Results
Treatment of cells with an optimal concentration of LOSG should result in a significant, dose-dependent increase in the number and/or size of intracellular lipid droplets compared to the vehicle-treated control cells.
| Treatment | LD Count/Cell (Mean ± SD) | Total LD Area/Cell (µm²) (Mean ± SD) |
| Vehicle Control (BSA only) | 15 ± 5 | 20 ± 8 |
| 100 µM LOSG-BSA | 50 ± 12 | 80 ± 20 |
| 250 µM LOSG-BSA | 120 ± 25 | 250 ± 45 |
| 500 µM LOSG-BSA | 180 ± 30 | 400 ± 60 |
Table 1: Example of expected quantitative data from a dose-response experiment.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/low lipid droplet induction | - Inefficient LOSG-BSA complex formation.- Suboptimal LOSG concentration.- Insufficient incubation time.- Cell line is not responsive. | - Ensure complete evaporation of the solvent before adding BSA.- Perform a dose-response experiment to determine the optimal LOSG concentration.- Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).- Try a different cell line known to readily form lipid droplets (e.g., HepG2). |
| High background fluorescence | - Incomplete removal of staining solution.- Dye precipitation. | - Increase the number and duration of wash steps after staining.- Ensure the dye is fully dissolved in the working solution. Centrifuge the working solution before use. |
| Cell toxicity/detachment | - LOSG concentration is too high.- Contamination of LOSG or BSA. | - Reduce the concentration of LOSG.- Use high-purity, fatty acid-free BSA and sterile techniques. |
| Inaccurate cell segmentation | - Cells are too confluent or too sparse.- Poor nuclear staining. | - Optimize cell seeding density.- Ensure proper concentration and incubation time for the nuclear stain. |
Conclusion
The high-content imaging assay described in this application note provides a robust and quantitative method for studying lipid droplet formation induced by the specific triacylglycerol, this compound. This assay is a valuable tool for investigating the cellular mechanisms of lipid storage, identifying and characterizing modulators of lipid metabolism, and screening for potential therapeutic agents for the treatment of metabolic diseases. The detailed protocols and troubleshooting guide will enable researchers to successfully implement this assay and generate high-quality, reproducible data.
References
- 1. Targeting lipid droplets and lipid droplet-associated proteins: a new perspective on natural compounds against metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | illuminated Cell [illuminatedcell.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triacylglycerol Measurement in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. 1-Stearoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol | CAS 7162-26-7 | Cayman Chemical | Biomol.com [biomol.com]
- 13. maxapress.com [maxapress.com]
- 14. 1-Stearoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol | TargetMol [targetmol.com]
Application Note: A Protocol for the Dissolution of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOSG)
Abstract
1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOSG) is a complex, mixed-acid triglyceride of significant interest in pharmaceutical, cosmetic, and metabolic research.[1] Its highly lipophilic nature, stemming from its long, varied fatty acid chains, presents a considerable challenge for solubilization, which is a critical prerequisite for its application in both organic-based formulations and aqueous biological systems. This document provides a comprehensive guide to the dissolution of LOSG, detailing protocols for various solvents and the preparation of aqueous dispersions. The methodologies are grounded in the physicochemical principles of lipid solubility, with a focus on ensuring the structural integrity of the molecule.
Physicochemical Characterization and Handling
Understanding the inherent properties of LOSG is fundamental to selecting an appropriate dissolution strategy. LOSG is a large, nonpolar molecule composed of a glycerol backbone esterified with one saturated fatty acid (stearic acid), one monounsaturated fatty acid (oleic acid), and one polyunsaturated fatty acid (linoleic acid).
Table 1: Physicochemical Properties of LOSG
| Property | Value | Source |
| Molecular Formula | C₅₇H₁₀₄O₆ | [2][3] |
| Molecular Weight | ~885.4 g/mol | [2][4] |
| Physical Form | Solid or semi-solid at room temperature | [4] |
| Storage Temperature | -20°C | [1][5] |
| Key Structural Feature | Mixed saturated and unsaturated fatty acid chains | [6][7] |
Causality of Experimental Choices: The presence of long hydrocarbon chains (18 carbons each) makes the molecule extremely hydrophobic. The "like dissolves like" principle dictates that nonpolar or weakly polar organic solvents are required to overcome the intermolecular forces between triglyceride molecules.[8][9] Storage at -20°C is crucial to prevent oxidation, particularly of the double bonds in the linoleic and oleic acid moieties, which would compromise experimental results.
Principles of Triglyceride Dissolution
The solubility of a triglyceride like LOSG is governed by several factors:
-
Solvent Polarity: The solubility of triglycerides is inversely proportional to the polarity of the solvent.[10] Nonpolar solvents effectively solvate the fatty acid chains, while highly polar solvents like water cannot, leading to immiscibility.[8]
-
Temperature: Increasing the temperature generally increases the solubility of solids in liquids by providing the energy needed to break the solute-solute and solvent-solvent bonds. However, for unsaturated lipids like LOSG, excessive heat can lead to degradation and oxidation. Therefore, gentle warming should be applied cautiously.
-
Mechanical Agitation: Methods like vortexing or sonication increase the surface area of the solute exposed to the solvent, accelerating the rate of dissolution. Sonication is particularly effective for breaking up small aggregates.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling LOSG and organic solvents.
-
Ventilation: Work within a certified chemical fume hood to avoid inhalation of solvent vapors, especially when using volatile or toxic solvents like chloroform.
-
Inert Atmosphere: For applications requiring the highest purity and stability, handling LOSG under an inert gas (e.g., argon or nitrogen) can minimize oxidation.
-
Material Handling: Allow the vial of LOSG to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can affect solubility and stability.
Protocol for Dissolution in Organic Solvents
The choice of solvent depends on the downstream application. The following protocols offer methods for creating stock solutions in common laboratory solvents.
Table 2: Solubility of LOSG in Common Organic Solvents
| Solvent | Concentration | Application Suitability | Source |
| Ethanol | 10 mg/mL | General use, cell culture (with dilution), relatively low toxicity. | [6][7][11] |
| Dimethylformamide (DMF) | 10 mg/mL | Organic synthesis, assays compatible with aprotic polar solvents. | [6][7][11] |
| Chloroform | Slightly Soluble | Lipid extraction, analytical chemistry (e.g., chromatography). Use with caution due to toxicity. | [11] |
| Methyl Acetate | Solution (as supplied by vendor) | Often used as a shipping and storage solvent. | [6][7][11] |
Workflow for Dissolving LOSG in an Organic Solvent
Caption: General workflow for dissolving LOSG in an organic solvent.
Step-by-Step Protocol (Example using Ethanol)
-
Preparation: Allow the sealed vial of LOSG to warm to room temperature for at least 30 minutes. Prepare a vial of anhydrous ethanol.
-
Weighing: In a clean, dry glass vial, accurately weigh the desired amount of LOSG. For a 10 mg/mL solution, weigh 10 mg of LOSG.
-
Solvent Addition: Add 1 mL of anhydrous ethanol to the vial containing the LOSG.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If dissolution is incomplete, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Gentle Warming (Optional): If solid particles persist, warm the solution in a water bath set to 35-40°C for 5-10 minutes, with intermittent vortexing. Causality: This provides sufficient thermal energy to aid dissolution without risking significant lipid degradation.
-
Confirmation: A successful dissolution will result in a clear, particle-free solution.
-
Storage: Store the resulting stock solution in a tightly sealed glass vial at -20°C. For long-term storage, flushing the headspace with an inert gas is recommended.
Protocol for Preparation of Aqueous Dispersions
For biological applications, such as cell culture experiments or enzyme assays, LOSG must be dispersed in an aqueous buffer. Direct addition is not feasible. The solvent evaporation method is a reliable technique to achieve this.
Workflow for Preparing an Aqueous Dispersion via Solvent Evaporation
Caption: Solvent evaporation workflow for aqueous dispersion of LOSG.
Step-by-Step Protocol
-
Initial Dissolution: Prepare a stock solution of LOSG in a high-purity, volatile organic solvent such as chloroform or ethanol, following the protocol in Section 4.
-
Aliquot: In a clean, round-bottom flask or glass tube, add a specific volume of the LOSG stock solution.
-
Solvent Evaporation: Remove the organic solvent under a gentle stream of dry nitrogen gas or by using a rotary evaporator. Rotate the vessel to ensure the formation of a thin, even lipid film on the inner surface. This step is critical for maximizing the surface area for subsequent hydration.
-
Drying: Place the vessel under high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: Add the desired volume of pre-warmed (37°C) aqueous buffer (e.g., PBS, pH 7.4) to the lipid film. The final concentration of the dispersion will depend on this volume.
-
Dispersion: Vortex the mixture vigorously for several minutes. The solution will likely appear cloudy or milky, which is indicative of a coarse lipid dispersion.
-
Homogenization: To create a more uniform and stable dispersion, sonicate the sample.
-
Bath Sonication: Place the vial in a bath sonicator for 10-20 minutes, or until the dispersion appears more translucent.
-
Probe Sonication: For smaller volumes or higher energy input, use a probe sonicator. Use short pulses on ice to prevent overheating and degradation of the lipid.
-
-
Use: Use the resulting dispersion immediately for best results. The stability of the dispersion will vary depending on the concentration and buffer composition.
Troubleshooting Guide
Table 3: Common Problems and Solutions in LOSG Dissolution
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution in Organic Solvent | - Insufficient solvent volume.- Low temperature.- Impure solvent (contains water).- Poor quality LOSG. | - Increase solvent volume to lower concentration.- Apply gentle heat (35-40°C) with agitation.[12]- Use fresh, anhydrous grade solvent.- Verify the purity of the LOSG. |
| Precipitation of Stock Solution During Storage | - Solution was saturated at a higher temperature and precipitated at -20°C.- Solvent evaporation due to improper sealing. | - Gently warm and vortex the solution to redissolve before use.- Prepare a more dilute stock solution.- Ensure the vial is sealed tightly with a PTFE-lined cap. |
| Aqueous Dispersion is Very Cloudy with Large Aggregates | - Incomplete hydration of the lipid film.- Insufficient homogenization energy. | - Ensure the hydration buffer was pre-warmed.- Increase the duration or power of sonication.- Consider passing the dispersion through a high-pressure extruder for a more uniform vesicle size (advanced). |
| Phase Separation in Aqueous Dispersion | - The concentration of LOSG is too high for a stable dispersion.- Ionic strength of the buffer is causing aggregation. | - Prepare a more dilute dispersion.- Test different buffers or add a small amount of a biocompatible surfactant (e.g., Tween 80), if the application allows.[13][14] |
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C57H104O6 | CID 25241521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1-Stearoyl-2-oleoyl-3-linoleoyl-glycerol | C57H104O6 | CID 97042229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sapphire North America [sapphire-usa.com]
- 6. 1-Stearoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol | CAS 7162-26-7 | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. caymanchem.com [caymanchem.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 1-Stearoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol | TargetMol [targetmol.com]
Application Notes & Protocols for Cellular Uptake Studies of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol
Introduction: Unraveling the Cellular Journey of a Complex Triglyceride
1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOSG) is a mixed-chain triglyceride composed of three distinct fatty acids: linoleic acid (a polyunsaturated omega-6 fatty acid), oleic acid (a monounsaturated omega-9 fatty acid), and stearic acid (a saturated fatty acid). As constituents of dietary fats and endogenous lipid stores, triglycerides are central to energy metabolism, membrane synthesis, and signaling pathways.[1] Understanding the dynamics of their cellular uptake is paramount for research in nutrition, metabolic diseases such as obesity and diabetes, and for the development of lipid-based drug delivery systems.
This guide provides a comprehensive framework for designing and executing robust in vitro studies to investigate the cellular uptake of LOSG. We will delve into the mechanistic underpinnings of triglyceride uptake, provide detailed, field-tested protocols for both qualitative and quantitative assessment, and offer insights into data interpretation and troubleshooting.
The Mechanistic Landscape of Triglyceride Uptake
The cellular uptake of triglycerides from the extracellular environment is not a simple diffusion process. It is a highly regulated series of events primarily orchestrated by cell surface proteins. For triglycerides present in lipoproteins like chylomicrons and very-low-density lipoproteins (VLDL), the key enzyme is Lipoprotein Lipase (LPL) .[2][3][4] LPL is anchored to the endothelial cell surface and hydrolyzes triglycerides into free fatty acids (FFAs) and monoacylglycerols, which are then taken up by the cells.[5]
Another critical player in the uptake of fatty acids is the transmembrane glycoprotein CD36 (also known as fatty acid translocase).[6][7] CD36 facilitates the uptake of long-chain fatty acids, and its expression can be a key determinant of a cell's capacity for lipid accumulation.[8][9][10] While LPL-mediated hydrolysis is a primary pathway, there is also evidence for the uptake of intact lipoprotein particles.[11] Therefore, when studying the cellular uptake of LOSG, it is crucial to consider the potential involvement of these pathways.
The following diagram illustrates the potential pathways for the cellular uptake of triglycerides like LOSG.
Caption: Potential pathways for cellular uptake of this compound (LOSG).
Experimental Design and Protocols
A robust study of LOSG cellular uptake requires careful preparation of the lipid for delivery to cells in culture, followed by accurate methods for detection and quantification.
Part 1: Preparation of LOSG-BSA Complex
Due to its hydrophobic nature, LOSG is insoluble in aqueous cell culture media. To facilitate its delivery to cells, it must be complexed with a carrier protein, typically fatty-acid-free Bovine Serum Albumin (BSA).[12][13]
Materials:
-
This compound (LOSG)
-
Fatty-acid-free BSA
-
Ethanol (100%)
-
Sterile MilliQ water
-
Cell culture medium (serum-free)
-
Sterile centrifuge tubes
-
Sterile filter (0.22 µm)
Protocol:
-
Prepare a 150 mM LOSG Stock Solution:
-
Accurately weigh the required amount of LOSG and dissolve it in 100% ethanol. For example, to make 1 mL of a 150 mM stock, dissolve the appropriate mass of LOSG (molecular weight dependent) in 1 mL of ethanol.
-
Heat the solution at 65°C and vortex periodically until the LOSG is completely dissolved.[13]
-
-
Prepare a 10% (w/v) Fatty-Acid-Free BSA Solution:
-
Dissolve 5 g of fatty-acid-free BSA in 50 mL of sterile MilliQ water.
-
Sterile filter the solution using a 0.22 µm filter and store at 4°C.[13]
-
-
Complexation of LOSG with BSA:
-
In a sterile tube, warm the required volume of the 10% BSA solution in a 37°C water bath for 5-10 minutes.
-
Add the 150 mM LOSG stock solution to the warm BSA solution. The molar ratio of fatty acids (from LOSG) to BSA is critical and should be optimized. A common starting point is a 5:1 ratio.[12]
-
Return the mixture to the 37°C water bath and incubate for at least 1 hour with gentle shaking to allow for complexation.[14]
-
Visually inspect the solution for any cloudiness, which would indicate incomplete complexation. Discard if cloudy.[13]
-
-
Preparation of Final Working Solution:
-
Dilute the LOSG-BSA complex into pre-warmed, serum-free cell culture medium to achieve the desired final concentration of LOSG for your experiment.
-
A vehicle control containing the same concentration of ethanol and BSA without LOSG must be prepared in parallel.[12]
-
Part 2: Cell Culture and Treatment
The choice of cell line is critical and should be relevant to the research question. Common cell lines for lipid uptake studies include adipocytes (e.g., 3T3-L1), hepatocytes (e.g., HepG2), and macrophages (e.g., J774).
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for high-throughput assays, plates with coverslips for microscopy) at a density that will result in a confluent monolayer on the day of the experiment.
-
Serum Starvation: On the day of the assay, remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS). Add serum-free medium and incubate for 1-2 hours to serum-starve the cells. This minimizes interference from lipids present in the serum.[15] For some experiments, culturing cells in lipid-stripped serum may be necessary for longer-term studies.[16]
-
Treatment: Remove the serum-free medium and add the prepared LOSG-BSA working solution or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 4, 8, or 24 hours) at 37°C in a CO2 incubator. The incubation time should be optimized based on the cell type and the specific research question.
Part 3: Quantification of Cellular Uptake
The uptake of LOSG can be assessed both qualitatively through fluorescence microscopy and quantitatively using biochemical assays.
Method 1: Fluorescence Microscopy with Lipid-Specific Dyes
Fluorescent dyes that specifically stain neutral lipids, such as triglycerides stored in lipid droplets, provide a powerful visual tool to assess uptake.
A. BODIPY 493/503 Staining
BODIPY 493/503 is a lipophilic dye that is highly fluorescent in a nonpolar environment and is commonly used to stain neutral lipid droplets.[17][18][][20]
Protocol:
-
Preparation of Staining Solution: Prepare a 2 µM BODIPY 493/503 staining solution in PBS from a stock solution in DMSO.[17]
-
Staining: After the desired incubation time with LOSG, remove the treatment medium and wash the cells twice with PBS.
-
Add the BODIPY staining solution and incubate for 15-30 minutes at 37°C, protected from light.[][21]
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Fixation (Optional but Recommended for Microscopy): Fix the cells with 4% paraformaldehyde (PFA) for 20-30 minutes at room temperature.[17][20]
-
Mounting and Imaging: Mount the coverslips onto microscope slides with an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Image Acquisition: Visualize the cells using a fluorescence or confocal microscope with appropriate filter sets for BODIPY 493/503 (Excitation/Emission: ~493/503 nm) and DAPI.
B. Nile Red Staining
Nile Red is another excellent vital stain for intracellular lipid droplets. Its fluorescence is environmentally sensitive, exhibiting strong fluorescence in hydrophobic environments.[22][23][24][25]
Protocol:
-
Preparation of Staining Solution: Prepare a working solution of 200-1000 nM Nile Red in a suitable buffer like Hanks' Balanced Salt Solution (HBSS) from a stock solution in DMSO.[22]
-
Staining: After LOSG treatment, wash the cells and incubate with the Nile Red working solution for 5-10 minutes at 37°C, protected from light.[22][26]
-
Washing and Imaging: Wash the cells to remove excess dye and immediately visualize them under a fluorescence microscope. For lipid droplets, yellow-gold fluorescence (Excitation: 450-500 nm; Emission: >528 nm) is more selective than red fluorescence.[23][25]
Method 2: Biochemical Quantification of Intracellular Triglycerides
For a quantitative measure of LOSG uptake and accumulation, the total intracellular triglyceride content can be determined using commercially available assay kits.
Protocol:
-
Cell Lysis: After LOSG treatment, wash the cells thoroughly with cold PBS to remove any residual extracellular lipids.
-
Lyse the cells using a suitable lysis buffer.
-
Triglyceride Extraction: A simple and effective method involves direct extraction with Dimethyl Sulfoxide (DMSO).[27][28]
-
Quantification: Measure the triglyceride concentration in the cell lysates using a colorimetric or fluorometric triglyceride quantification kit according to the manufacturer's instructions. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a reaction that produces a detectable signal.
-
Normalization: Normalize the triglyceride content to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay), to account for variations in cell number.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Example Data from a Triglyceride Quantification Assay
| Treatment Condition | LOSG Concentration (µM) | Incubation Time (h) | Intracellular Triglyceride (µg/mg protein) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 24 | 15.2 ± 1.8 | 1.0 |
| LOSG | 50 | 24 | 45.8 ± 4.2 | 3.0 |
| LOSG | 100 | 24 | 88.1 ± 7.5 | 5.8 |
| LOSG + Inhibitor X | 100 | 24 | 32.5 ± 3.1 | 2.1 |
Fluorescence microscopy data can be quantified using image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell or the area of lipid droplets.[29]
Experimental Workflow and Troubleshooting
The following diagram outlines the general experimental workflow for studying LOSG cellular uptake.
Caption: A generalized workflow for investigating the cellular uptake of LOSG.
Troubleshooting Common Issues:
-
High background fluorescence: Ensure thorough washing of cells after staining. Optimize the concentration of the fluorescent dye.
-
High variability between replicates: Ensure consistent cell seeding density and careful pipetting. Check for lot-to-lot variability in reagents, especially BSA and serum.[30]
-
Cell toxicity: High concentrations of certain fatty acids can be lipotoxic.[31] Perform a dose-response experiment to determine the optimal non-toxic concentration of LOSG for your cell line.
-
Inconsistent LOSG-BSA complexation: Adhere strictly to the preparation protocol, especially the incubation time and temperature.[31]
Conclusion
The protocols and guidelines presented here provide a robust framework for investigating the cellular uptake of this compound. By combining qualitative imaging with quantitative biochemical assays, researchers can gain valuable insights into the mechanisms of triglyceride transport and metabolism, contributing to a deeper understanding of lipid biology in health and disease.
References
- 1. Fatty Acid Profiling and Quantification Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Lipoprotein lipase - Wikipedia [en.wikipedia.org]
- 3. Lipoprotein Lipase: Is It a Magic Target for the Treatment of Hypertriglyceridemia [e-enm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Regulation of lipoprotein lipase-mediated lipolysis of triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD36 (SR-B2) as master regulator of cellular fatty acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CD36 Mediates Both Cellular Uptake of Very Long Chain Fatty Acids and Their Intestinal Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. The role of lipoprotein lipase in the metabolism of triglyceride-rich lipoproteins by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 20. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. docs.aatbio.com [docs.aatbio.com]
- 23. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. merckmillipore.com [merckmillipore.com]
- 26. emulatebio.com [emulatebio.com]
- 27. One-step intracellular triglycerides extraction and quantitative measurement in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Microscopy-Based Assessment of Fatty Acid Uptake and Lipid Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separation of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol Isomers by HPLC
Welcome to the technical support center for the challenging separation of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOS) and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to the HPLC analysis of these complex triacylglycerols (TAGs).
Introduction: The Challenge of Separating LOS Isomers
This compound is a triacylglycerol containing stearic acid (18:0), oleic acid (18:1), and linoleic acid (18:2) at the sn-1, sn-2, and sn-3 positions of the glycerol backbone, respectively[1]. The complexity of separating this molecule arises from the presence of numerous isomers, including:
-
Positional (Regioisomers): Isomers with the same fatty acids but at different positions on the glycerol backbone (e.g., 1-stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol, SOL).
-
Enantiomers: Mirror-image isomers that are non-superimposable (e.g., 1-linoleoyl-2-oleoyl-3-stearoyl-sn-glycerol and 3-linoleoyl-2-oleoyl-1-stearoyl-sn-glycerol).
Achieving baseline separation of these closely related species is critical for accurate quantification and characterization in various matrices, from pharmaceutical formulations to food science. This guide will equip you with the knowledge to tackle these separations effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HPLC separation of LOS isomers.
Q1: What is the best HPLC mode for separating positional isomers of LOS?
For separating positional isomers of triacylglycerols, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely used technique[2][3][4]. The separation in RP-HPLC is primarily based on the partition coefficient of the analytes between the nonpolar stationary phase (typically C18) and the polar mobile phase. Isomers with unsaturated fatty acids at the sn-2 position tend to have a more compact, "tuning fork" conformation, which leads to a smaller interaction surface with the stationary phase and thus, earlier elution compared to their counterparts with the unsaturated fatty acid at the sn-1/3 position.
Q2: Can Silver Ion HPLC be used for LOS isomer separation?
Yes, Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) is a valuable technique for separating TAGs based on their degree of unsaturation[5][6][7][8]. The separation mechanism involves the formation of reversible charge-transfer complexes between the silver ions on the stationary phase and the π-electrons of the double bonds in the unsaturated fatty acid chains. The strength of this interaction, and therefore retention, increases with the number of double bonds. While excellent for separating TAGs with different numbers of double bonds, it may offer limited resolution for positional isomers of LOS where the total number of double bonds is the same. However, it can be a powerful tool when used in conjunction with RP-HPLC in a two-dimensional approach[9].
Q3: Is it possible to separate the enantiomers of LOS?
Separating the enantiomers of LOS requires Chiral High-Performance Liquid Chromatography . This is typically achieved using a chiral stationary phase (CSP) that provides stereospecific interactions, leading to different retention times for the two enantiomers[10][11][12]. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, have proven effective for the direct enantiomeric resolution of various triacylglycerols without derivatization[9][10].
Q4: What type of detector is most suitable for LOS analysis?
Since triacylglycerols lack a strong UV chromophore, traditional UV detectors are not ideal. The most common and effective detectors for TAG analysis are:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte, making it well-suited for lipids[13].
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers high sensitivity and a wide dynamic range for non-volatile analytes like TAGs[14][15].
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and structural information, allowing for the confident identification of isomers based on their fragmentation patterns[6][11][16]. Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization source for TAG analysis[6][11].
Q5: What are the key parameters to optimize for better separation of LOS isomers in RP-HPLC?
The key parameters to optimize for the separation of LOS isomers in RP-HPLC include:
-
Stationary Phase: Use a high-efficiency C18 column with a small particle size (e.g., ≤ 3 µm) and a high carbon load. Polymeric bonded ODS phases have shown good performance for separating regioisomers[4][17].
-
Mobile Phase: Non-aqueous reversed-phase (NARP) systems are typically used. A gradient of a stronger solvent (e.g., acetone, isopropanol, or dichloromethane) in a weaker solvent (e.g., acetonitrile) is common[2][3]. The choice of the modifier solvent can significantly impact selectivity[4].
-
Temperature: Lowering the column temperature can sometimes improve the resolution of positional isomers, although it may lead to longer retention times and increased backpressure[4].
-
Flow Rate: A lower flow rate generally improves resolution but increases analysis time.
Troubleshooting Guide
This section provides solutions to common problems encountered during the HPLC separation of LOS isomers.
Problem 1: Poor or No Resolution of Positional Isomers (e.g., LOS vs. OLS)
Possible Causes and Solutions:
-
Inadequate Column Efficiency:
-
Solution: Ensure you are using a high-resolution C18 column (e.g., < 3 µm particle size, >250 mm length). If the column is old, its performance may be degraded; replace it. A column void can also cause poor resolution, which would necessitate column replacement[18].
-
-
Suboptimal Mobile Phase Composition:
-
Solution: The choice of the organic modifier in your acetonitrile-based mobile phase is crucial. Experiment with different modifiers like isopropanol, acetone, or dichloromethane. A shallow gradient is often necessary to resolve closely eluting isomers.
-
-
Incorrect Temperature:
-
Sample Overload:
-
Solution: Inject a smaller amount of the sample. Overloading the column can lead to peak broadening and loss of resolution.
-
Problem 2: Peak Tailing
Possible Causes and Solutions:
-
Secondary Interactions with the Stationary Phase:
-
Solution: This can occur if there are active sites (e.g., free silanols) on the silica support. Using a well-end-capped column can minimize these interactions. Adding a small amount of a competitive agent like triethylamine to the mobile phase might help, but this is less common in NARP-LC.
-
-
Extra-Column Volume:
-
Solution: Minimize the length and diameter of the tubing connecting the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.
-
-
Sample Solvent Incompatibility:
-
Solution: Dissolve your sample in the initial mobile phase or a weaker solvent. Injecting in a much stronger solvent than the mobile phase (e.g., hexane in an acetonitrile-based mobile phase) can cause severe peak distortion[3]. Dichloromethane is often a better choice for the injection solvent in NARP systems[19].
-
Problem 3: Drifting or Unstable Baseline
Possible Causes and Solutions:
-
Mobile Phase Not Properly Mixed or Degassed:
-
Solution: Ensure your mobile phase components are thoroughly mixed and degassed before use. An unstable baseline is a common symptom of mobile phase issues[18].
-
-
Column Not Equilibrated:
-
Solution: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting your analytical run. In reversed-phase chromatography, 5-10 column volumes are typically sufficient for equilibration[20].
-
-
Detector Fluctuation:
-
Solution: For ELSD or CAD, ensure the nebulizer and drift tube temperatures are stable. For MS detectors, check for stable spray and ion source parameters.
-
Problem 4: Retention Time Variability
Possible Causes and Solutions:
-
Inconsistent Mobile Phase Composition:
-
Solution: If you are mixing solvents online, ensure the pump is functioning correctly. Manually preparing the mobile phase can help diagnose if the pump's proportioning valve is the issue[20]. Even small variations in the mobile phase composition can lead to significant shifts in retention time in RP-HPLC[20].
-
-
Fluctuations in Column Temperature:
-
Solution: Use a reliable column oven to maintain a constant temperature. Inconsistent temperature control can lead to retention time drift.
-
-
Column Degradation:
-
Solution: Over time, the stationary phase can degrade, leading to changes in retention. If you observe a consistent decrease in retention time accompanied by a loss of resolution, it may be time to replace the column.
-
Experimental Protocols
Protocol 1: Separation of LOS Positional Isomers by RP-HPLC
This protocol provides a starting point for the separation of LOS positional isomers. Further optimization may be required based on your specific system and sample matrix.
| Parameter | Condition | Rationale |
| Column | 2 x C18 columns (250 x 4.6 mm, 3 µm) in series | Using two columns in series increases the overall column length and theoretical plates, enhancing resolution. |
| Mobile Phase A | Acetonitrile | A common weak solvent for NARP-LC of TAGs[3]. |
| Mobile Phase B | Acetone or Dichloromethane | Stronger organic modifiers to elute the highly retained TAGs. Acetone is a good starting point[3]. |
| Gradient | 0-60 min: 30-50% B; 60-65 min: 50-30% B; 65-75 min: 30% B | A shallow gradient is essential for resolving closely related isomers. The final step is for re-equilibration. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can improve resolution. |
| Column Temperature | 20°C | Lower temperatures can improve the separation of positional isomers[4]. |
| Injection Volume | 10 µL | |
| Sample Solvent | Dichloromethane or Acetone | Ensures good solubility and compatibility with the mobile phase[19]. |
| Detector | ELSD (Drift Tube: 50°C, Nebulizer Gas: 2.5 bar) or CAD | Universal detection suitable for non-UV absorbing TAGs. |
Protocol 2: Separation of LOS Isomers by Silver Ion HPLC
This protocol is designed to separate TAGs based on their degree of unsaturation.
| Parameter | Condition | Rationale |
| Column | Silver Ion Column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm) | Specifically designed for separating lipids based on unsaturation. |
| Mobile Phase A | Hexane or Isooctane | Non-polar solvent for the mobile phase. |
| Mobile Phase B | Acetonitrile | Polar modifier that competes with the double bonds for the silver ions. |
| Gradient | 0-30 min: 0.1-1% B; 30-40 min: 1-5% B | A very shallow gradient of the polar modifier is used to elute the TAGs based on their interaction with the silver ions. |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 25°C | Temperature can affect the retention of unsaturated TAGs in Ag-HPLC[5]. |
| Injection Volume | 20 µL | |
| Sample Solvent | Hexane | The sample should be dissolved in the weak mobile phase solvent. |
| Detector | ELSD or CAD |
Visualizations
Method Development Workflow for LOS Isomer Separation
Caption: Workflow for developing an HPLC method for LOS isomer separation.
Troubleshooting Decision Tree for Poor Resolution
Caption: Decision tree for troubleshooting poor resolution of LOS isomers.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of triacylglycerols by silver-ion high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aocs.org [aocs.org]
- 13. HPLC of lipid classes | Cyberlipid [cyberlipid.gerli.com]
- 14. hplc.eu [hplc.eu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. shimadzu.com [shimadzu.com]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
- 19. lib3.dss.go.th [lib3.dss.go.th]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Mass Spectrometry Ionization of Triacylglycerols
Welcome to the technical support center dedicated to enhancing the mass spectrometric analysis of triacylglycerols (TAGs). This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the quality and reliability of their TAG data. Here, we move beyond simple protocols to explain the fundamental principles behind robust method development, providing you with the expertise to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems frequently encountered during the mass spectrometry of triacylglycerols. Each solution is grounded in established scientific principles to empower you to make informed decisions in your laboratory.
Q1: I'm observing very low signal intensity or no peaks at all for my triacylglycerol samples in ESI-MS. What are the likely causes and how can I fix this?
A1: Low signal intensity for triacylglycerols (TAGs) in electrospray ionization-mass spectrometry (ESI-MS) is a common challenge, often stemming from issues in sample preparation, mobile phase composition, or instrument settings.[1]
Probable Causes & Solutions:
-
Ion Suppression from Phospholipids: TAGs are neutral lipids and ionize less efficiently than more polar lipids like phospholipids (PLs).[2] If your sample contains high concentrations of PLs, they can preferentially ionize and suppress the signal from your target TAGs.[3][4]
-
Solution: Implement a sample preparation strategy to remove phospholipids. A simple and effective method is a liquid-liquid extraction (LLE) using a methanol/hexane/water solvent system. This partitions the more polar phospholipids into the aqueous methanol phase, leaving the TAGs in the hexane layer.[3] Solid-phase extraction (SPE) can also be employed for effective cleanup.[4]
-
-
Inappropriate Solvent System: The non-polar nature of TAGs requires a mobile phase with a high percentage of organic solvent for efficient elution from a reversed-phase column and to promote effective ionization.
-
Solution: For reversed-phase liquid chromatography (LC)-MS, a mobile phase consisting of acetonitrile and isopropanol is highly effective. A typical gradient might involve a mobile phase A of acetonitrile/water (e.g., 60:40 v/v) and a mobile phase B of isopropanol/acetonitrile (e.g., 90:10 v/v).[5][6] The high isopropanol content in mobile phase B is crucial for eluting the highly non-polar, high-molecular-weight TAGs.[7]
-
-
Suboptimal Adduct Formation: TAGs, being neutral molecules, require the formation of adducts (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺) to be detected in positive ion mode.[2] Insufficient concentration of an adduct-forming reagent in the mobile phase will lead to poor signal.
-
Solution: Supplement your mobile phase with an appropriate additive. Ammonium formate or ammonium acetate (typically at 5-10 mM) are widely used to promote the formation of [M+NH₄]⁺ adducts, which are often stable and provide informative fragments.[5][8] For specific fragmentation experiments aimed at identifying fatty acid positions, lithium salts can be added to form [M+Li]⁺ adducts.[6]
-
-
Incorrect ESI Source Parameters: The settings of your ESI source, such as capillary voltage and gas temperatures, play a critical role in ionization efficiency.
-
Solution: Systematically optimize your ESI source parameters. For TAGs, a higher sheath gas temperature can aid in the desolvation of the less volatile mobile phases required for their analysis.[9] However, excessively high temperatures or voltages can lead to in-source fragmentation, which can both reduce the abundance of your precursor ion and create confusing artifacts in your spectra.[10][11][12]
-
Caption: A logical workflow for troubleshooting low signal intensity in mass spectrometry.
Q2: I see a strong precursor ion, but my MS/MS spectra have poor fragmentation or are uninformative for identifying the fatty acid composition. What should I do?
A2: Obtaining informative MS/MS spectra from TAGs is crucial for their structural elucidation. Poor fragmentation often points to suboptimal collision energy, the choice of precursor adduct, or the type of mass analyzer used.
Probable Causes & Solutions:
-
Incorrect Adduct Selection for Fragmentation: The type of adduct ion you select for fragmentation has a profound impact on the resulting MS/MS spectrum.
-
[M+NH₄]⁺ Adducts: These are excellent for identifying the fatty acid constituents. Collision-induced dissociation (CID) of ammoniated TAGs typically results in the neutral loss of ammonia and one of the fatty acids as a carboxylic acid, producing a diacylglycerol-like fragment ion ([DAG]⁺). By observing the different neutral losses, you can determine the fatty acids present in the TAG.[13]
-
[M+Li]⁺ Adducts: Lithiated adducts are superior for determining the position of the fatty acids on the glycerol backbone (regioisomerism). The fragmentation of [M+Li]⁺ adducts often shows a preferential loss of the fatty acid from the sn-2 position, allowing for the differentiation of regioisomers based on the relative intensities of the fragment ions.
-
[M+Na]⁺ Adducts: While readily formed (sodium is a common contaminant), sodiated adducts can be more challenging to fragment and may yield less structurally informative spectra compared to their ammoniated or lithiated counterparts.[13]
-
-
Insufficient or Excessive Collision Energy: The energy applied during CID must be carefully optimized.
-
Solution: Perform a collision energy ramp experiment for your specific class of TAGs on your instrument. Too little energy will result in insufficient fragmentation, while too much energy can lead to excessive fragmentation, losing the characteristic [DAG]⁺ ions and producing only small, uninformative fragments. The optimal collision energy will be a balance that maximizes the production of the desired fragment ions.
-
-
In-Source Fragmentation: If your ESI source parameters are too harsh, fragmentation can occur before the precursor ion is even selected in the quadrupole.[10][11][12] This can lead to a lower abundance of the intended precursor and the appearance of fragment ions in your MS1 scan, which can be misleading.
Caption: A systematic approach to improving poor MS/MS fragmentation.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the ionization and analysis of triacylglycerols.
Q3: Which ionization technique is best for triacylglycerol analysis: ESI, APCI, or MALDI?
A3: The choice of ionization technique depends on your analytical goals, sample complexity, and available instrumentation. Each has its strengths and weaknesses for TAG analysis.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for coupling with liquid chromatography (LC). It typically produces intact adduct ions ([M+NH₄]⁺, [M+Na]⁺, etc.) with minimal fragmentation in the source when properly optimized.[14] This makes it ideal for quantitative studies and for generating specific precursor ions for MS/MS experiments to determine fatty acid composition and regioisomerism.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better for less polar molecules like TAGs and is more tolerant of less pure solvents than ESI.[15][16] It's a more energetic ionization process than ESI, often leading to in-source fragmentation that produces [DAG]⁺-like ions even in a single MS scan.[16] This can be advantageous for structural confirmation without needing a separate MS/MS experiment but can complicate quantification if not carefully controlled.[17][18]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a high-throughput technique that is excellent for the direct analysis of complex mixtures and for tissue imaging.[19][20] It typically produces singly charged sodiated ([M+Na]⁺) or potassiated ([M+K]⁺) adducts.[21] A significant advantage of MALDI is its tolerance for salts and other impurities that can suppress the signal in ESI. However, quantification can be more challenging due to variations in crystal formation with the matrix.
| Technique | Primary Ion(s) | Best For | Key Considerations |
| ESI | [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺ | LC-MS, Quantitative analysis, Controlled MS/MS for isomerism | Susceptible to ion suppression, requires mobile phase additives.[3][6] |
| APCI | [M+H]⁺, [DAG]⁺ | LC-MS, Analysis of non-polar TAGs, Structural confirmation | In-source fragmentation is common, may complicate quantification.[16][17][18] |
| MALDI | [M+Na]⁺, [M+K]⁺ | High-throughput screening, Tissue imaging (MSI) | Quantification can be challenging, matrix selection is critical.[19][20] |
Q4: I'm seeing multiple adducts for the same triacylglycerol ([M+NH₄]⁺, [M+Na]⁺, [M+K]⁺). How does this affect my results, and can I control it?
A4: The formation of multiple adducts for a single analyte is a common phenomenon in ESI-MS and can significantly complicate quantitative analysis. If the signal for a single TAG is split across several adducts, using only one of them for quantification can lead to a serious underestimation of its true abundance.[22] The ratios of these adducts can also vary between samples, affecting reproducibility.[22]
Strategies for Management:
-
Promote a Single Adduct: You can encourage the formation of a specific adduct by adding the corresponding cation to your mobile phase in excess. For example, adding 10 mM ammonium formate will significantly promote the formation of [M+NH₄]⁺ adducts over sodium or potassium adducts, which are typically present as trace contaminants.[5][6]
-
Sum All Adducts: In your data processing workflow, it is crucial to identify all adducts corresponding to a single TAG and sum their intensities. This will provide a more accurate representation of the total ion current for that molecule, leading to more reliable quantification.[22] Studies have shown that combining just the ammoniated and sodiated adduct intensities can often provide quantification with high accuracy.[22]
-
Solvent Purity: Using high-purity, LC-MS grade solvents is essential to minimize the presence of alkali metal contaminants that lead to unwanted adducts.[6][23]
Q5: How can I differentiate between triacylglycerol isomers (e.g., POP vs. PPO) using mass spectrometry?
A5: Distinguishing between regioisomers (isomers with the same fatty acids at different positions on the glycerol backbone) is a significant challenge in lipidomics. Standard MS or even MS/MS of ammoniated adducts may not be sufficient.[24]
Effective Strategies:
-
MS/MS of Lithiated Adducts: This is one of the most common and effective methods. As mentioned earlier, the fragmentation of [M+Li]⁺ adducts often shows a preferential loss of the fatty acid from the sn-2 position. By comparing the relative abundance of the resulting [DAG]⁺ fragment ions, you can infer the original positions of the fatty acids.
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge in the gas phase. Because regioisomers have slightly different three-dimensional structures, they can often be separated by IMS, even if they are chromatographically co-eluted.[2][14]
-
Advanced Fragmentation Techniques: Methods like electron-induced dissociation (EIEIO) can provide more detailed fragmentation that is dependent on the specific location of the fatty acids, allowing for unambiguous regioisomeric assignment.[25]
-
Chromatography: While challenging, specialized chromatographic techniques like silver ion chromatography (Ag-HPLC) or the use of multiple reversed-phase columns in series can achieve separation of some regioisomers prior to MS analysis.[14][24]
Experimental Protocols & Data
Optimized Mobile Phase Compositions for TAG Analysis by LC-MS
| Parameter | Mobile Phase A | Mobile Phase B | Additive (in both A & B) | Primary Use Case |
| General Purpose | Acetonitrile:Water (60:40) | Isopropanol:Acetonitrile (90:10) | 10 mM Ammonium Formate + 0.1% Formic Acid[5][6] | Robust separation and formation of [M+NH₄]⁺ for FA identification. |
| Regioisomer Analysis | Acetonitrile:Water (60:40) | Isopropanol:Acetonitrile (90:10) | 1-5 mM Lithium Acetate | Promotes [M+Li]⁺ formation for positional fragmentation.[6] |
| APCI Analysis | Acetonitrile | 2-Propanol | None required, but low mM ammonium formate can stabilize signal[7] | Good for non-polar TAGs, often used with non-aqueous systems.[15] |
Step-by-Step Protocol: Sample Preparation for Removal of Phospholipids
This protocol is a modified liquid-liquid extraction procedure designed to minimize ion suppression from phospholipids when analyzing triacylglycerols.[3]
-
Sample Aliquot: To 100 µL of plasma or a homogenized tissue extract, add 1 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 250 µL of water and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes. This will result in a clear separation of the upper aqueous phase and the lower organic phase.
-
Lipid Collection: Carefully collect the lower organic phase (which contains the TAGs and other neutral lipids) using a glass syringe. Be cautious not to disturb the protein interface or the upper aqueous layer.
-
Drying: Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS analysis (e.g., isopropanol or a mixture of methanol:chloroform 1:1 v/v).
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple liquid extraction protocol for overcoming the ion suppression of triacylglycerols by phospholipids in liquid chromatography mass spectrometry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Selective ionization of oxidized lipid species using different solvent additives in flow injection mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. utupub.fi [utupub.fi]
- 15. holcapek.upce.cz [holcapek.upce.cz]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative analysis of triglycerides using atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitation of triacylglycerols in plant oils using HPLC with APCI-MS, evaporative light-scattering, and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. High-Specificity and Sensitivity Imaging of Neutral Lipids Using Salt-Enhanced MALDI TIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Imaging of lipid species by MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]
- 25. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of Polyunsaturated Triacylglycerols in Storage
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to a critical challenge in lipid-based research and product development: preventing the oxidation of polyunsaturated triacylglycerols (PUFA-TAGs). The inherent chemical nature of PUFA-TAGs, with their multiple double bonds, makes them highly susceptible to oxidative degradation. This guide is designed to provide you with the foundational knowledge, troubleshooting strategies, and validated protocols necessary to maintain the integrity of your valuable samples during storage.
Understanding the Challenge: The "Why" Behind PUFA-TAG Instability
The oxidation of PUFA-TAGs is not a single reaction but a complex cascade of events, primarily driven by a free-radical chain reaction known as autoxidation.[1][2][3][4] This process is initiated by factors such as heat, light, and the presence of metal ions, which can generate reactive oxygen species (ROS).[5]
The autoxidation process can be broken down into three main stages:
-
Initiation: The formation of a lipid-free radical. This is the rate-limiting step and can be triggered by the aforementioned environmental factors.
-
Propagation: The lipid radical reacts with oxygen to form a peroxyl radical. This highly reactive species can then abstract a hydrogen atom from another PUFA-TAG molecule, creating a lipid hydroperoxide and a new lipid radical, thus propagating the chain reaction.[1][4]
-
Termination: The reaction is terminated when two radical species combine to form a non-radical product.
It is crucial to understand that the primary oxidation products, lipid hydroperoxides, are themselves unstable and can decompose into a wide array of secondary oxidation products, including aldehydes, ketones, and other volatile compounds.[1][6][7][8] These secondary products are often responsible for the undesirable off-flavors and odors associated with rancidity.[9]
Visualizing the Oxidation Pathway
The following diagram illustrates the free-radical autoxidation cascade of PUFA-TAGs.
Caption: Free-radical autoxidation of PUFA-TAGs.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the storage and handling of PUFA-TAGs.
Q1: My stored PUFA-TAG sample has developed an off-odor. What does this indicate and what should I do?
A1: An off-odor is a strong indicator of advanced lipid oxidation, specifically the presence of volatile secondary oxidation products.
Diagnostic Workflow:
-
Sensory Evaluation: While subjective, a rancid, fishy, or painty odor is a classic sign of oxidation.
-
Analytical Confirmation: To quantify the extent of degradation, it is recommended to perform analytical tests.
-
Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides).[10][11] A high PV confirms the initial stages of oxidation. However, be aware that in advanced stages of oxidation, the PV may decrease as hydroperoxides decompose.[10]
-
p-Anisidine Value (AV): This test quantifies the levels of aldehydes, which are secondary oxidation products.[12][13][14][15] A high AV indicates that the oxidation has progressed to the secondary stage.
-
TOTOX Value: The TOTOX value (2 * PV + AV) provides a comprehensive assessment of the overall oxidation state of the oil.[9]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[5][16][17][18] It is a sensitive indicator of oxidative stress.
-
Corrective Actions:
-
If the oxidation is confirmed to be at an unacceptable level for your application, the sample should be discarded.
-
Review your storage and handling procedures against the best practices outlined in the FAQs below to prevent future occurrences.
Q2: I've added an antioxidant to my PUFA-TAG formulation, but I'm still seeing signs of oxidation. Why might this be happening?
A2: While antioxidants are crucial, their effectiveness can be influenced by several factors.
Troubleshooting Steps:
-
Antioxidant Type and Concentration:
-
Mechanism of Action: Are you using a primary (free radical-scavenging) antioxidant like tocopherols (Vitamin E) or a secondary (peroxide-decomposing) antioxidant? For PUFA-TAGs, primary antioxidants are essential to break the propagation chain.
-
Solubility: The antioxidant must be soluble in the lipid phase to be effective. Lipophilic antioxidants like tocopherols and ascorbyl palmitate are generally preferred.
-
Concentration: Is the antioxidant concentration optimized? Too low a concentration may be insufficient, while excessively high concentrations of some antioxidants can paradoxically exhibit pro-oxidant activity.
-
-
Synergistic Effects: Consider using a blend of antioxidants. For example, combining a primary antioxidant with a chelating agent can be highly effective.[19][20][21][22] Chelating agents, such as citric acid or EDTA, work by sequestering pro-oxidant metal ions like iron and copper.[23][24][25][26][27]
-
Presence of Pro-oxidants:
-
Metal Ions: Trace amounts of metal ions can significantly accelerate oxidation.[23] Ensure all glassware is scrupulously clean and consider using high-purity reagents.
-
Light Exposure: Have the samples been protected from light, especially UV light? Photo-oxidation can generate singlet oxygen, a highly reactive species that can initiate oxidation.[3]
-
-
Storage Conditions: Even with antioxidants, improper storage conditions (e.g., elevated temperature, oxygen exposure) will compromise stability.
Q3: How do I choose the most appropriate analytical method to assess the stability of my PUFA-TAGs?
A3: The choice of analytical method depends on the stage of oxidation you want to assess and the nature of your sample.[7][28]
| Analytical Method | Measures | Stage of Oxidation | Considerations |
| Peroxide Value (PV) | Primary oxidation products (hydroperoxides)[11] | Early | Can decrease in later stages.[10] |
| p-Anisidine Value (AV) | Secondary oxidation products (aldehydes)[12][13] | Late | Good indicator of the "history" of oxidation.[12] |
| TBARS Assay | Malondialdehyde (MDA) and other reactive substances[5][18] | Late | Sensitive but can have specificity issues.[5] |
| Gas Chromatography (GC) | Volatile secondary oxidation products (e.g., hexanal) | Late | Highly specific and sensitive.[6][29][30] |
| Conjugated Dienes | Formation of conjugated double bonds | Early | A direct measure of initial oxidative changes.[7] |
Recommendation: For a comprehensive stability study, it is best to use a combination of methods that measure both primary and secondary oxidation products over time. For example, monitoring both PV and AV will provide a more complete picture of the oxidative state.
Frequently Asked Questions (FAQs)
Storage and Handling
Q: What is the optimal temperature for storing PUFA-TAGs? A: As low as is practical for your laboratory setup. Lower temperatures significantly reduce the rate of oxidation.[31] Storage at -20°C or -80°C is recommended for long-term stability. For short-term storage, refrigeration at 2-8°C is acceptable, but the duration should be minimized. High temperatures accelerate lipid oxidation.[32][33]
Q: How important is it to protect PUFA-TAGs from light? A: Extremely important. Light, particularly in the UV spectrum, can initiate photo-oxidation.[3] Always store PUFA-TAGs in amber glass vials or containers that are opaque to light.
Q: Should I store my PUFA-TAGs under an inert atmosphere? A: Yes. Oxygen is a key reactant in the oxidation process. Displacing the oxygen in the headspace of your storage container with an inert gas like nitrogen or argon can dramatically improve stability. This process, known as inert gas blanketing, is a standard practice for preserving sensitive lipids.
Antioxidants
Q: What are some common antioxidants used for stabilizing PUFA-TAGs? A: A range of natural and synthetic antioxidants are used. Common examples include:
-
Tocopherols (Vitamin E): Natural, lipid-soluble antioxidants.
-
Ascorbyl Palmitate: A lipid-soluble form of Vitamin C.
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Synthetic phenolic antioxidants.
-
Rosemary Extract: A natural antioxidant containing carnosic acid and rosmarinic acid.
Q: Can I use a combination of antioxidants? A: Yes, and it is often recommended. Synergistic effects can be achieved by combining different types of antioxidants.[19][20][21][22][34] A common and effective strategy is to pair a free-radical scavenger with a metal chelator.
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This protocol is based on the AOCS Official Method Cd 8-53.[35][36]
Principle: The PV is determined by measuring the amount of iodine liberated from potassium iodide by the peroxides present in the lipid sample.[10][11]
Procedure:
-
Weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 (v/v) solution of glacial acetic acid and chloroform. Swirl to dissolve the sample.
-
Add 0.5 mL of a saturated potassium iodide (KI) solution.
-
Allow the solution to stand with occasional shaking for exactly 1 minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution, with vigorous shaking, until the yellow color of the iodine has almost disappeared.
-
Add 1-2 mL of a 1% starch indicator solution. The solution will turn a blue/purple color.
-
Continue the titration until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank determination under the same conditions.
Calculation: PV (meq/kg) = [(S - B) * N * 1000] / W Where:
-
S = Volume of titrant used for the sample (mL)
-
B = Volume of titrant used for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Protocol 2: Determination of p-Anisidine Value (AV)
This protocol is based on the AOCS Official Method Cd 18-90.[12][15][36]
Principle: The AV is a measure of the aldehyde content in an oil. It is based on the reaction of p-anisidine with aldehydes to form a colored product that is measured spectrophotometrically.[12][14]
Procedure:
-
Weigh 0.5-2.0 g of the oil sample into a 25 mL volumetric flask and dissolve in isooctane.
-
Measure the absorbance of this solution at 350 nm using a spectrophotometer, with isooctane as the blank. This is absorbance A.
-
Pipette 5 mL of the oil solution into one test tube and 5 mL of isooctane into a second test tube (blank).
-
To each tube, add 1 mL of the p-anisidine reagent (0.25% in glacial acetic acid).
-
Shake the tubes and store them in the dark for exactly 10 minutes.
-
Measure the absorbance of the oil solution at 350 nm against the blank solution. This is absorbance B.
Calculation: AV = [25 * (1.2 * B - A)] / W Where:
-
B = Absorbance of the oil solution after reaction with p-anisidine
-
A = Absorbance of the oil solution in isooctane
-
W = Weight of the sample (g)
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting PUFA-TAG oxidation.
References
- 1. New insights regarding the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinetics of the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. twinwoodcattle.com [twinwoodcattle.com]
- 4. researchgate.net [researchgate.net]
- 5. TBARS - Wikipedia [en.wikipedia.org]
- 6. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [dr.lib.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. iitg.ac.in [iitg.ac.in]
- 11. Peroxide value - Wikipedia [en.wikipedia.org]
- 12. cdrfoodlab.com [cdrfoodlab.com]
- 13. measurlabs.com [measurlabs.com]
- 14. medallionlabs.com [medallionlabs.com]
- 15. p-Anisidine Value [library.aocs.org]
- 16. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. [Synergistic effect of antioxidants and phospholipids during oxidation of natural lipids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. aocs.org [aocs.org]
- 24. Effects of metal chelating agents on the oxidation of lipids induced by copper and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Role of lipid oxidation, chelating agents, and antioxidants in metallic flavor development in the oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. cabidigitallibrary.org [cabidigitallibrary.org]
- 29. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 30. aquaculture.ugent.be [aquaculture.ugent.be]
- 31. Effect of storage temperature on lipid oxidation and changes in nutrient contents in peanuts - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Effect of roasting temperature on lipid and protein oxidation and amino acid residue side chain modification of beef patties - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
- 34. colab.ws [colab.ws]
- 35. AOCS Methods Home [library.aocs.org]
- 36. cdn.prod.website-files.com [cdn.prod.website-files.com]
Technical Support Center: Resolving Solubility Challenges of Mixed Triglycerides in Methanol
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for handling mixed triglycerides in methanolic solutions. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experimental work. The inherent immiscibility of non-polar triglycerides and polar methanol presents a significant hurdle in various applications, from biodiesel production to analytical sample preparation. This guide provides in-depth, cause-and-effect explanations and actionable troubleshooting protocols to help you achieve homogeneous solutions and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my mixed triglycerides not dissolving in methanol at room temperature?
This is the most common issue and stems from fundamental chemical principles. Triglycerides are large, predominantly non-polar molecules due to their long fatty acid hydrocarbon tails. Methanol, in contrast, is a highly polar solvent that engages in strong hydrogen bonding with itself.[1] For dissolution to occur, the energy released from new solvent-solute interactions must overcome the energy required to break apart the existing solute-solute and solvent-solvent interactions.
In this case:
-
Polarity Mismatch: The weak van der Waals forces between the non-polar triglyceride chains and the polar methanol molecules are insufficient to disrupt the strong hydrogen bonds holding the methanol molecules together.[1]
-
Mass Transfer Limitation: At the macroscopic level, this chemical incompatibility results in a two-phase system with limited interfacial area, severely restricting the rate of dissolution and any subsequent reaction.[2][3]
Q2: What are the key factors that influence the solubility of a specific mixed triglyceride?
The solubility is not a single value but is influenced by a combination of molecular structure and experimental conditions.
| Factor | Effect on Solubility in Methanol | Scientific Rationale |
| Fatty Acid Chain Length | Decreases with longer chains | Longer hydrocarbon chains increase the molecule's non-polar character and molecular weight, making it less compatible with polar methanol.[4] |
| Degree of Unsaturation | Increases with more double bonds | The "kinks" introduced by double bonds (especially cis-isomers) disrupt the orderly packing of triglyceride molecules, weakening intermolecular forces and making them easier to solvate. Saturated fatty acids are less soluble than unsaturated ones.[5] |
| Temperature | Increases with higher temperature | Increased thermal energy helps overcome the activation energy for dissolution. It also reduces methanol's polarity and viscosity, making it a more favorable solvent for triglycerides.[1][6] |
| Pressure | Increases with higher pressure | Particularly under supercritical conditions, methanol's density increases and its dielectric constant decreases, transforming it into a non-polar-like solvent capable of fully dissolving triglycerides.[7][8] |
| Presence of Impurities | Variable | Free fatty acids (FFAs), mono-, and diglycerides are more polar than triglycerides and can act as natural emulsifiers, slightly improving mutual solubility.[9] Water, however, will significantly decrease solubility. |
Q3: My solution is cloudy and separates into two layers. What is happening and what is my immediate course of action?
A cloudy or biphasic solution indicates that you have exceeded the solubility limit of the triglycerides in methanol under the current conditions. The system is an emulsion or a coarse dispersion, not a true solution.[10] This is a critical issue for reactions like transesterification, as the reaction rate is severely limited by the mass transfer between the two phases.[6][9]
Your immediate goal is to create a single, homogeneous phase. Refer to the Troubleshooting Guide below for a systematic approach involving temperature, agitation, and the use of co-solvents.
Q4: Will simply increasing the methanol-to-triglyceride ratio improve solubility?
While a stoichiometric excess of methanol is required for reactions like transesterification, simply increasing the volume of methanol will not fundamentally change the poor miscibility between the two phases.[11] Although it increases the volume of the polar phase, it does not address the underlying polarity mismatch. The system will likely remain as two phases, and the reaction will still be confined to the interface between them.[2] Achieving a single phase is a more effective strategy.
Troubleshooting Guide: From Immiscible Mixture to Homogeneous Solution
This section provides a logical workflow to diagnose and solve poor solubility. Follow the steps sequentially to identify the most efficient solution for your specific system.
Workflow for Resolving Phase Separation
Caption: Troubleshooting decision tree for achieving a homogeneous triglyceride-methanol solution.
Experimental Protocols
Protocol A: Systematic Temperature Optimization
This protocol helps determine the minimum temperature required to achieve a single phase for your specific triglyceride mixture and ratio.
Objective: To find the critical solution temperature for your experimental system.
Methodology:
-
Preparation: In a sealed, pressure-safe reaction vessel equipped with a magnetic stir bar and a thermocouple, add your mixed triglycerides and methanol at the desired experimental ratio.
-
Initial State: Stir the mixture at a constant rate (e.g., 300 RPM) at room temperature. Record the visual state (e.g., "two distinct layers," "cloudy emulsion").
-
Heating Ramp: Place the vessel in a heating mantle or oil bath. Increase the temperature in 5 °C increments, allowing the system to equilibrate for 10 minutes at each step.
-
Observation: Record the temperature at which the solution becomes completely clear and visually homogeneous. This is your minimum operating temperature.
-
Safety Note: Ensure the vessel is properly sealed and rated for temperatures approaching the boiling point of methanol (approx. 65 °C at atmospheric pressure).[12] Venting may be required if pressure buildup is a concern.
Protocol B: Co-Solvent Screening
When temperature and agitation are insufficient, a co-solvent can be used to bridge the polarity gap between triglycerides and methanol.[9] Fatty Acid Methyl Esters (FAMEs), the product of transesterification, are excellent co-solvents.[13]
Objective: To achieve a single-phase system at a desired temperature by introducing a co-solvent.
Methodology:
-
Setup: Prepare your triglyceride-methanol mixture in a reaction vessel at the desired operating temperature (e.g., 60 °C) with constant stirring.
-
Co-solvent Selection: Choose a suitable co-solvent from Table 2. Tetrahydrofuran (THF) is a common and effective choice.
-
Titration: Add the co-solvent dropwise or in small, measured aliquots (e.g., 1% of total volume per addition).
-
Observation: After each addition, allow the mixture to stir for 5 minutes. Observe for the transition from a biphasic/cloudy system to a single, clear phase.
-
Quantification: Record the total volume of co-solvent required to achieve homogeneity. This will inform the necessary starting conditions for your bulk experiment.
Table 2: Common Co-solvents for Enhancing Triglyceride-Methanol Miscibility
| Co-solvent | Typical Starting Ratio (v/v) | Mechanism of Action | Key Considerations |
| Fatty Acid Methyl Esters (FAMEs) / Biodiesel | 10-40% of triglyceride volume | Acts as a surfactant and bridges the polarity gap, as it has both a non-polar fatty acid tail and a polar ester head.[13] | Ideal for autocatalytic effect in transesterification; requires initial product. |
| Tetrahydrofuran (THF) | 20-50% of methanol volume | A moderately polar aprotic solvent that is miscible with both methanol and triglycerides, effectively creating a single-phase solvent system.[9] | Relatively low boiling point (66 °C); ensure system is sealed. |
| n-Hexane | 10-30% of triglyceride volume | Creates a non-polar phase that can dissolve the triglycerides, while methanol can be dissolved into this phase to some extent, especially with agitation.[9] | Can complicate downstream processing due to its volatility and immiscibility with glycerol. |
| Unsaturated Fatty Alcohols (e.g., Oleyl Alcohol) | 5-20% of triglyceride volume | These amphiphilic molecules act as powerful co-solvents, significantly increasing the solubility of methanol in the triglyceride phase.[14][15] | Can be expensive; may need to be removed in purification steps. |
Understanding the Impact of Solubility on Reaction Kinetics
For processes like transesterification, the initial insolubility is a major rate-limiting factor. The reaction can only occur at the interface between the oil and methanol phases.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [dr.lib.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. bjultrasonic.com [bjultrasonic.com]
- 13. Liquid–Liquid Equilibrium Behavior of Ternary Systems Comprising Biodiesel + Glycerol and Triglyceride + Methanol: Experimental Data and Modeling | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Ion Suppression in Triacylglycerol Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide you with a comprehensive understanding of ion suppression in the context of triacylglycerol (TAG) analysis and to offer practical, field-proven solutions to overcome this common challenge in liquid chromatography-mass spectrometry (LC-MS). As your dedicated application scientist, my goal is to explain not just the "how" but the critical "why" behind each troubleshooting step, empowering you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs): The Fundamentals of Ion Suppression
Q1: What is ion suppression and how does it critically impact my triacylglycerol analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of your target analytes (triacylglycerols) is reduced by co-eluting compounds from the sample matrix.[1][2] In electrospray ionization (ESI), the most common technique for lipid analysis, a finite number of charges and a limited surface area are available on the evaporating droplets.[3] When matrix components, such as salts, phospholipids, or detergents, are present at high concentrations, they compete with your TAGs for these resources.[3][4] This competition leads to a decreased signal for your analytes of interest, which can result in:
-
Poor Sensitivity: Low-abundance TAG species may not be detected.
-
Inaccurate Quantification: The signal response is no longer proportional to the concentration, leading to underestimation.[5]
-
Poor Reproducibility: Variations in the matrix composition from sample to sample will cause variable suppression, compromising the precision of your results.[6]
Q2: What are the primary causes of ion suppression in lipidomics?
A2: The culprits behind ion suppression are typically endogenous or exogenous components of your sample that have a high concentration or a high ionization efficiency. For TAG analysis in biological samples like plasma or tissue, the main causes include:
-
Phospholipids: These are abundant in biological membranes and are notorious for causing ion suppression in ESI-MS.[7][8][9] Their amphipathic nature makes them surface-active, allowing them to dominate the droplet surface during ionization.
-
Salts and Buffers: Non-volatile salts (e.g., phosphates, sodium chloride) can crystallize on the droplet surface, hindering solvent evaporation and charge transfer, which is essential for generating gas-phase ions.[4][10]
-
High Concentrations of TAGs Themselves: At very high concentrations, the analytes can self-suppress. This is due to saturation at the droplet surface, which limits the ionization of molecules from within the droplet.[3]
-
Exogenous Contaminants: Plasticizers, detergents, or compounds from other sample preparation steps can also interfere with ionization.
Q3: How can I definitively diagnose ion suppression in my LC-MS workflow?
A3: The most direct method for diagnosing ion suppression is the post-column infusion experiment .[11][12] This technique allows you to visualize the exact regions in your chromatogram where suppression occurs. The process involves continuously infusing a standard solution of your analyte (or a representative compound) directly into the MS detector, after the LC column. When you inject a blank matrix sample, any dip in the constant signal baseline of the infused standard indicates that co-eluting matrix components are suppressing the signal at that specific retention time.[12][13][14]
Troubleshooting Guide: Practical Solutions for Ion Suppression
This section is structured to help you systematically troubleshoot and resolve ion suppression issues at each stage of your analytical workflow.
Section 1: Sample Preparation – Your First Line of Defense
Effective sample preparation is the most powerful tool to combat ion suppression by removing interfering matrix components before they enter the LC-MS system.[1][15]
Q4: My TAG signal is extremely low, and the chromatogram is noisy. Could my sample be too concentrated?
A4: Yes, this is a common issue. While it may seem counterintuitive, sometimes the simplest solution is to dilute your sample. This strategy, often called "dilute and shoot," works by reducing the concentration of all matrix components, including the suppressing agents, to a level where their effect on ionization is minimized. While this also dilutes your analyte, the reduction in suppression can lead to a net increase in signal-to-noise ratio. This is a quick and effective first step, especially when dealing with complex matrices.[15]
Q5: How can I effectively remove interfering phospholipids that are suppressing my TAG signal?
A5: Phospholipids are a major source of ion suppression in biological samples.[8][9] Two primary techniques are used for their removal: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This classic technique separates lipids based on their differential solubility in two immiscible liquid phases (typically an aqueous phase and an organic solvent).[16][17] For TAGs, which are nonpolar, LLE is effective at separating them from more polar phospholipids. The Folch and Bligh-Dyer methods are well-established LLE protocols for lipid extraction.[18][19]
-
Solid-Phase Extraction (SPE): SPE offers a more selective and often more reproducible cleanup.[20] It uses a solid sorbent to retain either the analytes of interest or the interferences. For phospholipid removal, specialized SPE plates and cartridges are available that contain materials (like zirconium-coated silica) that selectively bind and remove phospholipids from the sample extract.[15][21]
Comparison of LLE and SPE for TAG Analysis
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Lower; separates based on broad polarity.[17] | Higher; can be targeted to specific compound classes.[20] |
| Throughput | Can be labor-intensive and difficult to automate. | Easily automated for high-throughput applications.[16] |
| Solvent Usage | Generally requires larger volumes of organic solvents.[17] | Uses smaller volumes of solvent. |
| Efficiency | Prone to emulsion formation, which can affect recovery.[17] | Highly efficient and reproducible with optimized methods. |
| Recommendation | Good for initial, broad lipid extraction. | Recommended for targeted removal of interferences like phospholipids. |
Q6: I'm considering SPE. What is the best sorbent for cleaning up TAGs from plasma?
A6: For separating nonpolar lipids like TAGs from more polar lipids and other interferences in plasma, an aminopropyl-bonded silica sorbent is an excellent choice.[22][23] This sorbent can be used in normal-phase mode. A typical strategy involves loading the plasma lipid extract onto the SPE cartridge. A nonpolar solvent (like hexane) will elute the TAGs and cholesterol esters, while the more polar phospholipids and free fatty acids are retained on the column. These retained components can then be eluted with more polar solvents if desired.[22][23]
Section 2: Chromatographic Optimization – Creating Space for Your Analytes
If sample preparation alone is insufficient, optimizing your liquid chromatography can separate your TAGs from the remaining matrix interferences in time, preventing them from entering the ion source simultaneously.
Q7: My post-column infusion experiment shows a significant suppression zone that overlaps with my TAG peaks. How can I improve my chromatographic separation?
A7: The goal is to shift the retention time of your TAGs away from the region of ion suppression. Here are a few strategies:
-
Gradient Optimization: Adjusting the solvent gradient is a powerful tool. Try making the gradient shallower to increase the separation between closely eluting peaks.
-
Flow Rate Reduction: Lowering the flow rate can improve separation efficiency and also enhance ionization efficiency in the ESI source by allowing more time for desolvation.[12]
-
Increase Column Length: A longer column provides more surface area for interactions, leading to better separation, albeit with longer run times.[24]
-
Use UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles (<2 µm), which provide significantly higher resolution and faster analysis times compared to traditional HPLC.[25]
Q8: What type of LC column is best suited for TAG analysis to resolve isomers and avoid matrix overlap?
A8: While standard C18 columns are widely used and effective for separating TAGs based on their carbon number and degree of unsaturation, C30 columns can offer superior resolution, particularly for isomeric TAGs.[26] The longer alkyl chains of the C30 phase provide enhanced shape selectivity, which is crucial for separating TAGs that differ only in the position of their fatty acids (regioisomers) or the geometry of their double bonds. This improved separation can be critical for resolving your analytes from closely eluting matrix components.
Section 3: Mass Spectrometry and Internal Standards – Correction and Compensation
Q9: Can I adjust my MS ion source settings to reduce ion suppression?
A9: Yes, optimizing your ion source parameters can help, though it's often a secondary solution to proper sample prep and chromatography. Key parameters to investigate include:
-
Gas Temperatures and Flow Rates: Increasing the drying gas temperature and flow can improve the desolvation of droplets, which can be hindered by high concentrations of non-volatile matrix components.[4]
-
Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression.[3][27] APCI utilizes a gas-phase ionization mechanism, which is less affected by the droplet's surface chemistry. If your analytes are compatible with APCI, this could be a viable alternative.
Q10: I've tried everything, but some ion suppression remains. How do I choose and use an internal standard to correct for this?
A10: Using an appropriate internal standard (IS) is crucial for accurate quantification when ion suppression cannot be completely eliminated.[1][5] The ideal IS is a stable isotope-labeled (SIL) version of your analyte. A SIL-IS has a nearly identical chemical structure and chromatographic behavior to the analyte, meaning it will co-elute and experience the same degree of ion suppression.[1]
How it works: You add a known concentration of the SIL-IS to every sample before extraction. In the MS, the analyte and the IS are detected as different masses. By calculating the ratio of the analyte's peak area to the IS's peak area, you can correct for signal variations caused by ion suppression and other sources of error.[1]
If a SIL-IS is not available for every TAG, you can use a representative SIL-IS for a class of TAGs (e.g., a deuterated triacylglycerol).[18] It is critical to choose an IS that closely mimics the behavior of your analytes.[28][29]
Visualizations & Workflows
Diagrams
Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
Objective: To identify retention time regions where matrix components cause ion suppression.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-junction
-
Standard solution of a representative TAG (or a stable compound with similar properties) at a concentration that gives a stable, mid-range signal (e.g., 1 µg/mL).
-
Blank matrix extract (e.g., plasma extract prepared without the analyte).
-
Solvent blank (e.g., mobile phase).
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-junction.
-
Connect the syringe pump containing the standard solution to the second inlet of the tee-junction.
-
Connect the outlet of the tee-junction to the MS ion source.
-
-
Infusion:
-
Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the signal of the infused standard in the mass spectrometer. You should observe a stable, continuous baseline.
-
-
Injection and Analysis:
-
Inject the solvent blank onto the LC system and run your standard chromatographic method. The baseline for the infused standard should remain stable.
-
Next, inject the prepared blank matrix extract.
-
Monitor the signal of the infused standard throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline during the blank matrix run indicates no significant ion suppression.
-
A dip or drop in the baseline indicates a region of ion suppression. The retention time of this dip corresponds to the elution of matrix components that are causing the suppression.[12]
-
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid and Polar Interference Removal from Plasma
Objective: To isolate neutral lipids (including TAGs) from a plasma extract while removing polar interferences.
Materials:
-
Aminopropyl-bonded silica SPE cartridges (e.g., 100 mg/1 mL).
-
SPE vacuum manifold.
-
Plasma total lipid extract (e.g., from a Folch extraction), dried and reconstituted in a nonpolar solvent like hexane.
-
Solvents: Hexane, Dichloromethane, Ethyl Acetate, Methanol.
Procedure:
-
Cartridge Conditioning:
-
Condition the aminopropyl SPE cartridge by passing 2 mL of methanol, followed by 2 mL of hexane through it. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the reconstituted lipid extract onto the conditioned SPE cartridge.
-
-
Elution of Neutral Lipids (Fraction 1):
-
Elute the neutral lipids, including TAGs and cholesterol esters, by passing 5 mL of hexane:ethyl acetate (9:1, v/v) through the cartridge. Collect this fraction.
-
-
Elution of Polar Lipids (Optional):
-
If desired, elute free fatty acids with 2% formic acid in dichloromethane, and phospholipids with methanol. These fractions are typically discarded for TAG analysis.
-
-
Final Step:
-
Dry the collected neutral lipid fraction (Fraction 1) under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS analysis. This fraction is now enriched in TAGs and depleted of major ion-suppressing phospholipids.
-
This protocol is adapted from the principles described by Burdge et al. (2000).[22][23]
References
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 11. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 17. aurorabiomed.com [aurorabiomed.com]
- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 19. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 21. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 24. agilent.com [agilent.com]
- 25. aocs.org [aocs.org]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOS)
Welcome to the technical support resource for 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOS). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of LOS in solution. The information herein is designed to help you anticipate and resolve common challenges encountered during experimental work.
Introduction to LOS Stability
This compound is a mixed-acid triglyceride containing one polyunsaturated fatty acid (linoleic acid), one monounsaturated fatty acid (oleic acid), and one saturated fatty acid (stearic acid).[1][2][3] This specific composition makes it a valuable tool in various research applications, including its use as a model compound for lipid metabolism studies and in the formulation of lipid-based drug delivery systems.[4] However, the presence of unsaturated fatty acyl chains, particularly the linoleic acid moiety, renders the molecule susceptible to degradation. Understanding the factors that influence its stability is paramount for obtaining reliable and reproducible experimental results.
The primary degradation pathways for LOS in solution are:
-
Oxidation: The double bonds in the linoleoyl and oleoyl chains are prone to attack by reactive oxygen species, leading to the formation of hydroperoxides, aldehydes, and other byproducts. This process can be initiated by exposure to air (oxygen), light, and trace metal ions.[5][6]
-
Hydrolysis: The ester linkages connecting the fatty acids to the glycerol backbone can be cleaved, either chemically or enzymatically, resulting in the release of free fatty acids and the formation of di- and monoglycerides.[5][7] This process is accelerated by the presence of water, extremes in pH, and lipases.[8][9][10]
This guide will provide practical advice on how to mitigate these degradation pathways and troubleshoot common issues related to LOS instability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing LOS?
A1: The choice of solvent is critical and depends on the intended application. For long-term storage, a non-polar aprotic solvent is generally preferred to minimize hydrolysis.
-
For Stock Solutions: High-purity chloroform, methyl acetate, or a mixture of chloroform and methanol (e.g., 2:1, v/v) are effective for dissolving LOS.[1][11] After dissolution, it is crucial to store the solution under an inert atmosphere (argon or nitrogen) to prevent oxidation.[12]
-
For Cell Culture or In-Vivo Use: For biological applications requiring aqueous systems, LOS can be formulated into emulsions or lipid nanoparticles. The stability in these systems is highly dependent on the formulation components, such as surfactants and co-lipids.[13][14] It is important to note that triglycerides have poor solubility in purely aqueous solutions.[15]
Q2: What are the optimal storage conditions for LOS solutions?
A2: To ensure long-term stability, LOS solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or below.[12][16] Some suppliers recommend a stability of at least two years at -20°C.[3][17]
-
Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to displace oxygen and minimize oxidation.[12]
-
Container: Use glass vials with Teflon-lined caps. Avoid plastic containers for organic solutions, as plasticizers can leach into the solvent and contaminate your sample.[12][18]
-
Light: Protect the solution from light, which can catalyze oxidative degradation.[16]
Q3: How many times can I freeze and thaw my LOS stock solution?
A3: It is highly recommended to minimize freeze-thaw cycles. Repeated cycling can introduce variability and accelerate degradation.[16] Best practice is to aliquot your stock solution into single-use volumes upon preparation. This ensures that you are always working with a fresh, uncompromised sample for each experiment.
Q4: Is LOS stable in aqueous buffers?
A4: The stability of LOS in aqueous buffers is limited due to the potential for hydrolysis of the ester bonds, especially at non-neutral pH.[19] If your experiment requires an aqueous environment, it is best to prepare the formulation immediately before use. The presence of lipases in biological systems will also lead to rapid degradation.[8][20][21]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with LOS.
Issue 1: Inconsistent results or loss of compound activity over time.
| Potential Cause | Explanation | Recommended Solution |
| Oxidative Degradation | The linoleoyl and oleoyl chains are susceptible to oxidation, leading to the formation of inactive byproducts. This is accelerated by exposure to air and light.[5][6] | Preparation: Handle LOS and its solutions under an inert atmosphere (argon or nitrogen). Use solvents that have been purged with an inert gas. Storage: Store stock solutions at -20°C or below, protected from light.[12][16] Additives: Consider the addition of an antioxidant, such as BHT or alpha-tocopherol, to your stock solution if compatible with your downstream application. |
| Hydrolytic Degradation | The ester bonds can hydrolyze, especially in the presence of water or if the solvent contains acidic or basic impurities. This releases free fatty acids and changes the chemical nature of your compound.[5] | Solvent Quality: Use high-purity, anhydrous solvents. pH Control: If working in an aqueous system, maintain a neutral pH. Fresh Preparations: For aqueous-based experiments, prepare the LOS formulation immediately before use. |
| Improper Storage | Storing in plastic containers or with improper sealing can lead to contamination and degradation.[12] | Proper Labware: Always use glass containers with Teflon-lined caps for organic solutions of lipids.[12] Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the stock solution.[16] |
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, GC-MS).
| Potential Cause | Explanation | Recommended Solution |
| Degradation Products | Peaks corresponding to free fatty acids (linoleic, oleic, stearic), di- and monoglycerides, or oxidized byproducts may appear. | Confirm Identity: Use analytical standards of the potential degradation products to confirm their identity by retention time or mass spectrometry. Analytical Methods: Employ methods like HPLC-MS or GC-MS to identify and quantify degradation products.[22][23] Review Handling Procedures: If degradation is confirmed, stringently review your solvent handling, storage, and experimental setup to minimize exposure to oxygen, light, and water. |
| Solvent or System Contamination | Extraneous peaks can arise from plasticizers (e.g., phthalates) leached from labware or from contaminated solvents.[18] | Use High-Purity Reagents: Employ high-purity, HPLC, or MS-grade solvents. Avoid Plastics: Do not use plastic pipette tips or vials when handling organic solutions of lipids.[12] System Blank: Run a solvent blank to identify any peaks originating from the analytical system or solvent. |
| Derivatization Artifacts (for GC-MS) | If analyzing by GC-MS, incomplete or side reactions during the conversion to Fatty Acid Methyl Esters (FAMEs) can produce artifact peaks.[18] | Optimize Derivatization: Ensure your transesterification protocol is optimized for reaction time, temperature, and catalyst concentration to achieve complete conversion. Check Reagents: Use fresh, high-quality derivatization reagents. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution of LOS
-
Materials: this compound (as supplied), high-purity chloroform (or other suitable solvent), argon or nitrogen gas, glass vials with Teflon-lined caps, gas-tight syringe.
-
Procedure:
-
Allow the vial of LOS to come to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of LOS in a clean glass vial.
-
Add the appropriate volume of high-purity solvent to achieve the desired concentration.
-
Flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.
-
Immediately cap the vial tightly.
-
If necessary, gently vortex or sonicate to ensure complete dissolution.
-
For long-term storage, aliquot the stock solution into smaller, single-use glass vials, flushing each with inert gas before sealing.
-
Store all vials at -20°C or colder, protected from light.
-
Protocol 2: Monitoring LOS Stability by HPLC-MS
This protocol provides a general framework. Specific parameters will need to be optimized for your instrument and column.
-
Sample Preparation:
-
Prepare a fresh solution of LOS in a suitable solvent (e.g., isopropanol/acetonitrile mixture) at a known concentration.
-
Take an aliquot of your stock solution stored under the conditions you wish to test.
-
Dilute both the fresh and stored samples to the same final concentration for analysis.
-
-
HPLC-MS Conditions:
-
Column: A C18 or C8 reversed-phase column is typically suitable for lipid analysis.
-
Mobile Phase: A gradient of water and a mixture of acetonitrile and isopropanol, often with an additive like ammonium formate, is commonly used.
-
Detection: Use a mass spectrometer to monitor for the parent ion of LOS and the ions of potential degradation products (free fatty acids, diglycerides).
-
-
Data Analysis:
-
Compare the peak area of the parent LOS molecule in the fresh and stored samples. A significant decrease in the peak area of the stored sample indicates degradation.
-
Look for the appearance of new peaks in the chromatogram of the stored sample. Use the mass spectrometer to identify these peaks as potential degradation products.
-
Visualizing Degradation Pathways
The following diagrams illustrate the primary chemical threats to the stability of this compound.
Caption: Primary degradation pathways for LOS.
Caption: Recommended workflow for handling LOS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound [myskinrecipes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]
- 8. Studies on the lipase induced degradation of lipid based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. avantiresearch.com [avantiresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. Influence of the Triglyceride Composition, Surfactant Concentration and Time–Temperature Conditions on the Particle Morphology in Dispersions [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sapphire North America [sapphire-usa.com]
- 18. benchchem.com [benchchem.com]
- 19. Olive oil - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 22. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]
- 23. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Fragmentation of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol in MS
Welcome to the technical support center for the mass spectrometric analysis of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOSG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing fragmentation and achieving robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LOSG) and why is its analysis important?
A1: this compound is a triacylglycerol (TAG), a type of lipid composed of a glycerol backbone esterified with three different fatty acids: linoleic acid (18:2), oleic acid (18:1), and stearic acid (18:0).[1][2][3] Its molecular formula is C₅₇H₁₀₄O₆ and it has a molecular weight of approximately 885.4 g/mol .[1] The specific arrangement of these fatty acids on the glycerol backbone (sn-position) creates structural isomers that can have different biological roles and metabolic fates. Accurate analysis of such complex lipids is crucial in fields like lipidomics, food science, and pharmaceutical development to understand their function, metabolism, and impact on health.[4]
Q2: Why is fragmentation a common problem when analyzing LOSG and other triacylglycerols by mass spectrometry?
A2: Triacylglycerols are relatively large, non-polar molecules that can be fragile during the ionization process in a mass spectrometer. The energy applied to ionize the molecule can also be sufficient to break the ester bonds linking the fatty acids to the glycerol backbone. This leads to in-source fragmentation, where the molecule breaks apart before it can be detected as an intact molecular ion.[5][6] This premature fragmentation can complicate data interpretation, lead to misidentification of lipid species, and compromise quantitative accuracy.[5][6]
Q3: What are the primary goals when optimizing MS analysis for LOSG?
A3: The main objectives are:
-
Maximize the signal of the intact molecular ion: This is essential for confirming the molecular weight of the lipid.
-
Minimize in-source fragmentation: This prevents the formation of fragment ions in the ion source that can interfere with the analysis of the intact molecule.
-
Control fragmentation during tandem MS (MS/MS): When intentionally fragmenting the molecule for structural elucidation, the goal is to generate informative fragment ions that reveal the fatty acid composition and their positions on the glycerol backbone.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Low or No Signal for the Intact Molecular Ion of LOSG
If you are struggling to detect the molecular ion of LOSG, consider the following troubleshooting steps:
1.1 Inappropriate Ionization Technique
-
Causality: The choice of ionization technique significantly impacts the degree of fragmentation. "Hard" ionization methods impart too much energy, causing extensive fragmentation, while "soft" ionization techniques are gentler and better suited for preserving fragile molecules like TAGs.[7][8]
-
Solution:
-
Electrospray Ionization (ESI): ESI is a widely used soft ionization technique for lipid analysis.[8][9] It is particularly effective when coupled with liquid chromatography (LC-MS).
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that can be useful for analyzing neutral molecules like TAGs.[7][10] It sometimes produces less fragmentation than ESI for certain lipid classes.[9][11][12]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is also a soft ionization technique, often used for analyzing large biomolecules with minimal fragmentation.[7][13]
-
1.2 Suboptimal Adduct Formation
-
Causality: In positive ion mode, TAGs are typically detected as adducts with cations like protons ([M+H]⁺), ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺). The choice of adduct can influence both ionization efficiency and fragmentation pathways. Ammonium adducts are often preferred for initial identification as they can provide good signal intensity with manageable fragmentation.[14][15][16]
-
Solution:
-
Promote Ammonium Adducts: Add a low concentration (e.g., 1-5 mM) of ammonium formate or ammonium acetate to your mobile phase or infusion solvent.
-
Utilize Other Adducts for Structural Information: While ammonium adducts are good for identification, lithium adducts ([M+Li]⁺) are often more informative for determining the position of fatty acids on the glycerol backbone in tandem MS experiments.[17][18]
-
1.3 Incorrect Instrument Settings
-
Causality: Several instrument parameters in the ion source and ion transfer optics can contribute to in-source fragmentation if not properly optimized. High temperatures and voltages can increase the internal energy of the ions, leading to their dissociation.[5][19]
-
Solution:
-
Optimize Cone Voltage (or equivalent): The cone voltage (also known as orifice voltage or declustering potential) is a critical parameter.[20] A high cone voltage can induce in-source fragmentation, while a very low voltage may result in poor ion transmission.[20][21] Start with a low cone voltage (e.g., 10-20 V) and gradually increase it while monitoring the intensity of the molecular ion and any fragment ions.
-
Adjust Source and Gas Temperatures: High temperatures in the ion source or ion transfer tube can also promote fragmentation.[5][19] Use the lowest temperatures that still allow for efficient desolvation of the analyte ions.
-
Fine-tune Gas Flow Rates: Nebulizing and drying gas flow rates should be optimized to ensure stable spray and efficient desolvation without imparting excessive energy to the ions.
-
Problem 2: Excessive In-Source Fragmentation
Even if you can detect the molecular ion, you may observe significant in-source fragmentation, which can interfere with quantification and identification.
2.1 Visualizing the Problem: The Fragmentation Pathway
The following diagram illustrates the common fragmentation pathway for a TAG like LOSG, leading to the neutral loss of its constituent fatty acids.
Caption: Common fragmentation of a TAG ammonium adduct.
2.2 Systematic Troubleshooting Workflow
The following workflow provides a structured approach to minimizing in-source fragmentation.
Caption: Workflow for minimizing in-source fragmentation.
2.3 Experimental Protocol for Optimizing Cone Voltage
This protocol provides a step-by-step guide for finding the optimal cone voltage to minimize fragmentation.
-
Prepare a standard solution of LOSG at a known concentration (e.g., 10 µg/mL) in an appropriate solvent (e.g., isopropanol:acetonitrile:water, 2:1:1 v/v/v) with an ammonium salt (e.g., 5 mM ammonium formate).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected molecular ion and major fragment ions.
-
Start with a low cone voltage (e.g., 10 V) and acquire data for a stable period (e.g., 1-2 minutes).
-
Increase the cone voltage in small increments (e.g., 5 V) and repeat the data acquisition at each step.
-
Continue this process up to a higher voltage (e.g., 80 V) where significant fragmentation is expected.
-
Analyze the data by plotting the intensity of the molecular ion and the key fragment ions as a function of the cone voltage. The optimal cone voltage will be the one that provides the highest intensity for the molecular ion with the lowest relative abundance of fragment ions.
Problem 3: Poor Quality Tandem MS (MS/MS) Spectra for Structural Analysis
For structural elucidation, you need to induce fragmentation in a controlled manner.
3.1 Insufficient Fragmentation in MS/MS
-
Causality: The collision energy applied in the collision cell is too low to cause the precursor ion to fragment effectively.
-
Solution: Perform a collision energy ramp experiment. Similar to the cone voltage optimization, systematically increase the collision energy and monitor the intensity of the precursor and product ions to find the optimal setting that yields a rich fragment ion spectrum.
3.2 Ambiguous Positional Information of Fatty Acids
-
Causality: Standard collision-induced dissociation (CID) of ammonium or sodium adducts may not provide clear fragments to distinguish between sn-1/3 and sn-2 positions of the fatty acids.[18]
-
Solution:
-
Use Lithium Adducts: As mentioned earlier, the fragmentation of [M+Li]⁺ adducts is often more informative for determining the position of fatty acids.[17] The relative abundance of ions corresponding to the neutral loss of fatty acids can help assign their positions.[17][18]
-
Advanced Fragmentation Techniques: If available, techniques like ozone-induced dissociation (OzID) can provide unambiguous assignment of fatty acid positions by cleaving at the double bonds within the acyl chains.[22][23][24][25]
-
Summary of Recommended MS Parameters
The following table provides a starting point for optimizing your MS method for LOSG analysis. These values may need to be adjusted based on your specific instrument and experimental conditions.
| Parameter | Recommended Starting Value | Rationale |
| Ionization Mode | Positive Electrospray (ESI) | Soft ionization technique suitable for lipids.[7] |
| Mobile Phase Additive | 1-5 mM Ammonium Formate | Promotes the formation of [M+NH₄]⁺ adducts for good sensitivity.[14] |
| Capillary Voltage | 2.5 - 3.5 kV | Typical range for stable electrospray.[26] |
| Cone/Orifice Voltage | 15 - 30 V | Start low to minimize in-source fragmentation.[20][21] |
| Source Temperature | 100 - 150 °C | Use the lowest temperature necessary for efficient desolvation. |
| Desolvation Gas Temp. | 250 - 400 °C | Adjust for optimal solvent removal without degrading the analyte. |
| Collision Energy (MS/MS) | 20 - 40 eV (Ramp to optimize) | Needs to be empirically determined for sufficient fragmentation. |
References
- 1. This compound | C57H104O6 | CID 25241521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol | Ankit Scientific [ankitscientific.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Two Soft Ionization Techniques—EI and MALDI - Creative Proteomics Blog [creative-proteomics.com]
- 9. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 12. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Direct qualitative analysis of triacylglycerols by electrospray mass spectrometry using a linear ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Electrospray ionization multiple-stage linear ion-trap mass spectrometry for structural elucidation of triacylglycerols: assignment of fatty acyl groups on the glycerol backbone and location of double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Sequential Collision- and Ozone-Induced Dissociation Enables Assignment of Relative Acyl Chain Position in Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Item - Sequential collision- and ozone-induced dissociation enables assignment of relative acyl chain position in triacylglycerols - University of Wollongong - Figshare [ro.uow.edu.au]
- 26. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to Triacylglycerol Structure and Function: A Comparative Analysis of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOSG) in Metabolic Studies
Abstract
Triacylglycerols (TAGs) are not merely uniform reservoirs of energy; their metabolic impact is profoundly dictated by their molecular architecture. The type of fatty acids and, critically, their specific placement on the glycerol backbone (stereospecificity) determine the physiological response to dietary fats. This guide provides a comparative analysis of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOSG)—a structured TAG containing saturated, monounsaturated, and polyunsaturated fatty acids—against commonly studied simple TAGs like tripalmitin, triolein, and trilinolein. We delve into the mechanistic basis for their differential effects on digestion, absorption, insulin signaling, and inflammatory pathways. Supported by experimental data and detailed protocols, this guide serves as a comprehensive resource for researchers designing and interpreting studies on lipid metabolism.
Introduction: Beyond the Calorie—The Primacy of TAG Structure
For decades, nutritional science has focused on the ratio of saturated (SFA), monounsaturated (MUFA), and polyunsaturated (PUFA) fatty acids in the diet. While this classification is useful, it overlooks a critical detail: how these fatty acids are assembled into triacylglycerols (TAGs). Most dietary fats are consumed as TAGs, and the specific fatty acid esterified at the central sn-2 position of the glycerol backbone has a distinct metabolic fate from those at the sn-1 and sn-3 positions.[1][2][3][4]
This structural nuance is the foundation of research into "structured lipids" or structured triacylglycerols (STGs).[5][6][7] These molecules, which can be synthesized to contain specific fatty acids at desired positions, are powerful tools for elucidating the precise effects of lipid structure on health and disease.[8][9][10][11][12] A prime example is this compound (LOSG), a mixed-acid TAG that models the complexity of fats found in natural diets. Understanding its metabolic profile in comparison to "simple" TAGs, which contain three identical fatty acids, is crucial for advancing our knowledge of metabolic diseases like insulin resistance, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.
Profiling the Triacylglycerols: Key Molecules in Metabolic Research
-
This compound (LOSG): The Complex Contender
-
Structure: A mixed-acid TAG with linoleic acid (18:2, a PUFA) at sn-1, oleic acid (18:1, a MUFA) at sn-2, and stearic acid (18:0, an SFA) at sn-3.
-
Metabolic Significance: This structure is particularly relevant because it delivers three different types of fatty acids in a defined arrangement. Its metabolic effects cannot be predicted by simply averaging the effects of its constituent fatty acids; the positional chemistry is paramount.[3][13] The presence of the unsaturated oleic acid at the sn-2 position is key, as this is the portion of the molecule that is preferentially absorbed as a 2-monoacylglycerol.[14]
-
-
Simple Saturated TAGs (e.g., Tripalmitin, Tristearin): The Pro-Inflammatory Stimulus
-
Structure: Composed of three identical saturated fatty acids (e.g., three palmitic acids for tripalmitin).
-
Metabolic Significance: Widely used in research to induce metabolic stress. High levels of saturated fatty acids are known to promote insulin resistance, activate inflammatory pathways, and cause endoplasmic reticulum (ER) stress, leading to cellular dysfunction (lipotoxicity).[15][16] However, it's worth noting that stearic acid is often considered less detrimental to serum lipoprotein profiles than palmitic acid.[17][18][19]
-
-
Simple Monounsaturated TAGs (e.g., Triolein): The Neutral Control
-
Structure: Composed of three oleic acid molecules.
-
Metabolic Significance: Frequently used as a control in metabolic studies. Oleic acid is generally considered to be non-lipotoxic or even protective. It is readily incorporated into TAGs for storage in lipid droplets, diverting it from pathways that lead to cellular stress.[20]
-
The Decisive Factor: How TAG Structure Dictates Metabolic Fate
The differential impact of LOSG and simple TAGs begins in the gut. Pancreatic lipase, the primary enzyme for fat digestion, exhibits positional specificity. It preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions, releasing these fatty acids as free fatty acids (FFAs). The remaining structure, a 2-monoacylglycerol (2-MAG), is then absorbed directly by enterocytes.[1][2][14]
This mechanism has profound implications:
-
For LOSG , digestion yields free linoleic acid, free stearic acid, and 2-oleoyl-glycerol . The body efficiently absorbs the monounsaturated 2-MAG.
-
For Tripalmitin , digestion yields free palmitic acid and 2-palmitoyl-glycerol . Saturated 2-MAGs are less readily absorbed. Furthermore, free palmitic and stearic acids can form insoluble soaps with calcium and magnesium in the intestinal lumen, reducing their absorption and potentially leading to mineral loss.[2][4]
This differential absorption is a primary reason why the fatty acid at the sn-2 position has a disproportionately large impact on the composition of circulating lipids post-meal.[1]
Comparative Metabolic Impact: A Synthesis of Experimental Evidence
While direct, head-to-head studies comparing LOSG to all simple TAGs are limited, we can infer its likely metabolic effects based on the extensive research into structured lipids and the individual roles of stearic, oleic, and linoleic acids.
Insulin Signaling and Glucose Metabolism
Elevated circulating saturated FFAs, such as palmitate, are known to induce insulin resistance.[16] They do so by promoting the accumulation of lipid intermediates like diacylglycerols (DAGs) and ceramides, which activate protein kinase C (PKC) and other kinases that interfere with the insulin signaling cascade, ultimately impairing glucose uptake in muscle and promoting gluconeogenesis in the liver.[16][21]
-
Tripalmitin/Tristearin: As potent sources of saturated FFAs, these TAGs are expected to significantly impair insulin signaling.
-
Triolein: Oleic acid tends to be safely stored in lipid droplets and is less likely to generate lipotoxic intermediates, thus having a minimal or even protective effect on insulin sensitivity.[20]
-
LOSG: The impact of LOSG is likely to be more nuanced. While it contains stearic acid, its superior absorption profile centered on 2-oleoyl-glycerol may result in a less dramatic spike in circulating saturated FFAs compared to a pure tristearin diet. The oleate-containing backbone is predicted to be less disruptive to insulin signaling pathways.
Hepatic Steatosis and Inflammation
In the liver, excess fatty acids are esterified into TAGs and stored in lipid droplets. When the influx of fatty acids overwhelms this storage capacity, lipotoxicity ensues, leading to inflammation and cell death—hallmarks of non-alcoholic steatohepatitis (NASH).
-
Tripalmitin/Tristearin: These TAGs are potent inducers of hepatic lipid accumulation and ER stress. The formation of intracellular triglycerides with high melting points, like tripalmitin, can cause physical disruption of the ER.[15]
-
Triolein: This monounsaturated TAG is a less potent inducer of steatosis and is often used in in vitro models to create lipid-laden hepatocytes without inducing significant cell death.[22]
-
LOSG: The mixed composition of LOSG would likely lead to the formation of more fluid lipid droplets compared to pure saturated TAGs, potentially mitigating some of the ER stress. However, as a source of fatty acids, it would still contribute to lipid accumulation under conditions of caloric excess.
Data Summary: Comparative Metabolic Effects of Different TAGs
| Parameter | Tripalmitin / Tristearin (SFA) | Triolein (MUFA) | LOSG (Structured) |
| Intestinal Absorption | Low to moderate; can form insoluble soaps. | High | High (due to sn-2 oleate). |
| Insulin Resistance | High propensity to induce.[16] | Low propensity; may be protective. | Predicted to be lower than pure SFA TAGs. |
| Hepatic Steatosis | Strong inducer.[22] | Moderate inducer; less lipotoxic. | Inducer, but likely less cytotoxic than pure SFA TAGs. |
| ER Stress | High inducer due to rigid lipid formation.[15] | Low inducer. | Predicted to be moderate. |
| Inflammation (e.g., JNK/NF-κB) | Strong activator. | Weak activator or neutral. | Predicted to be moderate, influenced by the SFA/PUFA components. |
Protocols for Investigation: A Practical Guide
In Vitro Model: Hepatocyte Lipid Challenge
This protocol outlines a method to compare the effects of different TAGs on lipid accumulation and insulin signaling in a human hepatocyte cell line like HepG2. Primary hepatocytes are the gold standard but cell lines offer higher throughput and reproducibility.[23][24]
Objective: To assess TAG-induced lipid accumulation and its impact on insulin-stimulated Akt phosphorylation.
Methodology:
-
Cell Culture: Plate HepG2 cells in 6-well plates and grow to 80-90% confluency in standard growth medium (e.g., DMEM with 10% FBS).
-
Prepare Lipid Emulsions:
-
For each TAG (LOSG, Triolein, Tripalmitin), prepare a 50 mM stock solution in sterile chloroform.
-
In a sterile glass tube, evaporate the chloroform from an appropriate volume of the stock solution under a stream of nitrogen gas to form a thin lipid film.
-
Add serum-free DMEM containing 2% fatty-acid-free Bovine Serum Albumin (BSA).
-
Sonicate the mixture on ice using a probe sonicator until a homogenous emulsion is formed. This step is critical for ensuring bioavailability to the cells.
-
Filter-sterilize the emulsion through a 0.22 µm syringe filter.
-
-
Cell Treatment:
-
Starve cells in serum-free DMEM for 4-6 hours.
-
Treat cells for 16-24 hours with the prepared lipid emulsions at a final concentration of 200-500 µM.
-
Controls: Include a "Vehicle Control" (DMEM with 2% BSA only) and a "No Treatment" control.
-
-
Assessment of Lipid Accumulation (Oil Red O Staining):
-
Wash cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a filtered Oil Red O solution for 20 minutes.
-
Wash extensively with water and visualize lipid droplets by microscopy.
-
For quantification, elute the dye with 100% isopropanol and measure absorbance at ~500 nm.
-
-
Assessment of Insulin Signaling:
-
After the 16-24 hour lipid treatment, stimulate the cells with 100 nM insulin for 15 minutes.
-
Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Analyze cell lysates by Western Blot using antibodies against phospho-Akt (Ser473) and total Akt. The ratio of p-Akt to total Akt is the key readout for insulin sensitivity.
-
In Vivo Model: High-Fat Diet (HFD) Study in Rodents
Rodent models are invaluable for studying the systemic effects of dietary fats.[25][26][27] It is critical to use purified diets where the lipid source is precisely controlled, rather than using a standard chow diet as a control, which introduces numerous confounding variables.[28]
Objective: To compare the effects of diets enriched with LOSG vs. Triolein vs. Lard on weight gain, glucose tolerance, and liver health in mice.
Methodology:
-
Animal Model: Use a mouse strain susceptible to diet-induced obesity, such as C57BL/6J mice (male, 8 weeks old).
-
Diet Formulation:
-
Design purified diets providing 45% of total calories from fat (a common HFD formulation).
-
Control Diet (Low-Fat): 10% kcal from fat (e.g., soybean oil).
-
HFD-Lard: 45% kcal from lard (a common, undefined HFD).
-
HFD-Triolein: 45% kcal from high-oleic safflower oil (a source of >90% Triolein).
-
HFD-LOSG: 45% kcal from synthesized and purified LOSG.
-
Ensure all diets are matched for protein, carbohydrate, and micronutrient content.
-
-
Study Protocol:
-
Acclimatize mice for 1 week on the control diet.
-
Randomize mice into the four dietary groups (n=10-12 per group).
-
Feed mice the respective diets ad libitum for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): At week 11, fast mice for 6 hours, then administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): At week 12, fast mice for 4 hours, then inject insulin (0.75 U/kg, i.p.). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Terminal Sacrifice and Tissue Analysis:
-
At the end of the study, fast mice for 6 hours and collect blood via cardiac puncture for analysis of plasma insulin, triglycerides, and cholesterol.
-
Harvest the liver, weigh it, and fix a portion in formalin for histology (H&E and Oil Red O staining). Snap-freeze the remaining tissue for gene expression (qPCR) or protein analysis.
-
Conclusion and Future Directions
The metabolic consequences of dietary fat are not solely dependent on the fatty acids they contain, but critically, on how they are structured on the glycerol backbone. The structured TAG this compound (LOSG) serves as a powerful research tool that highlights this principle. Its unique architecture, with an unsaturated fatty acid at the readily-absorbed sn-2 position, likely confers a metabolic profile distinct from that of simple saturated or unsaturated TAGs.
Based on established mechanisms of lipid metabolism, it is hypothesized that LOSG, while still contributing to lipid load, will be less detrimental to insulin signaling and less cytotoxic to the liver than a calorically equivalent amount of a simple saturated TAG like tripalmitin or tristearin. It represents a more physiologically relevant model for the complex mixed-acid TAGs found in our diet. Future studies should focus on direct comparative analyses using these defined molecules in both in vitro and in vivo models to precisely map their divergent paths through metabolic and inflammatory signaling networks. Such research is essential for developing more sophisticated dietary strategies to combat metabolic disease.
References
- 1. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of stereospecific saturated fatty acid positions on lipid nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of structured triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triacylglycerol structure and interesterification of palmitic and stearic acid-rich fats: an overview and implications for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structured Lipids: An Overview and Comments on Performance Enhancement Potential - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structured triglyceride emulsions in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Composition and Functionality of Lipid Emulsions in Parenteral Nutrition: Examining Evidence in Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Vitaceae [vitaceae.org]
- 10. This compound [myskinrecipes.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. trace.tennessee.edu [trace.tennessee.edu]
- 15. Adverse physicochemical properties of tripalmitin in beta cells lead to morphological changes and lipotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of Lipids on Insulin Resistance: Insights from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small differences in the effects of stearic acid, oleic acid, and linoleic acid on the serum lipoprotein profile of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Small differences in the effects of stearic acid, oleic acid, and linoleic acid on the serum lipoprotein profile of humans. | Semantic Scholar [semanticscholar.org]
- 20. benchchem.com [benchchem.com]
- 21. Insulin signalling mechanisms for triacylglycerol storage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of Triacylglycerol Accumulation and Oxidized Hydroperoxides in Hepatocytes by Allium cepa (Bulb) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 25. High-fat diet-induced obesity in animal models | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 26. cambridge.org [cambridge.org]
- 27. Role of High-Fat Diet Alone on Lipids, Arterial Wall and Hippocampal Neural Cell Alterations in Animal Models and Their Implications for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 28. eptrading.co.jp [eptrading.co.jp]
The Chromatographer's Dilemma: A Comparative Guide to C18 and C30 Columns for Triglyceride Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid analysis, the separation of triglycerides (TAGs) presents a significant challenge due to their structural similarity and complex nature. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the cornerstone technique for this task. However, the choice of stationary phase is a critical decision that dictates the quality and depth of analytical results. This guide provides an in-depth comparison of the two most prominent column choices for this application: the industry-standard C18 and the specialized, high-resolution C30.
The Foundation: Understanding Reversed-Phase Separation of Lipids
RP-HPLC separates molecules based on their hydrophobicity. In the context of triglycerides, retention is primarily governed by the total number of carbon atoms in the three fatty acyl chains and is inversely related to the number of double bonds.[1][2] This principle, often referred to as the Partition Number (PN), allows for the effective separation of many TAG species.[3]
C18 (Octadecyl) Columns: The Versatile Workhorse
C18 columns are the most widely used in RP-HPLC. Their stationary phase consists of silica particles bonded with 18-carbon alkyl chains. This creates a hydrophobic surface that interacts with the nonpolar triglyceride molecules.
-
Separation Mechanism: The primary mechanism is hydrophobic partitioning. Longer, more saturated TAGs have a greater affinity for the C18 phase and thus elute later than shorter, more unsaturated TAGs.
-
Strengths: C18 columns are robust, versatile, and suitable for a wide range of applications. They provide good general profiling of TAGs in various matrices, from edible oils to biological samples.[4][5][6]
-
Limitations: While effective for separating TAGs with different partition numbers, C18 columns often struggle to resolve structurally similar isomers, such as those with the same carbon number and degree of unsaturation but different fatty acid arrangements (regioisomers) or double bond configurations (geometric isomers).[7][8]
C30 (Triacontyl) Columns: The High-Resolution Specialist
C30 columns feature a stationary phase with much longer 30-carbon alkyl chains. This extended chain length imparts unique properties that go beyond simple hydrophobicity.
-
Separation Mechanism: C30 columns operate on a principle of enhanced "shape selectivity."[7][9] The long, densely packed C30 chains form a more ordered, rigid structure at typical operating temperatures. This structure allows the column to differentiate between analytes based on their molecular shape, size, and rigidity. More linear and planar molecules can intercalate more effectively into the stationary phase, leading to stronger retention.
-
Strengths: This high degree of shape selectivity enables C30 columns to achieve separations that are impossible on a C18 column.[7][10] They excel at resolving complex mixtures containing:
-
Positional Isomers: TAGs where the same fatty acids are located at different positions on the glycerol backbone.
-
Geometric (cis/trans) Isomers: TAGs containing fatty acids with different double bond configurations.[11][12]
-
Structurally Related Molecules: Their initial development was for separating carotenoid isomers, which demonstrates their power in differentiating subtle structural differences.[9][13]
-
-
Limitations: C30 columns can exhibit longer retention times and may require more specialized mobile phases and careful temperature control to maintain their unique selectivity.
Head-to-Head Comparison: C18 vs. C30 for Triglyceride Analysis
| Feature | C18 (Octadecyl) Column | C30 (Triacontyl) Column |
| Stationary Phase | Silica bonded with C18 alkyl chains | Silica bonded with long C30 alkyl chains |
| Primary Mechanism | Hydrophobic Partitioning (based on Partition Number) | Enhanced Shape Selectivity |
| Selectivity | Good for general TAG profiling based on chain length and unsaturation.[2] | Superior for resolving positional and geometric isomers.[7][10][13] |
| Resolution | Adequate for many applications, but co-elution of isomers is common.[14] | Significantly higher resolution for complex mixtures and structurally similar TAGs.[14][15] |
| Retention Time | Generally shorter retention times. | Generally longer retention times due to stronger interactions.[8] |
| Peak Shape | Typically provides good, symmetrical peaks. | Excellent peak shape and efficiency, often with higher theoretical plate numbers.[11][12] |
| Typical Mobile Phases | Gradients of Acetonitrile with solvents like Dichloromethane, Acetone, or Isopropanol.[1][16][17] | Similar to C18, often non-aqueous gradients of Acetonitrile, Isopropanol, or other organic modifiers.[11][15] |
| Best Use Cases | Routine quality control, general lipid profiling, analysis of less complex oils. | Detailed lipidomics, analysis of complex natural oils, resolving isomeric TAGs, biomarker discovery.[18] |
Experimental Protocols and Data
Model Experiment: Analysis of Triglycerides in Peanut Oil
To illustrate the performance difference, let's consider the analysis of peanut oil, a complex mixture of triglycerides.
Sample Preparation:
-
Dissolve 5 mg of peanut oil in 1 mL of isopropanol.[15]
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[6]
HPLC System & Detection: Since triglycerides lack a strong UV chromophore, detection is typically performed using a "universal" detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[19][20][21] These detectors are mass-sensitive and compatible with the gradient elution required for complex lipid separations.[19][21]
Chromatographic Conditions:
| Parameter | C18 Method | C30 Method |
| Column | Acclaim 120 C18, 5 µm (4.6 x 150 mm)[15] | Acclaim C30, 5 µm (4.6 x 150 mm)[15] |
| Mobile Phase A | Acetonitrile | Acetonitrile |
| Mobile Phase B | Isopropanol | Isopropanol |
| Mobile Phase C | 0.1 M Ammonium Acetate Buffer (pH 5.0) | 0.1 M Ammonium Acetate Buffer (pH 5.0) |
| Gradient | A complex gradient optimized for general elution.[15] | A similar complex gradient, adjusted for longer retention.[15] |
| Flow Rate | 1.0 mL/min[15] | 1.0 mL/min[15] |
| Column Temp. | 40 °C[15] | 40 °C[15] |
| Injection Vol. | 2 µL[15] | 2 µL[15] |
| Detector | Charged Aerosol Detector (CAD)[15] | Charged Aerosol Detector (CAD)[15] |
Expected Results: Experimental data consistently shows that the C30 column provides a much more detailed and resolved chromatogram of cooking oils compared to the C18 column.[7][13][15] While the C18 column will show the major TAG peaks, the C30 column will resolve many minor components and separate peaks that co-elute on the C18 phase, offering a more accurate fingerprint of the oil's composition.[14]
Visualization of Workflows
General Analytical Workflow for Triglyceride Profiling
Caption: Standard workflow for triglyceride analysis from sample preparation to data interpretation.
Decision Logic: Choosing Between C18 and C30
Caption: A decision tree to guide column selection based on analytical requirements.
Expert Insights & Trustworthiness
-
Causality of Selectivity: The enhanced shape selectivity of C30 columns is a direct result of the longer alkyl chains creating a more ordered, liquid-crystalline-like environment. This forces the separation to be influenced not just by overall hydrophobicity, but by the specific three-dimensional shape of the triglyceride molecule.
-
Mobile Phase Integrity: For both columns, using a mobile phase that ensures triglyceride solubility is crucial. A mixture of acetonitrile with a stronger, less polar solvent like isopropanol, dichloromethane, or acetone is common.[1] Using an inappropriate injection solvent, such as hexane, can lead to severe peak distortion and should be avoided.[1]
-
Self-Validating Protocols: Any method should include a system suitability test using a standard mixture of triglycerides (e.g., trilaurin, trimyristin, tripalmitin, tristearin).[22] This ensures the system is performing correctly and that retention times and resolution meet predefined criteria before analyzing unknown samples.
Conclusion
The choice between a C18 and a C30 column is not a matter of one being definitively "better," but rather which is the right tool for the analytical task.
-
The C18 column remains the indispensable workhorse for routine, high-throughput applications where the primary goal is to profile triglycerides based on their partition number. It offers reliability, speed, and cost-effectiveness for quality control and general analysis.
-
The C30 column is the specialist's choice, providing an unparalleled level of resolution for complex samples. When the objective is to separate and identify isomeric triglycerides, perform in-depth lipidomic profiling, or characterize subtle differences in lipid composition, the superior shape selectivity of the C30 phase is essential.[7][11]
For research and development professionals pushing the boundaries of lipid analysis, the C30 column offers a powerful capability to uncover details that would otherwise remain hidden.
References
- 1. aocs.org [aocs.org]
- 2. agilent.com [agilent.com]
- 3. Determination of triacylglycerol composition in vegetable oils using high-performance liquid chromatography: a collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Separation of Seed Oil Triglycerides Containing Isomeric Conjugated Octadecatrienoic Acid Moieties by Reversed-Phase HPLC | MDPI [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive untargeted lipidomic analysis using core-shell C30 particle column and high field orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cromlab-instruments.es [cromlab-instruments.es]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 20. jascoinc.com [jascoinc.com]
- 21. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 22. meatscience.org [meatscience.org]
A Senior Application Scientist's Guide to Purity Analysis of Synthetic 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOS-G)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems and specialized nutritional formulations, the structural integrity and purity of synthetic triacylglycerols (TAGs) are paramount. 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOS-G), a mixed-acid triacylglycerol, serves as a critical component where the precise positioning of fatty acids dictates its physicochemical properties and biological performance. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of synthetic LOS-G, grounded in scientific principles and practical application.
The Imperative of Purity in Synthetic Triacylglycerols
Synthetic routes to structured TAGs like LOS-G, while offering precise control over fatty acid composition and position, can introduce a spectrum of impurities.[1][2][3] These impurities can significantly impact the stability, efficacy, and safety of the final product. Therefore, a robust analytical strategy is not merely a quality control checkpoint but a cornerstone of product development. The primary impurities of concern in synthetic LOS-G include:
-
Process-Related Impurities:
-
Diacylglycerols (DAGs) and Monoacylglycerols (MAGs): Incomplete acylation reactions can result in the presence of 1,2- or 1,3-diacylglycerols and 1- or 2-monoacylglycerols.[4][5][6][7]
-
Free Fatty Acids (FFAs): Residual unreacted fatty acids (linoleic, oleic, and stearic acid) can be present.[8]
-
Regioisomers: Acyl migration during synthesis or purification can lead to the formation of positional isomers, such as 1-Linoleoyl-3-oleoyl-2-stearoyl-rac-glycerol (LSO-G) or 1-Stearoyl-2-linoleoyl-3-oleoyl-rac-glycerol (SLO-G).[9]
-
-
Stereoisomers:
-
Enantiomers: As LOS-G is a chiral molecule, the synthetic process can result in a racemic mixture of sn-LOS and sn-SOL. For specific applications, the enantiomeric purity may be critical.
-
-
Degradation Products:
-
Oxidation Products: The unsaturated linoleoyl and oleoyl moieties are susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other degradation products.
-
A Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique hinges on the specific purity attribute being assessed. A multi-faceted approach, leveraging the strengths of different methods, is often necessary for a complete purity profile.
| Analytical Technique | Principle | Strengths | Weaknesses | Ideal for Detecting |
| High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) | Separation based on polarity and partitioning between a stationary and mobile phase. ELSD detects non-volatile analytes. | Robust, reproducible, and excellent for quantifying major components and non-volatile impurities like DAGs and MAGs.[10][11][12] | Non-linear response can make quantification of trace impurities challenging. Limited structural information.[12] | Diacylglycerols, Monoacylglycerols, Free Fatty Acids (with derivatization).[4][8][13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry for identification and quantification. | High sensitivity and selectivity, enabling the identification and quantification of trace impurities. Provides molecular weight information and fragmentation patterns for structural elucidation.[14] | Matrix effects can influence ionization and quantification. Quantification requires appropriate internal standards. | Regioisomers, Trace Impurities, Oxidation Products.[9] |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Measures the nuclear magnetic resonance of atomic nuclei in a sample. The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without the need for identical reference standards. | Provides absolute quantification without the need for specific reference standards for each impurity. Offers detailed structural information, including positional isomerism.[1] Non-destructive. | Lower sensitivity compared to MS. Complex spectra can lead to overlapping signals, making quantification of minor components difficult. | Regioisomers, Major Impurities, Overall Purity Assessment. |
| Chiral Chromatography | Utilizes a chiral stationary phase to separate enantiomers based on their differential interactions. | The only reliable method for separating and quantifying enantiomers.[15] | Requires specialized and often expensive columns. Method development can be complex. | Enantiomers (sn-LOS vs. sn-SOL). |
Experimental Workflows and Protocols
A comprehensive purity analysis of LOS-G necessitates a multi-step workflow, from sample preparation to data interpretation.
Caption: A typical workflow for the comprehensive purity analysis of synthetic LOS-G.
Protocol 1: Purity Assessment by HPLC-ELSD
This protocol is designed for the quantification of LOS-G and the detection of less volatile impurities such as di- and monoacylglycerols.
1. Materials and Reagents:
-
This compound (LOS-G) reference standard and sample
-
HPLC grade hexane, isopropanol, and acetonitrile
-
Diacylglycerol and monoacylglycerol standards (if available)
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol/Hexane (85:15, v/v)
-
Gradient:
-
0-10 min: 90% A, 10% B
-
10-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to 90% A, 10% B
-
35-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min
4. System Suitability:
-
Inject a standard solution of LOS-G five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the LOS-G peak should be ≤ 1.5.
5. Procedure:
-
Prepare a stock solution of the LOS-G reference standard and sample at a concentration of 1 mg/mL in hexane/isopropanol (90:10, v/v).
-
Generate a calibration curve using at least five concentration levels of the reference standard.
-
Inject the sample solution and quantify the purity based on the peak area relative to the calibration curve.
-
Identify and quantify any impurity peaks by comparing their retention times with those of available standards or by their relative retention times.
Protocol 2: Identification of Regioisomers by LC-MS
This protocol focuses on the separation and identification of positional isomers of LOS-G.
1. Materials and Reagents:
-
LOS-G sample
-
LC-MS grade acetonitrile, isopropanol, and ammonium formate
2. Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
3. Chromatographic and MS Conditions:
-
Mobile Phase A: Acetonitrile/Water (90:10, v/v) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate
-
Gradient: Optimized for the separation of TAG isomers (a shallow gradient is often required).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Scan Range: m/z 300-1200
-
MS/MS: Perform data-dependent acquisition to obtain fragmentation spectra of the major peaks.
4. Data Analysis:
-
Identify the [M+NH₄]⁺ adduct of LOS-G and its isomers.
-
Analyze the MS/MS fragmentation patterns. The relative abundance of the diacylglycerol-like fragment ions ([M+H-RCOOH]⁺) can be used to differentiate between regioisomers. For example, the loss of the fatty acid at the sn-2 position is typically less favorable.[9]
Navigating the Regulatory Landscape
For LOS-G intended for use in pharmaceutical formulations, adherence to regulatory guidelines is crucial. The International Council for Harmonisation (ICH) Q3B guideline provides a framework for the reporting, identification, and qualification of impurities in new drug products.[16][17] While this guideline is for the final drug product, the principles of impurity profiling are highly relevant for excipients. Furthermore, pharmacopeial monographs, such as USP General Chapter <401> for Fats and Fixed Oils, provide standardized methods for the characterization of lipids, including tests for acid value, peroxide value, and fatty acid composition.[8][18][19][20][21] The European Pharmacopoeia also has relevant chapters, such as 2.4.32 for the composition of fatty acids in oils rich in omega-3 acids, which can be adapted.[22][23][24][25]
Caption: Key regulatory and pharmacopeial guidelines relevant to the purity of LOS-G.
Conclusion
The purity analysis of synthetic this compound is a multifaceted endeavor that requires a strategic combination of analytical techniques. While HPLC-ELSD provides a robust platform for routine purity assessment, LC-MS is indispensable for the identification of regioisomers and trace impurities. qNMR offers a powerful tool for structural confirmation and absolute quantification, and chiral chromatography is essential when enantiomeric purity is a critical quality attribute. By implementing a well-designed analytical workflow, grounded in sound scientific principles and aligned with regulatory expectations, researchers and drug development professionals can ensure the quality, safety, and efficacy of their LOS-G-containing products.
References
- 1. Chemoenzymatic synthesis and identification of medium- and long-chain triacylglycerol congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and quantification of diacylglycerol species in biological extracts after one-step derivatization: a shotgun lipidomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. uspbpep.com [uspbpep.com]
- 9. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods [mdpi.com]
- 15. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. m.youtube.com [m.youtube.com]
- 18. pharmtech.com [pharmtech.com]
- 19. â©401⪠Fats and Fixed Oils [doi.usp.org]
- 20. scribd.com [scribd.com]
- 21. drugfuture.com [drugfuture.com]
- 22. images.baidu1y.com [images.baidu1y.com]
- 23. edqm.eu [edqm.eu]
- 24. uspbpep.com [uspbpep.com]
- 25. scribd.com [scribd.com]
A Comparative Guide to the Structural Verification of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol by NMR and Complementary Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of complex lipids such as 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol is paramount in fields ranging from nutritional science to drug delivery systems. The specific positioning of the fatty acid chains on the glycerol backbone dictates the molecule's physicochemical properties and biological activity. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the comprehensive structural verification of this mixed-acid triacylglycerol.
The Challenge: Unraveling the Complexity of a Mixed-Acid Triacylglycerol
This compound is a triacylglycerol (TAG) composed of three different fatty acids: linoleic acid (a polyunsaturated omega-6 fatty acid), oleic acid (a monounsaturated omega-9 fatty acid), and stearic acid (a saturated fatty acid). Verifying its structure requires not only identifying these three fatty acid components but also confirming their specific positions (sn-1, sn-2, and sn-3) on the glycerol backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Regiospecific Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, making it exceptionally well-suited for determining the regiospecificity of TAGs.[1][2] Both ¹H and ¹³C NMR are employed, each offering unique advantages.
¹H NMR Spectroscopy: A Rapid Overview
¹H NMR is highly sensitive and allows for quick data acquisition.[1] While significant signal overlap can be a challenge in the complex spectra of TAGs, key proton signals in the glycerol backbone region provide valuable initial insights.[1][3][4] The olefinic protons of the unsaturated linoleoyl and oleoyl chains also give rise to characteristic signals.[5]
¹³C NMR Spectroscopy: High-Resolution Insights
¹³C NMR offers a much wider range of chemical shifts, leading to superior resolution of individual carbon signals.[1] This is particularly beneficial for resolving the carbonyl and olefinic carbons of the fatty acid chains, which are sensitive to their position on the glycerol backbone.[1][6] The primary drawback is its lower natural abundance, which often necessitates longer acquisition times.[1]
Key Diagnostic Signals in ¹³C NMR for Regiospecific Analysis:
-
Carbonyl Carbons (δ ~172-174 ppm): The carbonyl carbons of the fatty acyl chains at the sn-1,3 (α) and sn-2 (β) positions exhibit distinct chemical shifts. Typically, the signals for the carbonyl carbons at the sn-1,3 positions appear slightly downfield compared to the sn-2 position.[6][7]
-
Glycerol Backbone Carbons (δ ~62-70 ppm): The chemical shifts of the glycerol carbons are also indicative of the nature of the attached fatty acids.
-
Olefinic Carbons (δ ~127-131 ppm): For the unsaturated linoleoyl and oleoyl chains, the double-bonded carbons show different chemical shifts depending on their position on the glycerol backbone.[6]
Experimental Protocol: Quantitative ¹³C NMR for Regiospecific Analysis
A systematic approach is crucial for obtaining accurate and repeatable quantitative data from ¹³C NMR.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precise amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer for optimal signal dispersion.
-
Employ an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate quantification.
-
Set a sufficient relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the carbonyl carbons to allow for full magnetization recovery.[8]
-
-
Data Processing and Analysis:
-
Apply appropriate window functions and perform Fourier transformation.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the distinct signals in the carbonyl region corresponding to the sn-1,3 and sn-2 positions.
-
Analyze the olefinic region to confirm the identity and positioning of the linoleoyl and oleoyl chains.
-
Performance Comparison: NMR vs. Alternative Techniques
While NMR is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive structural verification. Here's a comparison with other common techniques.
| Technique | Principle | Advantages | Limitations |
| ¹³C NMR | Measures the magnetic properties of ¹³C nuclei, providing detailed information about the carbon skeleton. | Non-destructive, provides direct evidence of fatty acid positions on the glycerol backbone.[1][7] | Lower sensitivity, requires longer acquisition times.[1] |
| ¹H NMR | Measures the magnetic properties of protons, offering insights into the different types of protons present. | High sensitivity, rapid analysis.[1][9] | Significant signal overlap can complicate interpretation.[1][5] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, allowing for determination of molecular weight and fragmentation patterns. | High sensitivity and specificity, can identify the fatty acid composition.[10] | Distinguishing between sn-1 and sn-3 positions is not possible.[11] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their interactions with a stationary phase. | Excellent for separating different TAG molecular species.[12][13] | Does not provide direct structural information on its own.[14] |
Synergistic Workflow for Structural Verification
A robust strategy for verifying the structure of this compound involves a combination of these techniques.
Caption: Integrated workflow for the structural verification of a complex triacylglycerol.
Authoritative Grounding and Causality in Experimental Choices
The choice of quantitative ¹³C NMR as the primary tool for regiospecific analysis is grounded in its ability to directly probe the carbon skeleton of the molecule.[7][8] The distinct electronic environments of the carbonyl carbons at the α (sn-1,3) and β (sn-2) positions result in resolvable chemical shift differences, providing unambiguous evidence of fatty acid positioning.[6] The use of an inverse-gated decoupling sequence is critical for quantitative accuracy as it mitigates the Nuclear Overhauser Effect, which can otherwise lead to non-uniform signal enhancements and erroneous integration values.
In contrast, while mass spectrometry is invaluable for confirming the overall molecular weight and the constituent fatty acids through fragmentation analysis, it cannot differentiate between the sn-1 and sn-3 positions.[11] HPLC, particularly reversed-phase HPLC, excels at separating TAG molecular species based on their partition numbers (related to chain length and degree of unsaturation), but it does not provide direct structural information.[13][14] Therefore, a synergistic approach, leveraging the strengths of each technique, provides the most robust and trustworthy structural verification.
Conclusion
The structural verification of complex triacylglycerols like this compound demands a meticulous and multi-faceted analytical approach. While techniques like mass spectrometry and HPLC provide essential information regarding molecular weight, fatty acid composition, and purity, NMR spectroscopy, particularly quantitative ¹³C NMR, stands out as the definitive method for elucidating the precise regiospecific arrangement of the fatty acid chains on the glycerol backbone. By integrating the data from these complementary techniques, researchers can achieve a high degree of confidence in the structural integrity of these vital molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Profiling Using 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aocs.org [aocs.org]
- 8. Critical considerations for fast and accurate regiospecific analysis of triacylglycerols using quantitative 13C NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Lipid Profiling Using H NMR Spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 14. aocs.org [aocs.org]
A Senior Application Scientist's Guide to Comparing Analytical Methods for Triacylglycerol Isomer Quantification
An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular structure of triacylglycerols (TAGs) is paramount. The positional distribution of fatty acids on the glycerol backbone dictates not only the physical properties of fats and oils but also their metabolic fate and physiological impact.[1][2] This guide provides an in-depth comparison of the principal analytical techniques used to quantify TAG isomers, moving beyond a simple listing of methods to explain the causality behind experimental choices, ensuring you can select and implement the most appropriate strategy for your research needs.
The Challenge of Isomerism in Triacylglycerols
Triacylglycerols are comprised of a glycerol backbone esterified with three fatty acids. When the fatty acids at the stereospecifically numbered sn-1 and sn-3 positions differ, the molecule becomes chiral, giving rise to enantiomers. Isomers that differ in the position of fatty acids between the central (sn-2) and outer (sn-1/3) positions are known as regioisomers.[3][4]
-
Regioisomers: For a TAG with two fatty acid species (A and B), two regioisomers are possible: AAB (e.g., sn-PPO) and ABA (e.g., sn-POP). These isomers possess distinct chemical and physical properties.[5]
-
Enantiomers: For the AAB-type TAG, two enantiomers exist: sn-AAB and sn-BAA (e.g., sn-PPO and sn-OPP). These molecules are non-superimposable mirror images with nearly identical physicochemical properties, making their separation exceptionally challenging.[5][6][7]
The analytical difficulty lies in resolving and quantifying these closely related structures, which often co-exist in complex natural mixtures like milk fat, vegetable oils, and biological extracts.[1][3]
Overview of Analytical Strategies
The quantification of TAG isomers hinges on two primary strategies: direct physical separation via chromatography or indirect quantification based on specific molecular fragmentation patterns in mass spectrometry. Spectroscopic methods like NMR offer a third, non-destructive approach. The choice of strategy is dictated by the specific type of isomerism (regioisomers vs. enantiomers) and the required throughput and sensitivity.
Caption: High-level decision guide for selecting an analytical strategy.
Chromatographic Separation Techniques
Chromatography physically separates TAG isomers before detection, providing a direct means of quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of TAG isomer analysis, with different column chemistries targeting different molecular properties.
-
Reversed-Phase (RP-HPLC): This is the workhorse for general TAG profiling.[8] Separation occurs on non-polar stationary phases (e.g., C18, C28) based on the TAG's "Equivalent Carbon Number" (ECN), a value derived from the total number of carbon atoms minus twice the number of double bonds (ECN = CN - 2DB).[3] While excellent for separating TAGs into classes, standard RP-HPLC typically cannot resolve regioisomers, though some specialized columns (e.g., C28) can achieve partial separation for specific pairs.[2][9]
-
Silver Ion HPLC (Ag⁺-HPLC): This technique utilizes a stationary phase impregnated with silver ions, which form reversible complexes with the π-electrons of double bonds.[2][3] This allows for powerful separation based on the number, geometry (cis/trans), and position of double bonds in the fatty acyl chains.[10] Ag⁺-HPLC can successfully resolve many regioisomers and remains a highly effective, albeit sometimes less reproducible, method.[3][5]
-
Chiral HPLC: This is the definitive method for separating enantiomers.[6][7] It employs chiral stationary phases (CSPs) that interact differently with the two enantiomeric forms of a TAG. The separation is often challenging, requiring long run times or even recycling HPLC systems to achieve baseline resolution.[6][7][11] Recent advances have led to columns, such as those with polysaccharide-based CSPs, that can simultaneously resolve both positional isomers and enantiomers for certain TAG classes in a single run when coupled with mass spectrometry.[2][11][12]
Gas Chromatography (GC)
GC offers unparalleled resolution for analyzing fatty acid composition. However, for intact TAG isomer analysis, its utility is limited. TAGs are non-volatile and must be analyzed at very high temperatures, risking thermal degradation. Therefore, GC is primarily used to determine the fatty acid composition of the sn-2 position after enzymatic hydrolysis (e.g., with pancreatic lipase) or the composition of specific diacylglycerol fractions generated during stereospecific analysis procedures.[13][14][15]
| Method | Principle of Separation | Isomers Resolved | Key Advantage | Key Limitation |
| RP-HPLC | Partitioning based on acyl chain length and unsaturation (ECN).[3] | Primarily molecular species; limited regioisomer separation. | Robust and widely used for TAG profiling.[8] | Generally fails to resolve regioisomers or enantiomers. |
| Ag⁺-HPLC | Reversible π-complex formation with double bonds.[3] | Regioisomers; isomers based on double bond geometry/position. | Excellent resolution based on unsaturation.[2] | Can have lower reproducibility; mobile phases can be complex.[2] |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[6] | Enantiomers; some methods resolve regioisomers simultaneously.[11][12] | The only reliable method for direct enantiomer separation and quantification. | Expensive columns, long analysis times, requires method development.[6] |
| GC | Volatility and polarity after derivatization. | Not used for intact isomers; analyzes FA composition of specific positions after hydrolysis.[15] | High-resolution fatty acid profiling. | Destructive; not for intact TAGs; risk of thermal degradation. |
Mass Spectrometry-Based Quantification
Mass spectrometry (MS) has become the dominant technique for high-throughput regioisomer analysis. Instead of relying on physical separation, it uses the distinct fragmentation patterns of isomers to determine their relative abundance.[16]
The Principle of Regioisomer Differentiation by MS/MS
The core principle is that the ester bonds at the primary (sn-1/3) positions of the glycerol backbone are more easily cleaved than the bond at the secondary (sn-2) position.[17] When a TAG precursor ion (e.g., an ammonium adduct, [M+NH₄]⁺) is subjected to collision-induced dissociation (CID), it preferentially loses the fatty acids from the sn-1 and sn-3 positions.[18]
This results in a different ratio of diacylglycerol-like fragment ions ([DAG]⁺) for each regioisomer. For an AAB/ABA pair:
-
AAB Isomer: Can lose fatty acid A from sn-1 or B from sn-3, producing [AB]⁺ and [AA]⁺ fragments.
-
ABA Isomer: Can only lose fatty acid A from sn-1 and sn-3, predominantly producing the [AB]⁺ fragment.
By measuring the relative intensities of these fragment ions and calibrating with authentic standards, the proportion of each regioisomer in a mixture can be accurately calculated.[19][20]
Caption: MS/MS fragmentation pathway for AAB vs. ABA regioisomers.
Advanced MS Fragmentation Techniques
Newer fragmentation methods provide even deeper structural detail. Electron-induced/activated dissociation (EID/EAD/EIEIO) uses energetic electrons to fragment TAG ions.[21][22] This technique generates a wealth of information-rich fragments that not only confirm the regioisomeric assignment of acyl groups but can also pinpoint the exact location of double bonds within the fatty acid chains—a significant advantage over CID.[21][22]
| Method | Ionization | Fragmentation | Isomers Resolved | Key Advantage | Key Limitation |
| LC-MS/MS (CID) | ESI, APCI[5][18] | Collision-Induced Dissociation | Regioisomers (AAB/ABA, ABC types).[1][19] | High-throughput, sensitive, well-established. | Requires calibration with standards; cannot resolve enantiomers.[1][16] |
| EAD-MS | ESI | Electron Activated Dissociation | Regioisomers and double bond position isomers.[22] | Provides detailed structural elucidation in a single analysis.[21] | Newer technology, less widely available. |
| Shotgun Lipidomics | ESI | CID | Regioisomers (with specific scanning and models). | Extremely high throughput, no chromatography needed. | Cannot resolve isomers without specific methods; prone to isobaric interference.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides direct structural information.
-
¹³C-NMR for Regiospecific Analysis: The key to this method is that the electronic environment of the carbonyl carbons (C1) of the fatty acyl chains is different depending on their position on the glycerol backbone. The C1 signals for fatty acids at the sn-1/3 positions appear at a slightly different chemical shift (downfield) compared to the signal for the fatty acid at the sn-2 position.[23] By integrating the distinct signal clusters for the α (sn-1/3) and β (sn-2) positions, one can determine the regiospecific distribution of fatty acids.[23]
-
Advantages: It is inherently quantitative (with appropriate experimental parameters), non-destructive, and does not require ionization or fragmentation models.
-
Limitations: NMR has significantly lower sensitivity than MS, requiring much larger sample amounts.[19] The analysis of complex natural mixtures can be challenging due to signal overlap.[23]
Detailed Experimental Protocols
Protocol 1: UHPLC-ESI-MS/MS for TAG Regioisomer Quantification
This protocol is adapted from methods used for comprehensive analysis of complex fats like bovine milk.[1]
-
Sample Preparation: Dissolve 10 mg of the oil/fat sample in 1 mL of a suitable solvent mixture (e.g., 2:1 v/v chloroform:methanol). Further dilute to a working concentration of ~10-50 µg/mL in the initial mobile phase.
-
Chromatographic Separation:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from ~30% B to 100% B over 20-30 minutes, followed by a hold and re-equilibration. The gradient must be optimized to separate TAGs by their ECN.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50-60 °C.
-
-
Mass Spectrometry Detection:
-
System: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS1 Scan: Scan from m/z 300-1200 to identify the [M+NH₄]⁺ precursor ions of the TAGs present.
-
MS/MS Scans: Perform product ion scans on the identified precursor ions.
-
Collision Energy: Use a collision energy (e.g., 25-35 eV) optimized to produce significant [DAG]⁺ fragment ions without excessive further fragmentation.
-
-
Quantification:
-
Prepare calibration curves using authentic regioisomeric standards (e.g., POP and PPO). Create mixtures of known ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10).
-
For each standard mixture, calculate the ratio of the diagnostic fragment ion intensities (e.g., Area[PO]⁺ / (Area[PO]⁺ + Area[PP]⁺)).
-
Plot the known molar percentage of one isomer (e.g., % POP) against the measured fragment ion ratio to generate a linear regression curve.[19]
-
Apply this calibration curve to the fragment ion ratios measured for the unknown sample to determine the proportion of each regioisomer.
-
Protocol 2: Chiral HPLC for Enantiomeric Separation
This protocol is based on methods developed for the baseline separation of common TAG enantiomers.[11][12]
-
Sample Preparation: Prepare samples as described in Protocol 1, using the HPLC mobile phase as the final diluent.
-
Chromatographic Separation:
-
System: HPLC system, potentially with recycling capabilities for difficult separations.
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK IF-3, 250 mm x 4.6 mm, 3 µm).
-
Mobile Phase: An isocratic mixture of non-polar solvents, typically hexane and isopropanol (e.g., 99.5:0.5 v/v). The exact ratio must be optimized for the specific isomers.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: Controlled, often near ambient (e.g., 25 °C).
-
-
Detection:
-
An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (via APCI or ESI) can be used. MS is preferred as it provides mass confirmation for each eluting peak.
-
-
Quantification:
-
Identify the peaks corresponding to the two enantiomers (e.g., sn-PPO and sn-OPP) and the regioisomer (sn-POP).
-
Quantification is based on the relative peak areas, assuming an equal response factor for the isomers in the detector.
-
Conclusion and Recommendations
The quantification of triacylglycerol isomers is a complex analytical challenge that requires a tailored approach.
-
For high-throughput, sensitive quantification of regioisomers , UHPLC-MS/MS is the method of choice. Its power lies in the predictable fragmentation of TAGs, but its accuracy is critically dependent on the use of authentic standards for calibration.
-
For the unambiguous separation and quantification of enantiomers , Chiral HPLC is indispensable. While technically demanding, it is the only method that can directly resolve these mirror-image molecules.
-
For non-destructive analysis and when sufficient sample is available , ¹³C-NMR provides an elegant and direct method for determining regiospecificity without the need for extensive calibration or potential ionization biases.
Emerging techniques like EAD-MS are pushing the boundaries of lipid analysis, promising to deliver comprehensive structural information, including double bond positions, in a single experiment.[22] As a Senior Application Scientist, my recommendation is to build a workflow that leverages the strengths of each technique: use RP-HPLC-MS for initial profiling, targeted UHPLC-MS/MS for regioisomer quantification, and specialized Chiral HPLC for stereospecific questions. This multi-faceted approach ensures the highest degree of confidence and accuracy in your results.
References
- 1. Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. aocs.org [aocs.org]
- 5. aocs.org [aocs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limitations of the methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereospecific analysis of triacylglycerols rich in long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. meatscience.org [meatscience.org]
- 16. utupub.fi [utupub.fi]
- 17. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection and analysis of triacylglycerol regioisomers via electron activated dissociation (EAD) tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aocs.org [aocs.org]
A Senior Application Scientist's Guide: Cross-Validation of HPLC and SFC for Lipid Analysis
Executive Summary
In the intricate world of lipidomics, the choice of analytical separation technology is paramount. High-Performance Liquid Chromatography (HPLC) has long been the established workhorse, offering robust and versatile separation of a wide array of lipid classes. However, the resurgence of Supercritical Fluid Chromatography (SFC) presents a compelling alternative, promising significant gains in speed, efficiency, and green chemistry. This guide provides an in-depth, data-driven cross-validation of HPLC and SFC for lipid analysis. We will dissect the fundamental principles of each technique, present head-to-head performance comparisons, and provide detailed, field-tested protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights required to select the optimal chromatographic technique for their specific lipid analysis challenges, thereby enhancing data quality and laboratory throughput.
The Analytical Challenge of Lipidomics: A World of Diversity
Lipids represent a vast and structurally diverse class of molecules, playing critical roles in cellular structure, energy storage, and signaling. Their analysis is fundamental to understanding metabolic diseases, identifying biomarkers, and developing novel therapeutics. This structural diversity, ranging from non-polar triacylglycerols to polar phospholipids, presents a significant analytical challenge. No single method can optimally separate all lipid classes simultaneously. Therefore, a critical understanding of the strengths and weaknesses of available separation techniques is essential for any researcher in the field. This guide focuses on the two primary column chromatography techniques used today: HPLC and SFC.
Fundamental Principles: A Tale of Two Phases
The choice between HPLC and SFC begins with understanding their distinct separation mechanisms, which are governed by the properties of their respective mobile and stationary phases.
High-Performance Liquid Chromatography (HPLC)
HPLC separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.[1] For lipid analysis, two primary modes are employed:
-
Normal-Phase (NP-HPLC): Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol).[2] In this mode, polar analytes interact strongly with the stationary phase and elute later, making it ideal for separating lipid classes based on the polarity of their head groups (e.g., phospholipids from neutral lipids).[3][4]
-
Reversed-Phase (RP-HPLC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., methanol/water/acetonitrile).[2] Here, separation is driven by hydrophobicity. Non-polar analytes with longer acyl chains are retained longer, making RP-HPLC excellent for detailed profiling within a lipid class, such as separating individual fatty acids or triacylglycerol species.[1]
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid as the primary mobile phase.[5] A supercritical fluid, most commonly carbon dioxide (CO₂), is a substance at a temperature and pressure above its critical point, where distinct liquid and gas phases do not exist.[6] This state endows the mobile phase with unique properties:
-
Low Viscosity: Similar to a gas, allowing for higher flow rates and shorter analysis times without a prohibitive increase in backpressure.[6][7]
-
High Diffusivity: Intermediate between a gas and a liquid, facilitating rapid mass transfer of analytes between the mobile and stationary phases, which enhances separation efficiency.[6]
-
Tunable Solvating Power: The density and solvating strength of supercritical CO₂ can be finely tuned by adjusting pressure and temperature, allowing for precise control over analyte retention.[6]
SFC predominantly operates in a normal-phase mode, as the non-polar supercritical CO₂ is analogous to hexane.[8] Its polarity can be increased by adding a polar organic solvent (modifier), such as methanol, enabling the elution of a wide range of lipid polarities.[7]
Head-to-Head Comparison: Performance Metrics for Lipid Analysis
The theoretical advantages of each technique translate into tangible performance differences in the laboratory. The choice between HPLC and SFC often depends on the analytical objective, whether it be high-throughput screening, in-depth structural characterization, or class-based separation.
Speed and Throughput
SFC consistently demonstrates a significant advantage in analysis speed. Due to the low viscosity of the supercritical CO₂ mobile phase, SFC can operate at flow rates 3-5 times higher than HPLC without sacrificing resolution.[5][6]
-
SFC: Typical run times for comprehensive lipid profiles can be as short as 6 minutes.[9] Some methods for specific classes like fatty acids can be completed in under 3 minutes.[10]
-
HPLC: Equivalent separations, especially with complex gradients in RP-HPLC, can take from 20 to over 70 minutes.[11][12]
This makes SFC a superior choice for high-throughput applications, such as clinical lipidomics and biomarker discovery, where large sample cohorts are common.[13][14]
Resolution and Selectivity
While SFC is faster, the choice for optimal resolution depends on the specific separation goal.
-
Lipid Class Separation: SFC, operating in normal-phase mode, provides excellent, baseline separation of major lipid classes (e.g., cholesterol esters, triacylglycerols, phospholipids) based on head group polarity.[15][16] This is a key strength of the technique.
-
Isomer Separation: SFC has shown particular strength in resolving isomeric species, including positional isomers of oxidized phospholipids and chiral compounds, often outperforming both NP- and RP-HPLC in this regard.[5][6][17]
-
Intra-class Separation (e.g., by chain length/unsaturation): RP-HPLC is traditionally the superior method for resolving lipids within the same class that differ in their acyl chain composition. The use of C18 or C30 stationary phases provides high-resolution separation of triacylglycerols or phospholipids based on their hydrophobicity.[1] However, recent developments in C18-SFC methods are beginning to challenge this, offering improved intraclass separation.[8]
Solvent Consumption and "Green" Chemistry
This is one of the most significant advantages of SFC. The primary mobile phase is captured CO₂, which is less toxic and less expensive than the organic solvents used in HPLC. By replacing the bulk of the mobile phase (e.g., hexane in NP-HPLC or acetonitrile/water in RP-HPLC) with CO₂, SFC drastically reduces organic solvent consumption and waste disposal costs.[5][7] This positions SFC as a more sustainable and environmentally friendly "green" technology.
Detector Compatibility
Both techniques are compatible with a range of detectors crucial for lipid analysis.
-
Mass Spectrometry (MS): Both HPLC and SFC couple effectively with MS, which is the gold standard for lipid identification and quantification. SFC's use of a primarily gaseous mobile phase can be advantageous for interfacing with MS, though dedicated interfaces are required to manage the CO₂ decompression.[10]
-
Charged Aerosol Detector (CAD): CAD is a universal detector that provides a near-uniform response for non-volatile analytes, independent of their chemical structure. This makes it highly valuable for quantifying different lipid classes in a single run without requiring individual standards for each analyte. Both HPLC and SFC can be coupled with CAD.[11][16]
-
Evaporative Light Scattering Detector (ELSD): While also universal, ELSD tends to have lower sensitivity and a more non-linear response compared to CAD, but it is compatible with both techniques.[17]
Data Summary: HPLC vs. SFC for Lipid Analysis
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Advantage |
| Primary Separation Mode | Normal-Phase (class separation) & Reversed-Phase (hydrophobicity)[1][2] | Normal-Phase (class separation)[5] | HPLC (more modes) |
| Analysis Speed | Slower (Typical runs: 20-70+ min)[11] | Faster (Typical runs: 3-12 min)[9][10] | SFC |
| Throughput | Lower | Higher | SFC |
| Resolution (Class) | Good (NP-HPLC) | Excellent | SFC |
| Resolution (Isomers) | Moderate | Excellent[6] | SFC |
| Resolution (Intra-class) | Excellent (RP-HPLC) | Good and improving[8] | HPLC |
| Solvent Consumption | High | Low (up to 80-90% reduction)[7] | SFC |
| Cost of Operation | Higher (solvent purchase & disposal) | Lower | SFC |
| Detector Compatibility | Excellent (MS, CAD, ELSD, UV)[11] | Excellent (MS, CAD, ELSD, UV)[10][16] | Equal |
| "Green" Chemistry | Poor | Excellent | SFC |
Experimental Protocols: From Theory to Practice
To provide a practical context, the following are representative, validated protocols for lipid analysis using both HPLC and SFC.
Protocol: Broad Lipid Class Separation using SFC-CAD
This protocol is designed for rapid, quantitative separation of major lipid classes from a biological extract.[16]
-
Instrumentation: SFC system coupled to a Charged Aerosol Detector (CAD).
-
Column: ACQUITY UPC² Torus DEA (100 x 3.0 mm, 1.7 µm).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifier): Methanol/Water (95:5, v/v) with 0.1% (w/v) ammonium acetate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Back Pressure Regulator (BPR): 1,500 psi.
-
Gradient Profile:
-
0-1 min: 1% B
-
1-12 min: Linear gradient from 1% to 65% B
-
12-18 min: Hold at 65% B
-
18-18.1 min: Return to 1% B
-
18.1-20 min: Re-equilibration at 1% B
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Lipids extracted via Folch or Bligh-Dyer method are reconstituted in methanol/chloroform (1:1, v/v).[12][18]
Causality: The Diethylamine (DEA) column provides a polar stationary phase ideal for retaining and separating lipid classes based on their head groups. The gradient from low to high modifier content systematically elutes lipids from non-polar (e.g., sterol esters) to the most polar (e.g., lysophospholipids). The CAD provides universal detection, allowing for robust class-based quantification.[16]
Protocol: Detailed Triacylglycerol Profiling using RP-HPLC-MS
This protocol is optimized for high-resolution separation of triacylglycerol (TAG) species in oils.
-
Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., QTOF or Orbitrap).
-
Column: Halo C8 (150 x 4.6 mm, 2.7 µm) or equivalent C18 column.
-
Mobile Phase A: Methanol/Water/Acetic Acid (750:250:4, v/v/v).
-
Mobile Phase B: Acetonitrile/Methanol/Tetrahydrofuran/Acetic Acid (500:375:125:4, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Gradient Profile: (Example - must be optimized for sample)
-
0-5 min: 70% B
-
5-60 min: Linear gradient to 100% B
-
60-65 min: Hold at 100% B
-
65-66 min: Return to 70% B
-
66-72 min: Re-equilibration at 70% B
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Sample diluted in methanol/chloroform (1:1).[12]
Causality: The C8 reversed-phase column separates TAGs based on their hydrophobicity, which is determined by the total carbon number and degree of unsaturation of their fatty acid chains. The long, shallow gradient is necessary to resolve the vast number of closely related TAG species present in natural oils. High-resolution MS is essential for accurate identification based on precise mass.
Workflow Visualization
Visualizing the decision-making process and experimental flow can clarify the roles of HPLC and SFC in a lipidomics pipeline.
Diagram 1: Decision Tree for Method Selection
Caption: Decision tree for selecting between HPLC and SFC for lipid analysis.
Diagram 2: General Lipidomics Experimental Workflow
Caption: A typical experimental workflow for a lipidomics study.
Expert Insights and Recommendations
As a Senior Application Scientist, my recommendation is not to view HPLC and SFC as mutually exclusive competitors, but as powerful, complementary tools in the analytical arsenal.
-
For High-Throughput Screening and "Lipidomotyping": When the goal is to rapidly profile the major lipid classes across a large number of samples (e.g., clinical studies, biomarker discovery), SFC is the clear choice . Its speed, excellent class-based separation, and reduced operational cost provide unparalleled advantages.[13][14]
-
For Deep Structural Characterization: When the objective is to achieve the highest possible resolution of individual molecular species within a class (e.g., resolving all TAGs in an olive oil sample), RP-HPLC remains the gold standard . Its ability to separate based on subtle differences in hydrophobicity is currently unmatched.
-
For Isomer Analysis: For challenging separations of positional or chiral lipid isomers, SFC should be the first technique to evaluate . It has demonstrated unique selectivity for these compounds where HPLC methods often fall short.[6][17]
-
Orthogonality for Comprehensive Analysis: For the most comprehensive understanding of a complex sample, using both techniques provides orthogonal data. An SFC separation (normal-phase) can be used to quantify lipid classes, while an RP-HPLC separation can be used to detail the specific molecular species within each class.
Conclusion
The cross-validation of HPLC and SFC reveals two highly capable, yet distinct, techniques for lipid analysis. HPLC, particularly in its reversed-phase mode, remains an indispensable tool for high-resolution separation of lipid species. However, the modern iteration of SFC presents a paradigm shift for the field of lipidomics. Its dramatic increase in speed, superior separation of lipid classes and isomers, and significant environmental and cost benefits make it an exceptionally compelling technology. For laboratories looking to increase throughput and embrace greener analytical practices without compromising data quality, the adoption of Supercritical Fluid Chromatography is not just an option, but a strategic imperative.
References
- 1. labtech.tn [labtech.tn]
- 2. echemi.com [echemi.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Advantages of SFC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantitative Lipidomics of Biological Samples Using Supercritical Fluid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fast and comprehensive lipidomic analysis using supercritical fluid chromatography coupled with low and high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improved quantitation of lipid classes using supercritical fluid chromatography with a charged aerosol detector - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipidomics by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome | MDPI [mdpi.com]
The Unseen Workhorse: Evaluating 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol as a Novel Internal Standard for Triglyceride Quantification
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative lipidomics, the reliability of every piece of data hinges on a silent but crucial component: the internal standard. Its role is to navigate the complexities of sample preparation and analysis, ensuring that the final reported concentrations of target lipids are a true reflection of their abundance in the original sample. While stable isotope-labeled and odd-chain triglycerides have traditionally dominated the field, this guide explores the potential of a less conventional candidate, 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOS-G) , as a high-performing internal standard for triglyceride analysis.
This in-depth technical guide moves beyond a simple listing of options. It provides a critical evaluation of LOS-G's theoretical performance against established internal standards, grounded in the fundamental principles of analytical chemistry and mass spectrometry. We will dissect the causality behind experimental choices, present a framework for its validation, and offer a detailed protocol for its implementation, empowering researchers to make informed decisions for their analytical workflows.
The Imperative of the Internal Standard in Lipid Analysis
Quantitative analysis of triglycerides (TGs) by techniques such as liquid chromatography-mass spectrometry (LC-MS) is susceptible to a variety of errors. These can arise from inconsistencies in lipid extraction, sample loss during handling, variations in instrument response, and matrix effects where other components in the sample can suppress or enhance the signal of the analyte.[1] An internal standard (IS) is a compound of known concentration, added to a sample at the beginning of the analytical process, to correct for these variations.[1]
An ideal internal standard should possess the following characteristics:
-
Chemical and Physical Similarity: It should behave as closely as possible to the analytes of interest during extraction, chromatography, and ionization.
-
Non-endogenous: It should not be naturally present in the biological samples being analyzed.
-
Mass Spectrometric Distinction: It must be clearly distinguishable from the endogenous lipids by the mass spectrometer.
-
Stability: It must be chemically stable throughout the entire analytical procedure.
The choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and overall reliability of the quantitative data.
A Comparative Analysis: LOS-G vs. Conventional Internal Standards
The suitability of an internal standard is not a one-size-fits-all proposition. It depends on the specific triglycerides being quantified and the analytical platform employed. Here, we theoretically evaluate the performance of LOS-G against the two most common classes of internal standards for triglyceride analysis: stable isotope-labeled (SIL) and odd-chain triglycerides.
| Performance Parameter | This compound (LOS-G) (Theoretical) | Stable Isotope-Labeled (SIL) Triglycerides (e.g., ¹³C-labeled tripalmitin) | Odd-Chain Triglycerides (e.g., Triheptadecanoin, C17:0) |
| Chemical & Physical Similarity | High | Very High | Moderate to High |
| Non-endogenous Nature | Potentially present in some matrices (e.g., certain plant oils), requiring careful verification. | Guaranteed non-endogenous. | Generally absent or at very low levels in mammalian systems. |
| Mass Spectrometric Distinction | Distinct m/z from many common endogenous TGs. | Distinct m/z due to isotopic labeling. | Distinct m/z due to odd-numbered fatty acid chains. |
| Correction for Matrix Effects | Potentially Good | Excellent | Good |
| Cost-Effectiveness | Potentially higher than odd-chain TGs but likely lower than custom SIL TGs. | High | Moderate |
| Commercial Availability | Available as a research chemical. | A growing library is commercially available, but specific standards can be costly or unavailable. | Readily available. |
The Case for LOS-G: A Structurally Representative Standard
The primary theoretical advantage of LOS-G lies in its structure as a mixed-acid, even-chain triglyceride. Most endogenous triglycerides are composed of a mixture of different even-chain fatty acids. Therefore, a mixed-acid triglyceride like LOS-G, containing common fatty acids (linoleic, oleic, and stearic acids), is likely to exhibit chromatographic and ionization behavior that is more representative of the diverse range of endogenous triglycerides than a simple, saturated, odd-chain triglyceride.
-
Chromatographic Co-elution: In reversed-phase liquid chromatography (RPLC), the retention time of triglycerides is influenced by both the total carbon number and the number of double bonds. The mixed-acid nature of LOS-G (C54:3) places it within the elution window of many common endogenous triglycerides, potentially leading to better correction for variations in retention time and peak shape.
-
Ionization Efficiency: The ionization efficiency of triglycerides in electrospray ionization (ESI) can be influenced by the fatty acid composition.[2][3] A mixed-acid triglyceride may better mimic the average ionization behavior of a complex mixture of endogenous triglycerides compared to a simple, saturated odd-chain triglyceride.
Potential Challenges and Considerations
The most significant consideration for using LOS-G is its potential presence in the samples of interest. While it is a specific regioisomer, the presence of other C54:3 isomers is common in many biological and dietary fats. Therefore, a crucial first step is to screen blank matrix samples to ensure the absence of any interfering peaks at the retention time and m/z of LOS-G.
Experimental Workflow for Triglyceride Quantification using LOS-G
The following section outlines a detailed, step-by-step methodology for the quantification of triglycerides in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a comprehensive guide and should be adapted and validated for specific applications.
Figure 1: A generalized experimental workflow for quantitative triglyceride analysis using an internal standard.
1. Materials and Reagents
-
This compound (LOS-G) analytical standard
-
Solvents: Methanol, Methyl-tert-butyl ether (MTBE), Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Biological matrix (e.g., human plasma)
-
Calibration standards of target triglycerides
2. Standard and Sample Preparation
-
Internal Standard Stock Solution: Prepare a stock solution of LOS-G in a suitable organic solvent (e.g., methanol/chloroform 2:1, v/v) at a concentration of 1 mg/mL.
-
Internal Standard Working Solution: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the reconstitution solvent. The optimal concentration should be determined during method development.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the target triglyceride analytes into a surrogate matrix (e.g., stripped plasma or a synthetic lipid mixture) and adding a constant amount of the LOS-G internal standard working solution.
-
Sample Preparation:
-
Thaw biological samples (e.g., 50 µL of plasma) on ice.
-
Add a fixed volume of the LOS-G internal standard working solution to each sample, quality control (QC) sample, and calibration standard.
-
Perform lipid extraction using a validated method, such as the Matyash (MTBE) method, which is known for its efficiency in extracting a broad range of lipids.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1, v/v).
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating triglycerides.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic triglycerides. The gradient should be optimized to achieve good separation of the target analytes and the internal standard.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for triglyceride analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting the precursor ion of the triglyceride of interest (and its internal standard) and a specific product ion generated through fragmentation.
-
MRM Transitions: For LOS-G, the precursor ion would be its [M+NH₄]⁺ adduct. The product ions would correspond to the neutral loss of one of the fatty acid chains (linoleic, oleic, or stearic acid). The most intense and specific transitions should be determined experimentally.
-
4. Data Analysis and Quantification
-
Integrate the peak areas of the target triglyceride analytes and the LOS-G internal standard in the chromatograms.
-
Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the triglycerides in the unknown samples by interpolating their peak area ratios on the calibration curve.
Method Validation: A System of Self-Validation
For any quantitative bioanalytical method, rigorous validation is essential to ensure its reliability. The validation of a method using LOS-G as an internal standard should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[4][5][6][7][8]
Figure 2: Key validation parameters for a bioanalytical method, emphasizing the evaluation of the internal standard.
Key validation parameters to assess include:
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, and high) over several days.
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to ensure no interference at the retention times of the analyte and the internal standard.
-
Sensitivity: The lower limit of quantification (LLOQ) should be established as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between the peak area ratio and the concentration over the expected range of sample concentrations.
-
Matrix Effect: Evaluated by comparing the response of the analyte and internal standard in post-extraction spiked samples to that in a neat solution.
-
Stability: The stability of the analytes and the internal standard should be assessed under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage.
Conclusion: A Promising, Albeit Unconventional, Candidate
While direct comparative data on the performance of this compound as an internal standard is currently lacking in the published literature, a theoretical evaluation based on its structural properties suggests it holds significant promise. Its mixed-acid, even-chain triglyceride structure makes it a more representative surrogate for a wider range of endogenous triglycerides compared to the more commonly used odd-chain standards.
However, its potential endogenous presence necessitates careful preliminary screening of the biological matrix. For researchers seeking a high-fidelity internal standard that closely mimics the behavior of their target analytes, and for whom stable isotope-labeled standards are not a viable option, LOS-G presents a compelling alternative that warrants further investigation and validation. The detailed experimental protocol and validation framework provided in this guide offer a robust starting point for scientists and drug development professionals to explore the utility of this unconventional but potentially powerful tool in their quantitative lipidomics workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Desorption/ionization efficiencies of triacylglycerols and phospholipids via EASI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. japsonline.com [japsonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to the Cellular Effects of Symmetric vs. Asymmetric Triglycerides
For researchers in lipid biology, drug development, and nutrition science, understanding the nuanced cellular impacts of different lipid species is paramount. Among these, triglycerides (TGs), the primary form of energy storage, present a fascinating case of structural isomerism with significant biological consequences. While often categorized by their fatty acid composition, the spatial arrangement of these fatty acids on the glycerol backbone—termed symmetry or asymmetry—plays a critical, yet often overlooked, role in dictating their metabolic fate and cellular signaling effects. This guide provides an in-depth comparison of symmetric and asymmetric triglycerides, supported by experimental data and detailed protocols to empower your research.
Introduction: Beyond Fatty Acid Composition
Triglycerides are esters composed of a glycerol molecule and three fatty acids. The specific fatty acids and their positions on the glycerol backbone (sn-1, sn-2, and sn-3) define the triglyceride's structure and function.[1]
-
Symmetric Triglycerides: These molecules possess identical fatty acids at the sn-1 and sn-3 positions (e.g., ABA type, such as 1,3-dipalmitoyl-2-oleoyl-glycerol).[1]
-
Asymmetric Triglycerides: In these TGs, the fatty acids at the sn-1 and sn-3 positions are different (e.g., ABC or AAB type, such as 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol).[1]
This seemingly subtle structural difference has profound implications for their physical properties, such as melting point and crystal structure, which in turn influences their biological processing.[1] The non-random distribution of fatty acids in many natural fats and oils results in a prevalence of asymmetric structures, highlighting their biological significance.[1]
The Decisive Role of Lipases: A Gatekeeper of Metabolic Fate
The initial step in triglyceride metabolism is hydrolysis by lipases, which exhibit stereospecificity, meaning they preferentially cleave fatty acids from specific positions on the glycerol backbone. This enzymatic selectivity is a key determinant of the differential cellular effects of symmetric and asymmetric triglycerides.
Pancreatic lipase, for instance, primarily hydrolyzes fatty acids at the sn-1 and sn-3 positions. This means that the digestion of a symmetric triglyceride like 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) will yield two molecules of oleic acid and one molecule of 2-palmitoyl-glycerol (a 2-monoacylglycerol). In contrast, an asymmetric triglyceride will produce a different set of free fatty acids and a different 2-monoacylglycerol, even if the overall fatty acid composition is the same. This differential release of fatty acids and monoacylglycerols upon digestion is the first step in a cascade of distinct downstream cellular events.
The stereo/regioselectivity of intracellular lipases like adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) further dictates the intracellular processing of triglycerides.[2] For example, ATGL specifically generates sn-1,3 and sn-2,3 diacylglycerols, which are not direct precursors for glycerophospholipid biosynthesis and are not potent activators of protein kinase C (PKC), unlike sn-1,2 diacylglycerols.[2] This highlights how the initial structure of the triglyceride can influence intracellular signaling pathways.
Comparative Cellular Impacts: A Data-Driven Analysis
The structural differences between symmetric and asymmetric triglycerides lead to distinct cellular responses, particularly in lipid storage, cellular stress, and inflammatory signaling.
Lipid Droplet Dynamics and Cellular Steatosis
The structure of triglycerides influences their incorporation into and mobilization from lipid droplets (LDs), the cellular organelles responsible for neutral lipid storage.[3][4][5] The efficiency of packing within the lipid droplet core can be affected by the symmetry of the triglyceride molecules.
Hypothetical Experimental Data:
To illustrate this, consider an experiment where hepatocytes are treated with either a symmetric (1,3-dioleoyl-2-palmitoyl-glycerol, OPO) or an asymmetric (1,2-dioleoyl-3-palmitoyl-glycerol, OOP) triglyceride, both having the same overall fatty acid composition.
| Treatment Group | Mean Lipid Droplet Size (µm) | Total Cellular Triglyceride Content (µg/mg protein) |
| Control (Vehicle) | 1.2 ± 0.2 | 15.3 ± 2.1 |
| Symmetric TG (OPO) | 2.8 ± 0.4 | 45.8 ± 5.3 |
| Asymmetric TG (OOP) | 2.1 ± 0.3 | 38.2 ± 4.7 |
These hypothetical results suggest that the symmetric triglyceride leads to larger lipid droplets and a greater accumulation of total cellular triglycerides. This could be attributed to a more ordered packing of the symmetric molecules within the lipid droplet core, facilitating more efficient storage.
Endoplasmic Reticulum (ER) Stress and Lipotoxicity
The accumulation of certain lipid species in the endoplasmic reticulum can lead to ER stress, a condition implicated in various metabolic diseases.[6][7][8] The differential metabolism of symmetric and asymmetric triglycerides can lead to varying levels of ER stress. Saturated fatty acids, in particular, are known to induce ER stress.[6]
Experimental Design to Assess ER Stress:
To investigate this, we can treat cells with symmetric and asymmetric triglycerides and measure the expression of key ER stress markers, such as GRP78 and CHOP, via Western blot. A luciferase reporter assay can also be employed to quantify the activation of the unfolded protein response (UPR) pathway.[6]
Expected Outcome: The triglyceride that is less efficiently incorporated into lipid droplets may lead to a greater accumulation of free fatty acids or diacylglycerols in the ER, thereby inducing a more pronounced ER stress response.
Inflammatory Signaling Pathways
Triglycerides and their metabolic byproducts can act as signaling molecules that modulate inflammatory pathways.[9][10][11][12] The specific diacylglycerol (DAG) isomers generated from the hydrolysis of symmetric versus asymmetric triglycerides can differentially activate protein kinase C (PKC) isoforms, which are key regulators of inflammatory responses.[2]
Experimental Design to Evaluate Inflammatory Response:
Cells can be treated with the different triglyceride isomers, and the activation of the NF-κB signaling pathway, a central mediator of inflammation, can be assessed. This can be done using a luciferase reporter assay with an NF-κB response element or by measuring the phosphorylation of NF-κB pathway components via Western blot.
Experimental Protocols
To facilitate the investigation of these differential cellular effects, detailed protocols for key assays are provided below.
Lipid Droplet Staining and Quantification
Protocol for BODIPY 493/503 Staining:
This protocol is adapted for staining lipid droplets in cultured cells for fluorescence microscopy.[2][3]
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and culture to the desired confluency.
-
Treatment: Treat cells with symmetric or asymmetric triglycerides at the desired concentration and for the appropriate duration.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation (Optional): For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. For live-cell imaging, proceed directly to staining.
-
Staining: Prepare a 1 µg/mL working solution of BODIPY 493/503 in PBS. Incubate the cells with the staining solution for 15 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, with DAPI if nuclear counterstaining is desired.
-
Imaging: Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (excitation/emission ~493/503 nm).
Western Blot for ER Stress Markers
This protocol outlines the steps for detecting the expression of ER stress proteins GRP78 and CHOP.[6]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24-48 hours, treat the cells with symmetric or asymmetric triglycerides.
-
Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizing the Metabolic Divergence
The distinct metabolic pathways of symmetric and asymmetric triglycerides can be visualized to better understand their differential cellular fates.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatiotemporal dynamics of triglyceride storage in unilocular adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid droplets and their component triglycerides and steryl esters regulate autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequestration of fatty acids in triglycerides prevents endoplasmic reticulum stress in an in vitro model of cardiomyocyte lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. Effects of triglyceride on ER stress and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary triglycerides as signaling molecules that influence reward and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Endothelial inflammation correlates with subject triglycerides and waist size after a high-fat meal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inflammatory Effects of Triglycerides: Relevant or Redundant? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Influence of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol on Gene Expression: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of the mixed-acid triglyceride, 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOSG), on gene expression. By presenting a detailed experimental workflow and comparing LOSG's potential effects with other relevant lipid molecules, this document aims to equip researchers with the necessary tools to conduct robust and self-validating studies in the field of lipidomics and gene regulation.
Introduction: The Significance of Mixed-Acid Triglycerides in Cellular Signaling
Triglycerides, the primary constituents of dietary fats and oils, are not merely energy storage molecules. Their constituent fatty acids, once liberated, can act as potent signaling molecules, influencing a myriad of cellular processes, including the regulation of gene expression. Mixed-acid triglycerides, such as LOSG, which contain a combination of saturated (stearic acid), monounsaturated (oleic acid), and polyunsaturated (linoleic acid) fatty acids, present a complex signaling potential. The specific arrangement of these fatty acids on the glycerol backbone can influence their metabolic fate and subsequent impact on cellular signaling pathways.
Understanding how specific triglycerides like LOSG modulate gene expression is crucial for elucidating their roles in health and disease, particularly in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), insulin resistance, and cardiovascular disease. This guide will walk you through a systematic approach to investigate these effects, from initial cell culture treatment to in-depth gene expression analysis, while providing a comparative context with other well-characterized lipid molecules.
Core Signaling Pathways in Lipid-Mediated Gene Regulation
The influence of fatty acids on gene expression is primarily mediated by a class of nuclear receptors and transcription factors that act as lipid sensors. The key players in this regulatory network include:
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c promotes the expression of genes involved in fatty acid and triglyceride synthesis. Its activity is influenced by insulin and cellular sterol levels. Unsaturated fatty acids have been shown to suppress SREBP-1c activity, creating a negative feedback loop.[1]
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This nuclear receptor is a primary sensor for fatty acids and their derivatives. Upon activation, PPARα heterodimerizes with the retinoid X receptor (RXR) and stimulates the transcription of genes involved in fatty acid uptake, β-oxidation, and transport.
-
Carbohydrate-Responsive Element-Binding Protein (ChREBP): Activated by glucose metabolites, ChREBP is a key transcription factor that upregulates genes involved in glycolysis and de novo lipogenesis.
The interplay between these pathways dictates the cellular response to different lipid species. The constituent fatty acids of LOSG—linoleic acid (a polyunsaturated fatty acid), oleic acid (a monounsaturated fatty acid), and stearic acid (a saturated fatty acid)—are expected to exert distinct and potentially synergistic or antagonistic effects on these transcription factors.
Diagram of Key Lipid-Responsive Signaling Pathways
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol
For the diligent researcher, the journey of discovery does not conclude with the final data point. The responsible management of laboratory materials, including their ultimate disposal, is a critical component of scientific integrity and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol, a common triglyceride in various research applications. While this compound is not classified as hazardous, adherence to proper disposal procedures is paramount to ensure a safe and compliant laboratory environment.
Understanding the Compound: A Safety Profile
This compound is a mixed triglyceride containing linoleic, oleic, and stearic acid residues.[1][2][3][4] Based on data from similar triglycerides, it is a waxy solid with a high molecular weight and is insoluble in water.[1][3] Toxicological information for closely related compounds suggests that it is not considered a hazardous substance according to OSHA 29 CFR 1910.1200.[5] However, it is crucial to recognize that even non-hazardous materials require thoughtful disposal to prevent environmental contamination and maintain a clean and safe workspace.[6][7]
Key Safety Considerations:
| Property | Value/Information | Source |
| Chemical Formula | C57H104O6 | [1][2][3] |
| Molecular Weight | 885.4 g/mol | [1][3] |
| Appearance | Waxy solid | [3] |
| Hazard Classification | Not classified as hazardous | [5] |
| Primary Hazards | Material may be irritating to mucous membranes and the upper respiratory tract. May be harmful if inhaled, ingested, or absorbed through the skin. | [8] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows the principles of responsible chemical waste management for non-hazardous materials. This protocol is designed to align with general laboratory safety guidelines and regulations set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[9][10][11][12][13][14]
Step 1: Waste Identification and Segregation
The foundational principle of proper waste management is accurate identification and segregation.
-
Pure Compound: If the waste consists solely of this compound, it should be collected in a dedicated, properly labeled container.
-
Contaminated Material: If the triglyceride is mixed with solvents or other chemicals, the entire mixture must be treated as hazardous waste, with the disposal protocol dictated by the most hazardous component. Never mix incompatible waste streams.[15][16] For instance, do not mix this triglyceride waste with strong oxidizing agents.[5]
Step 2: Container Selection and Labeling
The integrity of the waste containment is crucial for safety and compliance.
-
Container Choice: Use a clean, dry, and leak-proof container made of a material compatible with lipids, such as high-density polyethylene (HDPE) or a glass bottle with a secure cap.[17]
-
Labeling: Clearly label the container with the full chemical name: "this compound Waste." Include the approximate quantity and the date of accumulation. Ensure the label is legible and securely affixed to the container.[13][16]
Step 3: Accumulation and Storage
Proper storage of the waste container is essential to prevent accidents and maintain a safe laboratory environment.
-
Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[16]
-
Container Integrity: Keep the container sealed at all times, except when adding waste. Regularly inspect the container for any signs of degradation or leakage.[16]
Step 4: Disposal Arrangement
The final step is to arrange for the proper disposal of the accumulated waste.
-
Institutional Procedures: Familiarize yourself with your institution's specific procedures for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.
-
Licensed Waste Contractor: Your institution's EHS department will typically have a contract with a licensed chemical waste disposal company to handle the final disposal in accordance with local, state, and federal regulations.[18][19][20]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
The "Why" Behind the Protocol: Ensuring a Self-Validating System
The procedures outlined above are not arbitrary; they are rooted in the principles of chemical safety and environmental protection.
-
Segregation Prevents Reactions: Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases or fires.[15] By segregating waste streams, you mitigate these risks.
-
Proper Labeling is a Safety Imperative: Clear and accurate labeling prevents accidental misuse of waste containers and provides essential information for waste handlers.[13] This is a core requirement of OSHA's Hazard Communication Standard, which, while distinct from the Laboratory Standard, shares the principle of clear chemical identification.[10][12]
-
Containment Protects People and the Environment: Using appropriate, sealed containers prevents spills and leaks, which could lead to personnel exposure or environmental contamination.[6][7] Improper disposal of fats and oils can have significant negative impacts on aquatic ecosystems.[6][7]
-
Following Institutional Protocols Ensures Compliance: Adherence to your institution's EHS guidelines is the most reliable way to ensure that your disposal practices comply with all relevant local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[14]
By understanding the rationale behind each step, researchers can internalize these best practices, fostering a culture of safety and responsibility that extends beyond the individual laboratory. This proactive approach to waste management is the hallmark of a trustworthy and scientifically rigorous research environment.
References
- 1. This compound | C57H104O6 | CID 25241521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-Stearoyl-2-oleoyl-3-linoleoyl-glycerol | C57H104O6 | CID 97042229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 135092-48-7 [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. safewayusedoil.com [safewayusedoil.com]
- 7. skipswastewater.com [skipswastewater.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. osha.gov [osha.gov]
- 10. compliancy-group.com [compliancy-group.com]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. safetypartnersinc.com [safetypartnersinc.com]
- 13. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 14. epa.gov [epa.gov]
- 15. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 16. research.columbia.edu [research.columbia.edu]
- 17. benchchem.com [benchchem.com]
- 18. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 19. uswonline.com [uswonline.com]
- 20. Non Hazardous Waste [epa.illinois.gov]
Personal protective equipment for handling 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol
This guide provides comprehensive safety and logistical information for the handling of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol. As drug development professionals, ensuring a safe laboratory environment is paramount to both personal safety and the integrity of our research. This document synthesizes established safety protocols and field-proven insights to offer a practical, in-depth resource.
Hazard Assessment and Chemical Profile
Key Chemical Information:
| Property | Value |
| Molecular Formula | C57H104O6[4][5] |
| Molecular Weight | 885.4 g/mol [4][5] |
| Appearance | Likely an oil or semi-solid at room temperature |
| Solubility | Soluble in organic solvents such as methyl acetate, ethanol, and DMF.[4][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is contingent on a thorough risk assessment of the procedures being performed. For this compound, the primary risks are skin and eye contact.
Core PPE Recommendations:
-
Eye Protection: Safety glasses with side shields are mandatory to protect against accidental splashes.[7] For larger-scale operations or when there is a significant splash potential, chemical splash goggles should be worn.[3]
-
Hand Protection: Nitrile or butyl rubber gloves are recommended to prevent skin contact.[3][8] Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid contaminating your skin.[9]
-
Protective Clothing: A standard laboratory coat is required to protect personal clothing from spills.[8][10] Ensure the lab coat is kept fastened.[8][10] For larger quantities or potential for significant splashing, a chemical-resistant apron over the lab coat is advised.[3]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting to protect against spills and falling objects.[7]
PPE for Specific Scenarios:
| Scenario | Required PPE | Justification |
| Small-Scale Handling (e.g., preparing solutions, aliquoting) | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | To prevent skin and eye contact from minor splashes or spills.[3][9] |
| Large-Scale Handling or Operations with Splash Potential | - Chemical-resistant gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Chemical-resistant lab coat or apron | To provide a higher level of protection for the skin and face in situations with an increased risk of significant splashes.[3][11] |
| Cleaning Spills | - Chemical-resistant gloves- Safety goggles- Lab coat- Appropriate respiratory protection if aerosols are generated | To ensure protection during the cleanup of potentially slippery material and to prevent inhalation of any aerosols that may be generated.[3] |
Operational and Handling Protocol
Adherence to a standardized operational protocol is crucial for both safety and experimental reproducibility.
Step-by-Step Handling Procedure:
-
Pre-Handling Preparation:
-
Designate a specific work area for handling the triglyceride.
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling the Compound:
-
If the compound is stored at a low temperature, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[12]
-
Work in a well-ventilated area. For procedures that may generate aerosols, a fume hood is recommended.[3]
-
Avoid direct contact with the skin and eyes.[9]
-
If transferring a powder, use a spatula or other appropriate tool. Minimize the creation of dust.
-
If working with a solution, use appropriate pipetting aids. Never pipette by mouth.[8]
-
-
Post-Handling Procedures:
-
Securely close the container after use.
-
Clean the work area thoroughly.
-
Remove and dispose of contaminated gloves and any other disposable PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
-
Experimental Workflow Diagram:
Caption: Standard operational workflow for handling this compound.
Disposal Plan
Proper waste disposal is a critical component of laboratory safety and environmental responsibility. As this compound is considered a non-hazardous substance, the disposal procedures are generally straightforward.
-
Unused Chemical: Collect the unused triglyceride in a designated, labeled, and sealed container for chemical waste.[3] While it may be considered non-hazardous, it is best practice not to dispose of pure chemicals in the regular trash. Consult your institution's environmental health and safety (EHS) office for specific guidance.
-
Contaminated Labware (e.g., pipette tips, tubes): These items should be placed in a designated laboratory waste container.[8] If they are contaminated with significant amounts of the triglyceride, they should be treated as chemical waste.
-
Empty Containers: Rinse the container thoroughly with a suitable solvent. The rinsate should be collected as chemical waste. Once clean and dry, deface the label and dispose of the container in the regular laboratory glass or plastic recycling.[13]
-
Aqueous Solutions: Dilute aqueous solutions of non-hazardous biological oils can often be disposed of down the drain with copious amounts of water, but this is highly dependent on local regulations.[13] Always seek approval from your institution's EHS office before disposing of any chemical waste down the sink.
Waste Disposal Decision Tree:
Caption: Decision-making process for the disposal of waste related to this compound.
By adhering to these guidelines, researchers can handle this compound safely and effectively, ensuring a secure and productive research environment.
References
- 1. Page loading... [guidechem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C57H104O6 | CID 25241521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Stearoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol | CAS 7162-26-7 | Cayman Chemical | Biomol.com [biomol.com]
- 7. uah.edu [uah.edu]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. archem.com.tr [archem.com.tr]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. epa.gov [epa.gov]
- 12. avantiresearch.com [avantiresearch.com]
- 13. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
